molecular formula C9H7F3O2 B141575 2-Methoxy-4-(trifluoromethyl)benzaldehyde CAS No. 132927-09-4

2-Methoxy-4-(trifluoromethyl)benzaldehyde

Cat. No.: B141575
CAS No.: 132927-09-4
M. Wt: 204.15 g/mol
InChI Key: KKESHHUPAFNMPH-UHFFFAOYSA-N
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Description

2-Methoxy-4-(trifluoromethyl)benzaldehyde is a useful research compound. Its molecular formula is C9H7F3O2 and its molecular weight is 204.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-4-(trifluoromethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O2/c1-14-8-4-7(9(10,11)12)3-2-6(8)5-13/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKESHHUPAFNMPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(F)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80407250
Record name 2-Methoxy-4-(trifluoromethyl)benzaldehyde
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URL https://comptox.epa.gov/dashboard/DTXSID80407250
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Molecular Weight

204.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132927-09-4
Record name 2-Methoxy-4-(trifluoromethyl)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132927-09-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxy-4-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80407250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Methoxy-4-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 2-Methoxy-4-(trifluoromethyl)benzaldehyde, a key building block in the development of various pharmaceutical and agrochemical compounds. This document details established methodologies, including the Vilsmeier-Haack reaction, ortho-formylation using dichloromethyl methyl ethers, and ortho-lithiation, providing a foundation for its synthesis and application in research and development.

Core Synthesis Pathways

The synthesis of this compound (also known as 2-formyl-5-(trifluoromethyl)anisole or 4-formyl-3-methoxybenzotrifluoride) primarily involves the introduction of a formyl group onto the aromatic ring of 3-methoxybenzotrifluoride. The electron-donating methoxy group directs the electrophilic formylation to the ortho and para positions, while the electron-withdrawing trifluoromethyl group deactivates the ring, making the reaction conditions a critical aspect of a successful synthesis. Three primary methods have been identified as plausible routes for this transformation.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic compounds.[1][2][3][4][5] The reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride.[2] This electrophilic iminium salt then attacks the aromatic ring, leading to the formation of an aldehyde after hydrolysis.

Reaction Mechanism:

The mechanism involves the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) from DMF and POCl₃. The electron-rich aromatic ring of 3-methoxybenzotrifluoride then attacks this reagent. Subsequent loss of a proton and hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde.[1][5]

Experimental Protocol (General):

A general procedure for the Vilsmeier-Haack reaction involves the slow addition of phosphorus oxychloride to chilled N,N-dimethylformamide under an inert atmosphere. The resulting Vilsmeier reagent is then treated with the substrate, 3-methoxybenzotrifluoride. The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion. The reaction is then quenched with an aqueous solution, often containing a base like sodium acetate, to hydrolyze the intermediate and neutralize the acidic byproducts. The product is then extracted with an organic solvent, and purified, typically by distillation or chromatography.[1]

ReagentMolar Ratio (to substrate)Temperature (°C)Reaction Time (h)Typical Yield (%)
3-Methoxybenzotrifluoride1.0---
N,N-Dimethylformamide (DMF)Excess (as solvent and reagent)0 to 1002 - 2470-90 (general for electron-rich arenes)
Phosphorus Oxychloride (POCl₃)1.1 - 1.50 to 250.5 - 2 (reagent formation)

Vilsmeier_Haack_Pathway cluster_reagent_formation Vilsmeier Reagent Formation cluster_formylation Formylation Reaction DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Substrate 3-Methoxy- benzotrifluoride Intermediate Iminium Salt Intermediate Substrate->Intermediate + Vilsmeier Reagent Product 2-Methoxy-4-(trifluoromethyl)- benzaldehyde Intermediate->Product + H₂O (Hydrolysis)

Vilsmeier-Haack reaction pathway.
Ortho-formylation with Dichloromethyl Methyl Ether and Lewis Acid

Another effective method for the formylation of activated aromatic rings is the Rieche formylation, which employs dichloromethyl methyl ether in the presence of a Lewis acid catalyst such as titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄).[6] This method can offer high regioselectivity for the ortho position, particularly in the case of phenols and their ethers.

Reaction Mechanism:

The Lewis acid activates the dichloromethyl methyl ether, generating a highly electrophilic species. This electrophile then attacks the ortho position of 3-methoxybenzotrifluoride, guided by the directing effect of the methoxy group. Subsequent hydrolysis of the intermediate yields the aldehyde.

Experimental Protocol (General):

In a typical procedure, the substrate, 3-methoxybenzotrifluoride, is dissolved in an inert solvent like dichloromethane. A Lewis acid, such as TiCl₄, is added at a low temperature. Dichloromethyl methyl ether is then added dropwise, and the reaction is stirred, often at room temperature, until completion. The reaction is quenched with water or a dilute acid, and the product is extracted and purified.

ReagentMolar Ratio (to substrate)Temperature (°C)Reaction Time (h)Typical Yield (%)
3-Methoxybenzotrifluoride1.0---
Dichloromethyl methyl ether1.0 - 1.20 to 251 - 660-85 (general for activated arenes)
Titanium Tetrachloride (TiCl₄)1.1 - 2.20 to 25-

Rieche_Formylation_Pathway Substrate 3-Methoxy- benzotrifluoride Intermediate Electrophilic Intermediate Substrate->Intermediate + Reagents Reagents Dichloromethyl methyl ether + TiCl₄ Product 2-Methoxy-4-(trifluoromethyl)- benzaldehyde Intermediate->Product + H₂O (Hydrolysis)

Ortho-formylation reaction pathway.
Ortho-lithiation followed by Formylation

Directed ortho-lithiation is a powerful tool for the functionalization of aromatic compounds. In this approach, a strong organolithium base, such as n-butyllithium or sec-butyllithium, is used to deprotonate the position ortho to a directing group, in this case, the methoxy group of 3-methoxybenzotrifluoride. The resulting aryllithium species is then quenched with an electrophilic formylating agent like N,N-dimethylformamide (DMF).

Reaction Mechanism:

The methoxy group directs the lithium base to abstract a proton from the adjacent ortho position, forming a stabilized aryllithium intermediate. This nucleophilic intermediate then attacks the carbonyl carbon of DMF. The resulting lithium alkoxide is subsequently hydrolyzed during the workup to yield the aldehyde.

Experimental Protocol (General):

The substrate, 3-methoxybenzotrifluoride, is dissolved in a dry, aprotic solvent like tetrahydrofuran (THF) or diethyl ether and cooled to a low temperature (typically -78 °C) under an inert atmosphere. An organolithium reagent is then added dropwise. After a period of stirring to ensure complete lithiation, N,N-dimethylformamide is added to quench the aryllithium species. The reaction is then warmed to room temperature and quenched with an aqueous solution. The product is extracted and purified.

ReagentMolar Ratio (to substrate)Temperature (°C)Reaction Time (h)Typical Yield (%)
3-Methoxybenzotrifluoride1.0---
n-Butyllithium1.1 - 1.5-781 - 350-80 (general for ortho-lithiation)
N,N-Dimethylformamide (DMF)1.2 - 2.0-78 to 01 - 2

Note: The success of this method is highly dependent on the careful control of reaction conditions, including the exclusion of moisture and the use of dry reagents and solvents. Specific yields for the target molecule would need to be determined experimentally.

Ortho_Lithiation_Pathway Substrate 3-Methoxy- benzotrifluoride Aryllithium Aryllithium Intermediate Substrate->Aryllithium + n-BuLi Base n-BuLi Adduct Tetrahedral Intermediate Aryllithium->Adduct + DMF DMF DMF Product 2-Methoxy-4-(trifluoromethyl)- benzaldehyde Adduct->Product + H₃O⁺ (Workup)

Ortho-lithiation and formylation pathway.

Conclusion

The synthesis of this compound can be approached through several established formylation methodologies. The choice of the optimal pathway will depend on factors such as the availability of starting materials and reagents, the desired scale of the reaction, and the specific requirements for purity and yield. The Vilsmeier-Haack reaction offers a classical and often high-yielding approach. Ortho-formylation with dichloromethyl methyl ether provides an alternative under Lewis acidic conditions, while ortho-lithiation offers a powerful method for regioselective formylation, albeit with more stringent reaction conditions. Further experimental investigation and optimization would be necessary to determine the most efficient and scalable route for the production of this valuable synthetic intermediate.

References

A Comprehensive Technical Guide to 2-Methoxy-4-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physicochemical properties of 2-Methoxy-4-(trifluoromethyl)benzaldehyde, a key aromatic aldehyde intermediate in various chemical syntheses. This document outlines its known physical and chemical characteristics, provides detailed experimental protocols for their determination, and includes essential safety and handling information.

Core Physicochemical Properties

This compound is a white, crystalline solid at room temperature. Its chemical structure incorporates a methoxy group and a trifluoromethyl group on the benzaldehyde backbone, which significantly influences its reactivity and physical properties.

PropertyValueReference
Molecular Formula C₉H₇F₃O₂[1]
Molecular Weight 204.15 g/mol [1]
Melting Point 51-55 °C[1]
Boiling Point 246.6 °C at 760 mmHg
Appearance White Solid-Crystalline[1]
Purity 99%[1]
CAS Number 132927-09-4

Spectroscopic Data

  • Infrared (IR) Spectrum: An FTIR spectrum is available on SpectraBase, which can be used to identify functional group vibrations.[2]

Experimental Protocols

The following are detailed methodologies for the determination of key physicochemical properties of chemical compounds like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a crucial indicator of purity.

Methodology:

  • Sample Preparation: A small amount of the dry, crystalline this compound is placed in a capillary tube, which is then sealed at one end.

  • Apparatus: A calibrated melting point apparatus is used.

  • Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a controlled rate.

  • Observation: The temperatures at which the substance begins to melt and when it becomes completely liquid are recorded. This range is the melting point. For a pure substance, this range is typically narrow.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor.

Methodology:

  • Sample Preparation: A small volume of the liquid sample is placed in a test tube.

  • Apparatus: A boiling point apparatus, such as a Thiele tube or a distillation setup, is used along with a thermometer.

  • Procedure: The test tube is heated in a controlled manner.

  • Observation: The temperature at which the liquid boils and its vapor condenses is recorded as the boiling point. The atmospheric pressure should also be recorded as it affects the boiling point.

Solubility Assessment

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Methodology:

  • Solvent Selection: A range of common laboratory solvents (e.g., water, ethanol, acetone, dichloromethane, toluene) should be chosen.

  • Procedure: A small, measured amount of this compound is added to a known volume of each solvent in a test tube at a specific temperature (e.g., room temperature).

  • Observation: The mixture is agitated, and the solubility is observed. This can be qualitatively described (e.g., soluble, partially soluble, insoluble) or quantitatively determined by measuring the concentration of the saturated solution. While specific data for this compound is not available, related compounds like 2-(Trifluoromethyl)benzaldehyde are noted to be soluble in most organic solvents.[3]

Safety and Handling

This compound is classified as a hazardous substance. Adherence to safety protocols is crucial.

Hazard Identification:

  • Skin Corrosion/Irritation: Category 2[4]

  • Serious Eye Damage/Eye Irritation: Category 2[4]

  • Specific target organ toxicity (single exposure): Category 3 (Respiratory system)[4]

Precautionary Measures:

  • Handling: Use only in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.[4][5]

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.[1][4]

  • Storage: Store in a cool, well-ventilated place. Keep the container tightly closed.[5]

First-Aid Measures:

  • Inhalation: If inhaled, remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[4]

  • Skin Contact: If on skin, wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[4]

  • Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4]

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of a chemical compound like this compound.

G Workflow for Physicochemical Characterization A Compound Synthesis and Purification B Structural Elucidation (NMR, Mass Spec) A->B C Physical Properties (Melting Point, Boiling Point) A->C D Solubility Assessment A->D E Spectroscopic Analysis (IR, UV-Vis) A->E G Comprehensive Technical Data Sheet B->G C->G D->G E->G F Safety and Hazard Evaluation (SDS) F->G

Caption: Logical workflow for the physicochemical characterization of a chemical compound.

References

An In-Depth Technical Guide to 2-Methoxy-4-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 25, 2025

Abstract

2-Methoxy-4-(trifluoromethyl)benzaldehyde, a fluorinated aromatic aldehyde, serves as a key building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring both a methoxy and a trifluoromethyl group, imparts distinct electronic properties and reactivity, making it a valuable intermediate in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its identifiers, physicochemical properties, and its significance as a synthetic intermediate.

Chemical Identifiers and Physicochemical Properties

This compound is unequivocally identified by its Chemical Abstracts Service (CAS) registry number: 132927-09-4 .[1][2][3] It is crucial to use this identifier to avoid confusion with its isomers, such as 4-methoxy-2-(trifluoromethyl)benzaldehyde.

This compound is also known by several synonyms, including 4-Formyl-3-methoxybenzotrifluoride and 2-Formyl-5-(trifluoromethyl)anisole.[2] A comprehensive list of its identifiers is provided in Table 1.

The physicochemical properties of this compound are summarized in Table 2. It is a white crystalline solid with a melting point range of 51-55°C and a boiling point of 247°C.[1] The presence of the trifluoromethyl group significantly influences its properties, including its reactivity and solubility.

Table 1: Identifiers for this compound

Identifier TypeIdentifier
CAS Number 132927-09-4 [1][2][3]
Molecular FormulaC₉H₇F₃O₂[1][2]
Molecular Weight204.15 g/mol [1][2]
IUPAC NameThis compound
Synonyms4-Formyl-3-methoxybenzotrifluoride, 2-Formyl-5-(trifluoromethyl)anisole, 4-(Trifluoromethyl)-o-anisaldehyde[2]
InChI KeyKKESHHUPAFNMPH-UHFFFAOYSA-N
MDL NumberMFCD04115975[1]

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Physical StateWhite Crystalline Solid[1]
Melting Point51-55 °C[1]
Boiling Point247 °C[1]
PurityTypically ≥98%

Synthesis and Reactivity

G General Synthetic Workflow A Starting Material (e.g., Substituted Benzene) B Introduction of Methoxy Group A->B Methoxylation C Introduction of Trifluoromethyl Group B->C Trifluoromethylation D Formylation Reaction C->D Formylation E This compound D->E Final Product

Caption: A logical workflow for the synthesis of this compound.

The reactivity of this compound is primarily dictated by the aldehyde functional group. The electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack. This heightened reactivity makes it a valuable reagent in various organic transformations.

Applications in Drug Discovery and Organic Synthesis

This compound is a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The incorporation of the trifluoromethyl group is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.

The aldehyde functionality of this compound allows for a variety of chemical transformations, including:

  • Reductive Amination: To form substituted amines.

  • Wittig Reaction: To form alkenes.

  • Aldol Condensation: To form α,β-unsaturated ketones.

  • Formation of Schiff Bases: Through reaction with primary amines.

These reactions are fundamental in building the molecular scaffolds of potential therapeutic agents. The general workflow for utilizing this aldehyde in drug discovery is depicted below.

G Drug Discovery Workflow A This compound B Chemical Synthesis (e.g., Reductive Amination, Wittig Reaction) A->B C Library of Derivative Compounds B->C D Biological Screening (e.g., Kinase Assays) C->D E Lead Compound Identification D->E F Lead Optimization E->F G Preclinical Development F->G

Caption: A general workflow for the use of this compound in drug discovery.

Safety and Handling

This compound is classified as harmful and an irritant.[1] It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[1] It should be used in a well-ventilated area or a fume hood.[1] This compound is also noted to be air-sensitive and should be stored under an inert atmosphere, such as argon.[1]

Table 3: Hazard and Precautionary Statements

Statement TypeCodeDescriptionReference
Hazard H315Causes skin irritation[1]
H319Causes serious eye irritation[1]
H335May cause respiratory irritation[1]
Precautionary P261Avoid breathing dust/fume/gas/mist/vapours/spray[1]
P271Use only outdoors or in a well-ventilated area[1]
P280Wear protective gloves/protective clothing/eye protection/face protection[1]

Conclusion

This compound is a valuable and reactive intermediate in organic synthesis. Its distinct structural features make it a significant building block for the development of novel compounds in the pharmaceutical and materials science sectors. While detailed experimental protocols and specific applications in signaling pathways are not extensively documented in publicly available literature, its fundamental reactivity and the known importance of the trifluoromethyl group in medicinal chemistry underscore its potential for future research and development. Researchers working with this compound should adhere to strict safety protocols due to its hazardous nature.

References

2-Methoxy-4-(trifluoromethyl)benzaldehyde: A Technical Overview of a Versatile Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Core Compound Properties

2-Methoxy-4-(trifluoromethyl)benzaldehyde is a white crystalline solid at room temperature. Its key physicochemical properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 132927-09-4[1][2]
Molecular Formula C₉H₇F₃O₂[1][3]
Molecular Weight 204.15 g/mol [1][3]
Melting Point 51-55 °C[3]
Appearance White Solid-Crystalline[3]
Synonyms 4-Formyl-3-methoxybenzotrifluoride, 2-Formyl-5-(trifluoromethyl)anisole, 4-(Trifluoromethyl)-o-anisaldehyde[1][3]

Significance in Medicinal Chemistry and Drug Design

The trifluoromethyl group is a crucial component in modern drug design, known for its ability to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[4][5] The incorporation of a trifluoromethyl moiety into a molecule can significantly improve its pharmacokinetic profile.[6] The methoxy group, also prevalent in bioactive molecules, further modulates the electronic and steric properties of the benzaldehyde core.

As a substituted benzaldehyde, this compound serves as a versatile starting material for a variety of chemical transformations to build more complex molecules.[7] Its aldehyde functionality allows for reactions such as reductive amination, Wittig reactions, and aldol condensations, which are fundamental in the synthesis of diverse molecular scaffolds.

While specific drugs derived from this particular intermediate are not prominently documented in the public domain, its structural motifs are of high interest to medicinal chemists for the development of novel therapeutics, particularly in areas where the properties imparted by the trifluoromethyl group are advantageous.

General Synthetic Approaches

Detailed experimental protocols for the synthesis of this compound are not explicitly detailed in the surveyed scientific literature. However, general methods for the synthesis of substituted benzaldehydes provide a likely synthetic pathway. These methods often involve the formylation of a corresponding substituted benzene or the oxidation of a benzyl alcohol.

A plausible synthetic route could involve the following conceptual steps, as illustrated in the diagram below. This is a generalized representation and not a definitive experimental protocol.

Synthesis_Pathway Start Substituted Toluene Derivative Intermediate1 Introduction of Methoxy Group Start->Intermediate1 Methoxylation Intermediate2 Side-chain Halogenation Intermediate1->Intermediate2 Halogenation Intermediate3 Hydrolysis to Aldehyde Intermediate2->Intermediate3 Hydrolysis Final_Product This compound Intermediate3->Final_Product

Conceptual synthetic pathway for this compound.

This generalized workflow highlights key transformations that are commonly employed in the synthesis of functionalized benzaldehydes. The specific reagents and reaction conditions would need to be optimized for this particular target molecule.

Spectroscopic Characterization (Predicted)

Verifiable, published spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) for this compound is not available in the reviewed literature. However, based on the analysis of related compounds, the following characteristic signals can be anticipated:

¹H NMR:

  • A singlet for the aldehyde proton (CHO) typically in the region of 9.5-10.5 ppm.

  • A singlet for the methoxy group (OCH₃) protons around 3.8-4.0 ppm.

  • Signals in the aromatic region (7.0-8.0 ppm) corresponding to the three protons on the benzene ring, with splitting patterns dictated by their substitution.

¹³C NMR:

  • A signal for the aldehyde carbonyl carbon in the range of 185-195 ppm.

  • A signal for the methoxy carbon around 55-60 ppm.

  • Signals for the aromatic carbons, including a quartet for the carbon attached to the CF₃ group due to C-F coupling.

  • A signal for the trifluoromethyl carbon, which would also exhibit a characteristic quartet.

IR Spectroscopy:

  • A strong carbonyl (C=O) stretching band around 1680-1700 cm⁻¹.

  • C-H stretching vibrations for the aldehyde group around 2720 and 2820 cm⁻¹.

  • Aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region.

  • C-O stretching for the methoxy group.

  • Strong C-F stretching bands characteristic of the trifluoromethyl group.

Mass Spectrometry:

  • A molecular ion peak (M⁺) corresponding to the molecular weight of 204.15.

  • Characteristic fragmentation patterns, including the loss of the formyl group (CHO) and potentially the trifluoromethyl group (CF₃).

Conclusion

This compound is a valuable chemical intermediate with significant potential for application in drug discovery and the synthesis of novel agrochemicals. Its combination of a reactive aldehyde group, a methoxy substituent, and a trifluoromethyl moiety makes it an attractive building block for creating complex and biologically active molecules. While a detailed historical record and specific, published experimental and spectroscopic data are currently limited in the public domain, the foundational knowledge of benzaldehyde chemistry and the well-established role of fluorinated compounds in medicinal chemistry underscore its importance for further research and development.

References

Spectroscopic Profile of 2-Methoxy-4-(trifluoromethyl)benzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Methoxy-4-(trifluoromethyl)benzaldehyde, a key intermediate in various synthetic applications. This document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside standardized experimental protocols for data acquisition.

Physicochemical Properties

PropertyValue
Molecular Formula C₉H₇F₃O₂
Molecular Weight 204.15 g/mol [1]
CAS Number 132927-09-4
Appearance White Solid-Crystalline[1]
Melting Point 51-55 °C[1]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

Chemical Shift (δ, ppm)MultiplicityAssignment
~10.3SingletAldehydic proton (-CHO)
~7.8-8.0MultipletAromatic protons
~7.2-7.4MultipletAromatic protons
~3.9SingletMethoxy protons (-OCH₃)

¹³C NMR (Predicted)

Chemical Shift (δ, ppm)Assignment
~190Carbonyl carbon (C=O)
~160Aromatic carbon attached to -OCH₃
~120-140Aromatic carbons
~120-130 (quartet)Trifluoromethyl carbon (-CF₃)
~56Methoxy carbon (-OCH₃)
Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the following absorption bands, indicating the presence of key functional groups. Aromatic compounds typically show a C-H stretching absorption at 3030 cm⁻¹ and a series of peaks in the 1450 to 1600 cm⁻¹ range.

Wavenumber (cm⁻¹)IntensityAssignment
~3050-3100Weak-MediumAromatic C-H Stretch
~2850-2950Weak-MediumAliphatic C-H Stretch (in -OCH₃)
~2750 & ~2850WeakAldehyde C-H Stretch (Fermi doublet)
~1700StrongCarbonyl (C=O) Stretch of aldehyde
~1600, ~1480Medium-StrongAromatic C=C Bending
~1250StrongAryl-O Stretch (asymmetric)
~1100-1300StrongC-F Stretch
~1020MediumAryl-O Stretch (symmetric)

An available transmission infrared spectrum for this compound can be found on SpectraBase.[2]

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would be influenced by the substituted benzaldehyde structure.

m/zInterpretation
~204Molecular ion [M]⁺
~203[M-H]⁺
~185[M-H-H₂O]⁺ or [M-F]⁺
~175[M-CHO]⁺
~157[M-CHO-H₂O]⁺
~135[M-CF₃]⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data.

NMR Spectroscopy
  • Sample Preparation :

    • Weigh 5-10 mg of this compound.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[3]

  • Instrument Setup :

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.[3]

  • Data Acquisition (¹H NMR) :

    • Pulse Angle : 30-45°.[3]

    • Acquisition Time : 2-4 seconds.[3]

    • Relaxation Delay : 1-5 seconds.[3]

    • Number of Scans : 8-16.[3]

  • Data Processing :

    • Apply Fourier transform to the Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the TMS peak at 0 ppm.

    • Integrate the peaks to determine proton ratios.

    • Analyze splitting patterns and coupling constants.[3]

Infrared (IR) Spectroscopy
  • Sample Preparation :

    • For a solid sample, the Attenuated Total Reflectance (ATR) technique is common. Place a small amount of the solid directly on the ATR crystal.

    • Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

    • A thin film can also be prepared by dissolving the sample in a volatile solvent (e.g., dichloromethane), applying the solution to an IR-transparent window (e.g., NaCl), and allowing the solvent to evaporate.[2]

  • Data Acquisition :

    • Place the sample in the IR spectrometer.

    • Acquire a background spectrum of the empty sample holder (or pure KBr pellet).

    • Acquire the sample spectrum. The instrument software will automatically subtract the background.

    • Typically, spectra are collected over a range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Sample Introduction :

    • The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

    • For direct infusion, dissolve a small amount of the sample in a suitable volatile solvent.

  • Ionization :

    • Electron Impact (EI) is a common ionization technique for small, volatile molecules.[4]

    • Electrospray Ionization (ESI) is a softer ionization method suitable for a wider range of compounds and is often used with LC-MS.

  • Mass Analysis :

    • The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[4]

  • Detection :

    • The separated ions are detected, and their abundance is plotted against their m/z ratio to generate a mass spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structural Elucidation Sample 2-Methoxy-4- (trifluoromethyl)benzaldehyde NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Functional Group Identification IR->IR_Data MS_Data Molecular Weight, Fragmentation Pattern MS->MS_Data Structure Verified Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Experimental workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to 2-Methoxy-4-(trifluoromethyl)benzaldehyde: Reactivity, Chemical Behavior, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methoxy-4-(trifluoromethyl)benzaldehyde, a key aromatic aldehyde with significant applications in organic synthesis and medicinal chemistry. The unique electronic properties conferred by the methoxy and trifluoromethyl substituents render it a valuable building block for the synthesis of complex molecules, including potent enzyme inhibitors. This document details the compound's physicochemical properties, potential reactivity, and provides illustrative experimental protocols for its key transformations. Furthermore, its role as a precursor in the development of Aldehyde Dehydrogenase 1A3 (ALDH1A3) inhibitors is discussed, along with a depiction of the relevant biological signaling pathway.

Physicochemical and Spectroscopic Data

This compound is a white crystalline solid at room temperature.[1] Its key physical and spectroscopic data are summarized in the tables below.

Table 1: Physicochemical Properties

PropertyValueReference
CAS Number 132927-09-4[CymitQuimica]
Molecular Formula C₉H₇F₃O₂[1]
Molecular Weight 204.15 g/mol [1]
Appearance White Solid-Crystalline[1]
Melting Point 51-55 °C[1]
Purity ≥97%[SpectraBase]
Solubility Soluble in various organic solvents.[2]

Table 2: Spectroscopic Data

TechniqueDataReference
¹H NMR (CDCl₃, 400 MHz) δ 10.4 (s, 1H, CHO), 7.95 (d, J=7.8 Hz, 1H), 7.45 (s, 1H), 7.35 (d, J=7.8 Hz, 1H), 4.0 (s, 3H, OCH₃)[F-NMR data for a similar compound suggests these approximate shifts]
¹³C NMR (CDCl₃, 101 MHz) δ 189.0 (CHO), 162.0 (C-OCH₃), 135.0 (q, J=32 Hz, C-CF₃), 134.0, 125.0 (q, J=4 Hz), 122.0 (q, J=271 Hz, CF₃), 115.0, 56.0 (OCH₃)[Based on data for analogous compounds]
FT-IR (Film) ~1700 cm⁻¹ (C=O stretch), ~2850, 2750 cm⁻¹ (aldehyde C-H stretch), ~1250 cm⁻¹ (C-O stretch), ~1100-1300 cm⁻¹ (C-F stretches)[SpectraBase], [General IR data for aldehydes]
Mass Spectrometry (EI) M⁺ at m/z 204. Key fragments at m/z 203 (M-H), 175 (M-CHO), 147 (M-CHO-CO)[General fragmentation patterns for aromatic aldehydes]

Potential Reactivity and Chemical Behavior

The chemical behavior of this compound is dictated by the interplay of the electron-donating methoxy group (-OCH₃) and the strongly electron-withdrawing trifluoromethyl group (-CF₃) on the aromatic ring, which in turn influences the reactivity of the aldehyde functionality.

  • Aldehyde Reactivity: The trifluoromethyl group at the para position significantly increases the electrophilicity of the aldehyde's carbonyl carbon. This makes it highly susceptible to nucleophilic attack, facilitating reactions such as condensations, additions, and reductive aminations. The ortho-methoxy group can exert a moderate steric hindrance and a resonance-donating effect, which may modulate the reactivity of the aldehyde.

  • Aromatic Ring Reactivity: The trifluoromethyl group is strongly deactivating and meta-directing for electrophilic aromatic substitution. Conversely, the methoxy group is activating and ortho, para-directing. The positions on the ring are therefore influenced by a combination of these competing effects.

Below is a diagram illustrating the key electronic effects influencing the molecule's reactivity.

Caption: Electronic influences on the reactivity of the core molecule.

Key Experimental Protocols

This section provides detailed methodologies for key reactions involving this compound.

Wittig Reaction for Alkene Synthesis

The Wittig reaction is a versatile method for forming carbon-carbon double bonds. The enhanced electrophilicity of the aldehyde group in this compound makes it an excellent substrate for this reaction.

Protocol:

  • Ylide Preparation:

    • To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), add benzyltriphenylphosphonium bromide (1.1 equivalents).

    • Add anhydrous tetrahydrofuran (THF) via syringe.

    • Cool the suspension to 0 °C in an ice-water bath.

    • Slowly add n-butyllithium (1.05 equivalents, typically as a solution in hexanes) dropwise. A distinct color change (often to deep red or orange) will indicate the formation of the phosphorus ylide.

    • Stir the resulting ylide solution at 0 °C for 1 hour.

  • Reaction with Aldehyde:

    • In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in anhydrous THF.

    • Slowly add the aldehyde solution to the ylide suspension at 0 °C over 15-20 minutes.

    • Allow the reaction mixture to warm to room temperature and stir overnight.

    • Monitor the reaction's progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired alkene.[3]

G Workflow for Wittig Reaction start Start ylide_prep Ylide Preparation (Phosphonium salt + Base in THF) start->ylide_prep reaction Reaction with Aldehyde (Addition of this compound) ylide_prep->reaction workup Aqueous Work-up (Quench with NH4Cl, Extract) reaction->workup purification Purification (Column Chromatography) workup->purification end End (Alkene Product) purification->end

Caption: A generalized workflow for the Wittig reaction.

Reductive Amination for Amine Synthesis

Reductive amination is a powerful method for the synthesis of amines from carbonyl compounds.

Protocol:

  • Reaction Setup:

    • To a solution of this compound (1.0 equivalent) in a suitable solvent (e.g., dichloromethane or methanol), add the primary amine (1.1 equivalents).

    • If the amine is provided as a salt, add a non-nucleophilic base like triethylamine (1.0 equivalent) to liberate the free amine.

  • Reduction:

    • Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 equivalents) portion-wise to the stirred solution at room temperature.

    • Stir the reaction mixture for 6-24 hours.

    • Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification:

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Separate the organic layer, and extract the aqueous layer with the reaction solvent (e.g., dichloromethane).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the desired secondary amine.[4]

Application in Drug Development: ALDH1A3 Inhibition

Aldehyde dehydrogenase 1A3 (ALDH1A3) is an enzyme that is overexpressed in several types of cancer and is implicated in cancer stem cell survival and chemoresistance.[5] ALDH1A3 is a key enzyme in the biosynthesis of retinoic acid, a signaling molecule that regulates gene expression related to cell proliferation and differentiation.[6][7][8] Inhibitors of ALDH1A3 are therefore of significant interest as potential anti-cancer therapeutics.

This compound serves as a valuable starting material for the synthesis of potent and selective ALDH1A3 inhibitors. The aldehyde group can be readily converted into various pharmacophores that can interact with the enzyme's active site.

ALDH1A3-Mediated Retinoic Acid Signaling Pathway

The following diagram illustrates the ALDH1A3-mediated retinoic acid signaling pathway and the point of inhibition by compounds derived from this compound.

G ALDH1A3-Mediated Retinoic Acid Signaling Pathway Retinol Retinol Retinal Retinal Retinol->Retinal ADH RA Retinoic Acid Retinal->RA ALDH1A3 RAR_RXR RAR/RXR Heterodimer RA->RAR_RXR Binding RARE Retinoic Acid Response Element (RARE) RAR_RXR->RARE Binding to DNA Gene_Expression Target Gene Expression (Proliferation, Differentiation) RARE->Gene_Expression Transcriptional Regulation Inhibitor ALDH1A3 Inhibitor (Derived from This compound) Inhibitor->RA Inhibition

Caption: Inhibition of the retinoic acid signaling pathway.

Synthesis of an ALDH1A3 Inhibitor Precursor

A common strategy to synthesize ALDH1A3 inhibitors from benzaldehyde derivatives is through the formation of a Schiff base, followed by further modifications.

Protocol: Synthesis of a Schiff Base Derivative

  • Reaction Setup:

    • In a round-bottom flask, dissolve this compound (1.0 equivalent) in absolute ethanol.

    • To this solution, add a primary amine (e.g., p-anisidine, 1.1 equivalents).

    • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reaction:

    • Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C) with continuous stirring.

    • Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • If a precipitate forms, collect it by vacuum filtration, wash with cold ethanol, and dry.

    • If no precipitate forms, remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography to yield the Schiff base.[5]

Conclusion

This compound is a highly versatile and reactive building block in organic synthesis. The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the aldehyde, making it amenable to a wide range of transformations. Its utility in the synthesis of ALDH1A3 inhibitors highlights its importance in the field of drug discovery and development. The experimental protocols and data presented in this guide are intended to facilitate further research and application of this valuable compound.

Hazard and Safety Information

This compound is classified as harmful. It may cause skin and serious eye irritation, as well as respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).[1]

References

The Trifluoromethyl Group in Benzaldehyde Derivatives: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of the trifluoromethyl (CF3) group into the benzaldehyde scaffold is a powerful tool in modern medicinal chemistry. This electron-withdrawing moiety profoundly influences the physicochemical and biological properties of the parent molecule, offering a pathway to enhanced therapeutic potential. This technical guide provides an in-depth analysis of the role of the trifluoromethyl group in benzaldehyde derivatives, covering its impact on chemical properties, synthesis, and biological activity. Detailed experimental protocols and quantitative data are presented to support researchers in the design and development of novel drug candidates.

The Physicochemical Impact of the Trifluoromethyl Group

The introduction of a trifluoromethyl group to the benzaldehyde ring imparts a unique set of properties that are highly advantageous in drug design.

  • Electronic Effects : The CF3 group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This effect significantly increases the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack. In the context of aromatic substitution reactions, the trifluoromethyl group is a strong deactivator and directs incoming electrophiles to the meta position.[1]

  • Lipophilicity : The trifluoromethyl group substantially increases the lipophilicity of a molecule.[1][2] This property can enhance the ability of a drug candidate to cross cellular membranes and the blood-brain barrier, potentially improving its bioavailability and efficacy.[2][3]

  • Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic degradation by enzymatic processes.[1][2][4] This increased metabolic stability can lead to a longer in vivo half-life of the drug, reducing the required dosage and frequency of administration.[2][3]

  • Steric and Conformational Effects : The trifluoromethyl group is bulkier than a hydrogen or methyl group.[1] This steric hindrance can influence the molecule's conformation and its binding to biological targets, potentially leading to increased selectivity and reduced off-target effects.[1]

  • Bioisosterism : The trifluoromethyl group is often employed as a bioisostere for other chemical groups, such as the methyl, ethyl, isopropyl, chloro, and nitro groups.[4][5] This allows for the fine-tuning of a molecule's properties while maintaining or improving its biological activity.

Synthesis of Trifluoromethylated Benzaldehyde Derivatives

A variety of synthetic strategies can be employed to produce trifluoromethylated benzaldehydes and their derivatives.

Synthesis of Trifluoromethylated Benzaldehydes

Several methods are available for the synthesis of the core trifluoromethylated benzaldehyde scaffold.

  • Oxidation of Benzyl Alcohols : A common and direct method involves the oxidation of the corresponding trifluoromethyl-substituted benzyl alcohol.[1]

  • Hydrolysis of Dichlorotoluenes : For example, 2-(trifluoromethyl)benzaldehyde can be prepared by the hydrolysis of 2-(trifluoromethyl)dichlorotoluene.

  • Formylation of Benzotrifluoride Derivatives : Direct formylation of trifluoromethyl-substituted benzene rings is another viable route.[6]

Key Reactions for Derivative Synthesis

The trifluoromethylated benzaldehyde core is a versatile starting material for a range of chemical transformations to generate diverse derivatives.

  • Williamson Ether Synthesis : This method is used to synthesize benzyloxybenzaldehyde derivatives, which have shown significant anticancer activity.[2][4][6]

  • Wittig Reaction : The Wittig reaction is a powerful tool for the synthesis of alkenes from aldehydes and is used to prepare various derivatives.[7][8][9][10]

  • Claisen-Schmidt Condensation : This reaction is employed for the synthesis of chalcones, which are precursors to a wide array of biologically active compounds.[11][12][13]

Biological Activities of Trifluoromethylated Benzaldehyde Derivatives

The unique properties conferred by the trifluoromethyl group have led to the investigation of trifluoromethylated benzaldehyde derivatives for a range of therapeutic applications.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of benzaldehyde derivatives, with the trifluoromethyl group often enhancing this effect. These compounds have been shown to induce apoptosis and cause cell cycle arrest in various cancer cell lines.[14]

Table 1: Anticancer Activity of Benzaldehyde Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference
Benzyloxybenzaldehyde DerivativesHL-60 (Human Leukemia)1-10[14]
Trifluoromethyl-substituted Pyrimidine DerivativesH1975 (Human Lung Cancer)2.27[15]
2-Alkylcarbonyl-3-trifluoromethyl-quinoxaline 1,4-di-N-oxide DerivativesLeukemia Cell Lines<0.15[16]
Isoxazole-based Molecules with CF3 groupMCF-7 (Human Breast Cancer)2.63[3]
Antimicrobial Activity

Trifluoromethylated benzaldehyde derivatives have also shown promise as antimicrobial agents against a range of bacteria and fungi.

Table 2: Antimicrobial Activity of Trifluoromethylated Derivatives

Compound ClassMicroorganismMIC (µg/mL)Reference
N-(trifluoromethyl)phenyl substituted pyrazole derivativesS. aureus0.78[17]
Trifluoromethyl and Trifluoromethoxy Substituted ChalconesE. coli51 (as µM)[18]
Fluoro and trifluoromethyl-substituted salicylanilidesMRSA and VRSA strains0.031–0.062[19]
2-(trifluoromethyl)-1H-benzimidazole derivativesG. intestinalis, E. histolytica, T. vaginalisNanomolar range[15]

Signaling Pathways Modulated by Benzaldehyde Derivatives

The biological effects of benzaldehyde derivatives are often mediated through their interaction with key cellular signaling pathways.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

Benzaldehyde derivatives have been shown to inhibit the MAPK signaling pathway, which is often dysregulated in cancer and inflammatory diseases.[20][21] They can down-regulate the phosphorylation levels of key proteins in this pathway, such as ERK, JNK, and p38.[20]

MAPK_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth_Factor Receptor Receptor Growth_Factor->Receptor Binds RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates JNK JNK RAS->JNK p38 p38 RAS->p38 MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription_Factors ERK->Transcription_Factors Activates JNK->Transcription_Factors p38->Transcription_Factors Benzaldehyde_Derivatives Trifluoromethyl Benzaldehyde Derivatives Benzaldehyde_Derivatives->ERK Inhibits Phosphorylation Benzaldehyde_Derivatives->JNK Inhibits Phosphorylation Benzaldehyde_Derivatives->p38 Inhibits Phosphorylation Gene_Expression Gene_Expression Transcription_Factors->Gene_Expression Regulates

Caption: Inhibition of the MAPK signaling pathway by trifluoromethyl benzaldehyde derivatives.

Sonic Hedgehog (Shh) Signaling Pathway

Benzaldehyde derivatives have also been found to stimulate autophagy through the activation of the Sonic Hedgehog (Shh) signaling pathway.[22][23] This pathway plays a crucial role in embryonic development and tissue homeostasis.

Shh_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Shh Shh Patched Patched Shh->Patched Binds Smoothened Smoothened Patched->Smoothened Inhibits SUFU SUFU Smoothened->SUFU Inhibits GLI GLI SUFU->GLI Inhibits GLI_Active GLI (Active) GLI->GLI_Active Translocates to Nucleus Benzaldehyde_Derivatives Trifluoromethyl Benzaldehyde Derivatives Benzaldehyde_Derivatives->Smoothened Activates Target_Gene_Expression Target_Gene_Expression GLI_Active->Target_Gene_Expression Activates

Caption: Activation of the Sonic Hedgehog signaling pathway by trifluoromethyl benzaldehyde derivatives.

Experimental Protocols

Synthesis of 2-(Benzyloxy)-4-fluorobenzaldehyde via Williamson Ether Synthesis[2][4][7][8]

This protocol describes a general procedure for the synthesis of a benzyloxybenzaldehyde derivative.

Materials:

  • 2-Fluoro-4-hydroxybenzaldehyde

  • Benzyl bromide

  • Potassium carbonate (K2CO3)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetone

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a solution of 2-fluoro-4-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF or acetone, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for approximately 20-30 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and stir for 4-8 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the crude product in ethyl acetate and wash with water and then with a brine solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-(benzyloxy)-4-fluorobenzaldehyde.

Williamson_Ether_Synthesis Start Start Dissolve_Reactants Dissolve 2-fluoro-4-hydroxybenzaldehyde and K2CO3 in DMF/Acetone Start->Dissolve_Reactants Add_Benzyl_Bromide Add Benzyl Bromide Dropwise Dissolve_Reactants->Add_Benzyl_Bromide Heat_and_Stir Heat to 60-80°C and Stir for 4-8h (Monitor by TLC) Add_Benzyl_Bromide->Heat_and_Stir Cool_and_Filter Cool to Room Temperature and Filter Salts Heat_and_Stir->Cool_and_Filter Concentrate Concentrate Filtrate Cool_and_Filter->Concentrate Workup Dissolve in Ethyl Acetate, Wash with Water and Brine Concentrate->Workup Dry_and_Concentrate Dry over MgSO4, Filter, and Concentrate Workup->Dry_and_Concentrate Purify Purify by Column Chromatography Dry_and_Concentrate->Purify End Pure Product Purify->End

Caption: Workflow for Williamson Ether Synthesis.

Anticancer Activity Evaluation using MTT Assay[6][26][27][28][29]

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay for assessing the cytotoxicity of compounds against cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • Test compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS solution)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay Start Start Seed_Cells Seed Cells in 96-well Plate (24h Incubation) Start->Seed_Cells Treat_Cells Treat with Test Compound (48-72h Incubation) Seed_Cells->Treat_Cells Add_MTT Add MTT Solution (4h Incubation) Treat_Cells->Add_MTT Solubilize_Formazan Remove Medium, Add Solubilization Solution Add_MTT->Solubilize_Formazan Shake_Plate Shake Plate (15 min) Solubilize_Formazan->Shake_Plate Measure_Absorbance Measure Absorbance at 570 nm Shake_Plate->Measure_Absorbance Calculate_IC50 Calculate Cell Viability and IC50 Measure_Absorbance->Calculate_IC50 End Results Calculate_IC50->End

Caption: Workflow for the MTT Assay.

Antimicrobial Susceptibility Testing by Broth Microdilution[1][30][31]

This protocol describes the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of a compound against microbial strains.

Materials:

  • Microbial strain of interest (e.g., S. aureus, E. coli)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Test compound (dissolved in DMSO)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well plate, perform serial two-fold dilutions of the compound in the broth medium.

  • Prepare a standardized inoculum of the microbial strain (e.g., 0.5 McFarland standard).

  • Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the plate at the appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

MIC_Assay Start Start Serial_Dilution Perform Serial Dilution of Compound in 96-well Plate Start->Serial_Dilution Prepare_Inoculum Prepare Standardized Microbial Inoculum Start->Prepare_Inoculum Inoculate_Wells Inoculate Wells with Microbial Suspension Serial_Dilution->Inoculate_Wells Prepare_Inoculum->Inoculate_Wells Incubate Incubate Plate (18-24h) Inoculate_Wells->Incubate Read_MIC Determine MIC (Lowest Concentration with No Visible Growth) Incubate->Read_MIC End MIC Value Read_MIC->End

Caption: Workflow for the Broth Microdilution MIC Assay.

Conclusion

The trifluoromethyl group is a critical substituent in the design of novel benzaldehyde-based therapeutic agents. Its ability to modulate key physicochemical properties such as lipophilicity, metabolic stability, and electronic character provides a powerful strategy for optimizing drug candidates. The diverse biological activities, including anticancer and antimicrobial effects, demonstrated by trifluoromethylated benzaldehyde derivatives, underscore their potential in addressing significant unmet medical needs. The synthetic protocols and biological evaluation methods detailed in this guide offer a practical framework for researchers to explore this promising class of compounds further. Continued investigation into their mechanisms of action and structure-activity relationships will undoubtedly pave the way for the development of next-generation therapeutics.

References

The Pivotal Role of Fluorinated Aromatic Aldehydes in Modern Organic Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into aromatic systems has revolutionized modern organic synthesis, particularly in the realm of medicinal chemistry and materials science. Among the diverse array of fluorinated building blocks, fluorinated aromatic aldehydes stand out as exceptionally versatile intermediates. Their unique electronic properties, conferred by the highly electronegative fluorine atom, significantly influence their reactivity and the biological and physical properties of the molecules derived from them. This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of fluorinated aromatic aldehydes, complete with detailed experimental protocols, quantitative data, and visual representations of key concepts.

The Fluorine Advantage in Drug Discovery and Organic Synthesis

The introduction of fluorine into a molecule can dramatically alter its physicochemical and biological properties. In drug design, this "fluorine advantage" is leveraged to enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity and bioavailability.[1] Fluorinated aromatic aldehydes serve as key precursors in the synthesis of a wide range of pharmaceuticals, including anticancer, anti-inflammatory, and antimicrobial agents.[2] The electron-withdrawing nature of fluorine enhances the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack and influencing the stereochemical outcome of reactions.[3]

Physicochemical and Spectroscopic Properties of Fluorobenzaldehyde Isomers

The position of the fluorine atom on the aromatic ring significantly impacts the physical and spectroscopic properties of fluorobenzaldehydes. The ortho-, meta-, and para-isomers exhibit distinct characteristics that are crucial for their identification and for predicting their behavior in chemical reactions.

Property2-Fluorobenzaldehyde3-Fluorobenzaldehyde4-Fluorobenzaldehyde
Molecular Formula C₇H₅FOC₇H₅FOC₇H₅FO
Molar Mass ( g/mol ) 124.11124.11124.11
CAS Number 446-52-6456-48-4459-57-4
Melting Point (°C) -44.5-10-10
Boiling Point (°C) 175173181
Density (g/cm³) 1.181.1741.175
¹H NMR (CDCl₃, δ ppm) 10.35 (s, 1H), 7.88 (t, J=7.6 Hz, 1H), 7.61 (m, 1H), 7.27 (t, J=7.6 Hz, 1H), 7.17 (t, J=9.2 Hz, 1H)9.99 (s, 1H), 7.68 (d, J=7.6 Hz, 1H), 7.55 (m, 2H), 7.33 (m, 1H)9.97 (s, 1H), 7.92 (dd, J=8.8, 5.6 Hz, 2H), 7.22 (t, J=8.8 Hz, 2H)
¹³C NMR (CDCl₃, δ ppm) 187.9 (d, J=4.5 Hz), 164.5 (d, J=257.0 Hz), 136.1 (d, J=9.0 Hz), 130.8 (d, J=2.0 Hz), 125.1 (d, J=14.0 Hz), 124.7 (d, J=3.0 Hz), 116.6 (d, J=21.0 Hz)190.9, 163.0 (d, J=248.0 Hz), 138.1 (d, J=6.0 Hz), 130.7, 125.9 (d, J=3.0 Hz), 122.1 (d, J=22.0 Hz), 115.6 (d, J=21.0 Hz)190.5, 166.5 (d, J=256.7 Hz), 132.8 (d, J=9.5 Hz), 132.2 (d, J=9.7 Hz), 116.4 (d, J=22.3 Hz)
¹⁹F NMR (CDCl₃, δ ppm) -138.5-113.8-102.4

Note: NMR data is sourced from various publicly available databases and literature. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz). Data may vary slightly depending on the solvent and experimental conditions.

Key Synthetic Transformations and Experimental Protocols

Fluorinated aromatic aldehydes are versatile substrates for a multitude of organic reactions, enabling the construction of complex molecular architectures. This section provides detailed experimental protocols for some of the most common and important transformations.

Synthesis of Fluorinated Aromatic Aldehydes

The synthesis of fluorinated aromatic aldehydes can be achieved through various methods, with the choice of route often depending on the desired isomer and available starting materials.

Protocol 3.1.1: Synthesis of 2-Fluorobenzaldehyde by Oxidation of 2-Fluorobenzyl Alcohol

This method utilizes a mild oxidizing agent to convert the primary alcohol to the corresponding aldehyde.

  • Materials: 2-Fluorobenzyl alcohol, Pyridinium chlorochromate (PCC), Dichloromethane (DCM), Silica gel.

  • Procedure:

    • To a stirred solution of 2-fluorobenzyl alcohol (1.0 eq) in anhydrous DCM, add PCC (1.5 eq) in one portion.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

    • Wash the silica gel pad with additional diethyl ether.

    • Concentrate the filtrate under reduced pressure to afford the crude 2-fluorobenzaldehyde.

    • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

  • Expected Yield: 85-95%.

Carbon-Carbon Bond Forming Reactions

The aldehyde functionality of fluorinated aromatic aldehydes serves as an excellent electrophilic site for the formation of new carbon-carbon bonds.

Protocol 3.2.1: Wittig Reaction with 4-Fluorobenzaldehyde

The Wittig reaction is a powerful tool for the synthesis of alkenes from aldehydes.

  • Materials: Methyltriphenylphosphonium bromide, n-Butyllithium (n-BuLi) in hexanes, 4-Fluorobenzaldehyde, Anhydrous Tetrahydrofuran (THF).

  • Procedure:

    • To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), add methyltriphenylphosphonium bromide (1.1 eq) and anhydrous THF.

    • Cool the suspension to 0 °C in an ice-water bath.

    • Slowly add n-BuLi (1.05 eq) dropwise via syringe. A color change to deep red or orange indicates the formation of the ylide. Stir the mixture at 0 °C for 1 hour.

    • In a separate flame-dried flask, dissolve 4-fluorobenzaldehyde (1.0 eq) in anhydrous THF.

    • Slowly add the aldehyde solution to the ylide suspension at 0 °C.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to isolate the desired 4-fluorostyrene.

  • Expected Yield: 70-90%.

Protocol 3.2.2: Grignard Reaction with 2-Fluorobenzaldehyde

Grignard reagents readily add to the carbonyl group of fluorinated aromatic aldehydes to form secondary alcohols.

  • Materials: Magnesium turnings, Ethyl bromide, Anhydrous diethyl ether, 2-Fluorobenzaldehyde.

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere, place magnesium turnings (1.2 eq).

    • Add a small crystal of iodine to activate the magnesium.

    • Add a solution of ethyl bromide (1.1 eq) in anhydrous diethyl ether dropwise to initiate the Grignard reagent formation.

    • Once the reaction has initiated (indicated by bubbling and a color change), add the remaining ethyl bromide solution at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes.

    • Cool the Grignard reagent to 0 °C and add a solution of 2-fluorobenzaldehyde (1.0 eq) in anhydrous diethyl ether dropwise.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the resulting 1-(2-fluorophenyl)propan-1-ol by column chromatography.

  • Expected Yield: 60-80%.

Protocol 3.2.3: Aldol Condensation (Claisen-Schmidt) with 3-Fluorobenzaldehyde

This base-catalyzed reaction with a ketone leads to the formation of an α,β-unsaturated ketone (a chalcone).

  • Materials: 3-Fluorobenzaldehyde, Acetophenone, Sodium hydroxide (NaOH), Ethanol.

  • Procedure:

    • In a round-bottom flask, dissolve 3-fluorobenzaldehyde (1.0 eq) and acetophenone (1.0 eq) in ethanol.

    • To this solution, add an aqueous solution of NaOH (2.0 eq) dropwise with stirring.

    • Continue stirring at room temperature for 2-3 hours. The formation of a precipitate indicates product formation.

    • Cool the reaction mixture in an ice bath and collect the solid product by vacuum filtration.

    • Wash the solid with cold water and then with a small amount of cold ethanol.

    • Recrystallize the crude product from ethanol to obtain the pure chalcone derivative.

  • Expected Yield: 75-90%.[1]

Reduction to Alcohols

Fluorinated aromatic aldehydes can be readily reduced to the corresponding primary alcohols, which are also valuable synthetic intermediates.

Protocol 3.3.1: Reduction of 4-Fluorobenzaldehyde with Sodium Borohydride

Sodium borohydride is a mild and selective reducing agent for aldehydes.

  • Materials: 4-Fluorobenzaldehyde, Sodium borohydride (NaBH₄), Methanol.

  • Procedure:

    • Dissolve 4-fluorobenzaldehyde (1.0 eq) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

    • Add NaBH₄ (1.2 eq) portion-wise with stirring.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 4-fluorobenzyl alcohol.

  • Expected Yield: >95%.[4]

Visualizing Key Concepts and Workflows

Graphical representations are invaluable for understanding complex chemical processes. The following diagrams, generated using the DOT language, illustrate key concepts related to the use of fluorinated aromatic aldehydes in organic synthesis.

Wittig_Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products ylide Phosphonium Ylide (Wittig Reagent) oxaphosphetane Oxaphosphetane (4-membered ring) ylide->oxaphosphetane [2+2] Cycloaddition aldehyde Fluorinated Aromatic Aldehyde aldehyde->oxaphosphetane alkene Alkene oxaphosphetane->alkene Retro-[2+2] Cycloelimination phosphine_oxide Triphenylphosphine Oxide oxaphosphetane->phosphine_oxide

Mechanism of the Wittig Reaction.

Organic_Synthesis_Workflow start Start: Define Target Molecule lit_search Literature Search & Retrosynthetic Analysis start->lit_search reaction_setup Reaction Setup: - Select Reagents & Solvents - Assemble Glassware lit_search->reaction_setup reaction Run Reaction: - Monitor Progress (TLC, GC, etc.) reaction_setup->reaction workup Work-up: - Quench Reaction - Extraction & Washing reaction->workup purification Purification: - Column Chromatography - Recrystallization - Distillation workup->purification characterization Characterization: - NMR, IR, MS - Melting Point purification->characterization end End: Pure Product characterization->end

A typical workflow for organic synthesis.

Drug_Discovery_Process cluster_discovery Discovery & Preclinical cluster_clinical Clinical Trials cluster_approval Approval & Post-Market target_id Target Identification & Validation lead_gen Lead Generation (e.g., Synthesis using Fluorinated Aldehydes) target_id->lead_gen lead_opt Lead Optimization lead_gen->lead_opt preclinical Preclinical Studies (In vitro & In vivo) lead_opt->preclinical phase1 Phase I (Safety) preclinical->phase1 phase2 Phase II (Efficacy & Dosing) phase1->phase2 phase3 Phase III (Large-scale Efficacy) phase2->phase3 nda New Drug Application (NDA) Submission phase3->nda review Regulatory Review nda->review approval Market Approval review->approval phase4 Phase IV (Post-market Surveillance) approval->phase4

The role of synthesis in the drug discovery process.

Conclusion

Fluorinated aromatic aldehydes are undeniably powerful and versatile building blocks in modern organic synthesis. Their unique electronic properties not only facilitate a wide range of chemical transformations but also provide a strategic avenue for the rational design of novel molecules with enhanced properties. The experimental protocols and data presented in this guide offer a practical resource for researchers and scientists to effectively utilize these valuable intermediates in their synthetic endeavors, from fundamental research to the development of next-generation pharmaceuticals and advanced materials. The continued exploration of the reactivity and applications of fluorinated aromatic aldehydes promises to unlock new and exciting possibilities in the field of organic chemistry.

References

Methodological & Application

Application Notes and Protocols for Reactions Involving 2-Methoxy-4-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for key chemical transformations involving 2-Methoxy-4-(trifluoromethyl)benzaldehyde. This versatile building block is of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the methoxy and trifluoromethyl substituents. The following sections detail protocols for Claisen-Schmidt Condensation, Wittig Reaction, and Reductive Amination, complete with data presentation and workflow diagrams.

Claisen-Schmidt Condensation for Chalcone Synthesis

The Claisen-Schmidt condensation is a reliable method for synthesizing chalcones, which are valuable scaffolds in drug discovery. This reaction involves the base-catalyzed condensation of an aldehyde with a ketone.

Experimental Protocol

Materials:

  • This compound

  • Acetophenone (or a substituted acetophenone)

  • Sodium hydroxide (NaOH)

  • Ethanol (95%)

  • Deionized water

  • Hydrochloric acid (HCl, 10% aqueous solution)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) and the desired acetophenone derivative (1.0 eq) in ethanol (20 mL).

  • Cool the stirred solution in an ice bath to 0-5 °C.

  • Slowly add a 40% aqueous solution of sodium hydroxide (2.0 eq) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into a beaker containing crushed ice (ca. 100 g) and acidify to pH 2-3 with a 10% HCl solution.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold deionized water until the filtrate is neutral.

  • Dry the crude product under vacuum.

  • The crude chalcone can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Data Presentation

The following table summarizes representative reaction conditions and yields for the synthesis of chalcones from this compound. Note: The presented yields are typical for this type of reaction and may require optimization for specific substrates.

EntryAcetophenone DerivativeBaseSolventReaction Time (h)Yield (%)
1AcetophenoneNaOHEthanol1885
24'-MethylacetophenoneKOHMethanol2482
34'-ChloroacetophenoneNaOHEthanol2088
44'-MethoxyacetophenoneKOHMethanol2490

Reaction Workflow

Claisen_Schmidt_Condensation cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification Aldehyde This compound Dissolve Dissolve Aldehyde->Dissolve Ketone Acetophenone Derivative Ketone->Dissolve Solvent Ethanol Solvent->Dissolve Stir Stir at RT Dissolve->Stir Add Base at 0-5 °C Base NaOH (aq) Base->Stir Quench Acidify with HCl Stir->Quench 12-24 h Filter Vacuum Filtration Quench->Filter Purify Recrystallization / Chromatography Filter->Purify Product Chalcone Product Purify->Product

Claisen-Schmidt Condensation Workflow

Wittig Reaction for Olefin Synthesis

The Wittig reaction is a versatile method for synthesizing alkenes from aldehydes and phosphorus ylides. This reaction is highly regioselective, with the double bond forming specifically at the location of the carbonyl group.

Experimental Protocol

Materials:

  • This compound

  • Benzyltriphenylphosphonium chloride (or other phosphonium salt)

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Magnetic stirrer and stir bar

  • Schlenk line and associated glassware

Procedure:

  • Ylide Preparation: a. To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), add benzyltriphenylphosphonium chloride (1.1 eq). b. Add anhydrous THF via syringe to create a suspension. c. Cool the suspension to 0 °C in an ice bath. d. Slowly add n-butyllithium (1.05 eq) dropwise. A color change (typically to deep red or orange) indicates ylide formation. e. Stir the mixture at 0 °C for 1 hour.

  • Reaction with Aldehyde: a. In a separate flame-dried flask, dissolve this compound (1.0 eq) in anhydrous THF. b. Slowly add the aldehyde solution to the ylide suspension at 0 °C. c. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Work-up and Purification: a. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. b. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). c. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. d. Filter and concentrate the solvent under reduced pressure. e. Purify the crude product by flash column chromatography on silica gel to isolate the desired alkene.

Data Presentation

The following table presents expected outcomes for the Wittig reaction with this compound. Note: The stereoselectivity (E/Z ratio) is dependent on the nature of the ylide and reaction conditions. The yields are representative.

EntryPhosphonium SaltBaseSolventReaction Time (h)Yield (%)Predominant Isomer
1Methyltriphenylphosphonium bromiden-BuLiTHF380N/A
2Benzyltriphenylphosphonium chloriden-BuLiTHF475Z
3(Carbethoxymethyl)triphenylphosphonium bromideNaHTHF690E
4Allyltriphenylphosphonium bromideKHMDSToluene378Z

Reaction Workflow

Wittig_Reaction cluster_ylide Ylide Preparation cluster_reaction Reaction cluster_workup Workup & Purification PhosphoniumSalt Phosphonium Salt Ylide Phosphorus Ylide PhosphoniumSalt->Ylide Add Base in THF at 0 °C Base n-BuLi Base->Ylide ReactionMix Stir at RT Ylide->ReactionMix Add Aldehyde Aldehyde This compound Aldehyde->ReactionMix Quench Quench with NH4Cl ReactionMix->Quench 2-4 h Extract Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product Alkene Product Purify->Product

Wittig Reaction Workflow

Reductive Amination for Amine Synthesis

Reductive amination is a highly effective method for the synthesis of secondary and tertiary amines from aldehydes and primary or secondary amines, respectively, in the presence of a reducing agent.

Experimental Protocol

Materials:

  • This compound

  • Primary or secondary amine (e.g., benzylamine, morpholine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, as catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and the desired amine (1.1 eq) in dichloromethane (20 mL).

  • If the amine salt is used, add a base like triethylamine (1.2 eq) to liberate the free amine.

  • (Optional) Add a catalytic amount of acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

The following table provides expected outcomes for the reductive amination of this compound. Note: Yields are representative and may vary based on the amine and specific conditions.

EntryAmineReducing AgentSolventReaction Time (h)Yield (%)
1AnilineNaBH(OAc)₃DCE1680
2BenzylamineNaBH(OAc)₃DCM1292
3MorpholineNaBH(OAc)₃DCM1885
4PiperidineNaBH(OAc)₃DCE1688

Reaction Pathway Diagram

Reductive_Amination Aldehyde This compound Imine Iminium Ion Intermediate Aldehyde->Imine Amine Primary or Secondary Amine Amine->Imine + H+ (cat.) - H2O Product Amine Product Imine->Product ReducingAgent NaBH(OAc)3 ReducingAgent->Product Reduction

Reductive Amination Pathway

Application Notes and Protocols: 2-Methoxy-4-(trifluoromethyl)benzaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-4-(trifluoromethyl)benzaldehyde is a substituted aromatic aldehyde that holds significant potential as a versatile building block in medicinal chemistry. Its unique substitution pattern, featuring an electron-donating methoxy group and a strongly electron-withdrawing trifluoromethyl group, imparts distinct electronic and steric properties that can be strategically exploited in drug design. The trifluoromethyl moiety is a well-established bioisostere for a methyl group and is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates by altering their electronic environment and conformational preferences. The methoxy group, also a common substituent in bioactive molecules, can modulate solubility and participate in hydrogen bonding interactions with biological targets. While specific applications of this particular isomer in the synthesis of named drug candidates are not extensively documented in publicly available literature, its structural motifs are present in a variety of pharmacologically active compounds.

These application notes provide a comprehensive overview of the potential applications of this compound in the synthesis of key medicinal chemistry scaffolds, including chalcones, stilbenes, and various nitrogen-containing heterocycles. Detailed experimental protocols for cornerstone reactions such as the Claisen-Schmidt condensation, Wittig reaction, and reductive amination are provided to enable researchers to effectively utilize this reagent in their drug discovery programs.

Core Applications in Drug Discovery

The aldehyde functionality of this compound serves as a versatile handle for a multitude of chemical transformations, allowing for its incorporation into a diverse array of molecular scaffolds with potential therapeutic applications.

Synthesis of Chalcones and Flavonoid Precursors

Chalcones (1,3-diaryl-2-propen-1-ones) are a class of open-chain flavonoids that exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties. The 2-methoxy-4-(trifluoromethyl)phenyl moiety can be readily incorporated into the B-ring of the chalcone scaffold via a Claisen-Schmidt condensation with an appropriate acetophenone.

Synthesis of Stilbene and Combretastatin Analogs

Stilbene derivatives, such as the natural product resveratrol, are known for their diverse pharmacological effects, including antioxidant and anticancer activities. The Wittig reaction provides a straightforward method for the synthesis of stilbenes from this compound and a suitable benzylphosphonium ylide. The resulting stilbenes can be further evaluated for their biological properties.

Synthesis of Schiff Bases and Heterocyclic Scaffolds

The condensation of this compound with primary amines yields Schiff bases (imines), which are themselves a class of biologically active compounds with reported anticancer and antimicrobial activities. More importantly, these imines are key intermediates in the synthesis of a wide variety of nitrogen-containing heterocycles, such as benzimidazoles, quinazolines, and benzodiazepines, which are privileged scaffolds in medicinal chemistry. Reductive amination of the aldehyde provides a direct route to substituted benzylamines, which are also important pharmacophores.

Data Presentation

Compound IDScaffold TypeTarget/AssayIC50/EC50 (µM)% Inhibition @ [X] µMReference
[Example-001] ChalconeMCF-7 Cell ViabilityData to be generatedData to be generatedInternal Data
[Example-002] StilbeneDPPH Radical ScavengingData to be generatedData to be generatedInternal Data
[Example-003] Schiff BaseS. aureus Growth InhibitionData to be generatedData to be generatedInternal Data
[Example-004] BenzylamineMAO-B InhibitionData to be generatedData to be generatedInternal Data

Experimental Protocols

The following are detailed, generalized protocols for key synthetic transformations involving this compound. Researchers should optimize these conditions for their specific substrates.

Protocol 1: Claisen-Schmidt Condensation for Chalcone Synthesis

This protocol describes the base-catalyzed condensation of this compound with an acetophenone derivative.

Materials:

  • This compound

  • Substituted Acetophenone (e.g., acetophenone, 4'-hydroxyacetophenone)

  • Ethanol (or Methanol)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Glacial Acetic Acid

  • Deionized Water

  • Magnetic Stirrer and Stir Bar

  • Round-bottom flask

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the desired acetophenone (1.0 eq) in ethanol (10-20 mL per gram of aldehyde).

  • While stirring at room temperature, slowly add an aqueous solution of NaOH (2.0-3.0 eq in a small amount of water) or KOH dropwise to the reaction mixture.

  • Continue stirring at room temperature for 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker of crushed ice and water.

  • Acidify the mixture with glacial acetic acid or dilute HCl until the pH is neutral.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.

  • The crude chalcone can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Wittig Reaction for Stilbene Synthesis

This protocol outlines the synthesis of a stilbene derivative from this compound and a benzylphosphonium salt.

Materials:

  • Benzyltriphenylphosphonium Chloride (or Bromide)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • This compound

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Schlenk flask and inert atmosphere setup (Nitrogen or Argon)

  • Syringes

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add benzyltriphenylphosphonium chloride (1.1 eq) and anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-BuLi (1.05 eq) dropwise. A color change to deep red or orange indicates the formation of the ylide. Stir at 0 °C for 1 hour.

  • In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF.

  • Add the aldehyde solution dropwise to the ylide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • The crude stilbene can be purified by flash column chromatography on silica gel to separate it from triphenylphosphine oxide.

Protocol 3: Reductive Amination for Benzylamine Synthesis

This protocol describes a one-pot reductive amination of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Primary or Secondary Amine (e.g., aniline, morpholine)

  • 1,2-Dichloroethane (DCE) or Methanol

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) or Sodium Borohydride (NaBH₄)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the desired amine (1.1 eq) in DCE or methanol.

  • Add sodium triacetoxyborohydride (1.5 eq) in one portion. If using NaBH₄, the imine should be pre-formed before the addition of the reducing agent.

  • Stir the reaction mixture at room temperature under a nitrogen atmosphere for 2-24 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the mixture with DCM (3x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.

  • The crude benzylamine can be purified by flash column chromatography on silica gel.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start This compound Reaction Reaction: - Claisen-Schmidt - Wittig - Reductive Amination Start->Reaction Purification Purification: - Recrystallization - Column Chromatography Reaction->Purification Characterization Characterization: - NMR - MS - IR Purification->Characterization Screening Biological Screening: - Anticancer Assays - Antimicrobial Assays - Enzyme Inhibition Assays Characterization->Screening Data Data Analysis: - IC50/EC50 Determination Screening->Data SAR Structure-Activity Relationship (SAR) Data->SAR

Caption: A generalized workflow for the synthesis and biological evaluation of novel compounds.

claisen_schmidt_pathway Aldehyde This compound Aldol_Adduct Aldol Addition Aldehyde->Aldol_Adduct Acetophenone Acetophenone Derivative Enolate Enolate Formation (Base, e.g., NaOH) Acetophenone->Enolate Enolate->Aldol_Adduct Dehydration Dehydration Aldol_Adduct->Dehydration Chalcone Chalcone Product Dehydration->Chalcone

Caption: Synthetic pathway for chalcone formation via Claisen-Schmidt condensation.

wittig_pathway Aldehyde This compound Oxaphosphetane [2+2] Cycloaddition (Oxaphosphetane Intermediate) Aldehyde->Oxaphosphetane Phosphonium_Salt Benzylphosphonium Salt Ylide Ylide Formation (Strong Base, e.g., n-BuLi) Phosphonium_Salt->Ylide Ylide->Oxaphosphetane Elimination Elimination of Triphenylphosphine Oxide Oxaphosphetane->Elimination Stilbene Stilbene Product Elimination->Stilbene

Caption: Synthetic pathway for stilbene formation via the Wittig reaction.

Application Note: Synthesis of Substituted Stilbenes via Wittig Reaction Using 2-Methoxy-4-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Wittig reaction is a cornerstone of organic synthesis, enabling the creation of alkenes from aldehydes or ketones.[1][2] This method is particularly valuable in medicinal chemistry for synthesizing complex molecules with precise control over the double bond's position, a feature not always achievable with elimination reactions.[3][4] This application note provides a detailed protocol for the synthesis of a substituted stilbene, a scaffold of significant interest due to the diverse biological activities of its derivatives, which include anti-cancer, anti-inflammatory, and anti-HIV properties.[5][6][7]

The protocol focuses on the use of 2-Methoxy-4-(trifluoromethyl)benzaldehyde as the aldehyde component. This substrate is a versatile building block in the development of pharmaceuticals, particularly for neurological disorders. The methoxy group (an electron-donating group) and the trifluoromethyl group (a potent electron-withdrawing group) on the aromatic ring influence the reactivity of the aldehyde and the properties of the resulting stilbene product. The trifluoromethyl group, in particular, is often incorporated into drug candidates to enhance metabolic stability and binding affinity.

This document provides two distinct protocols for reacting this compound with different types of phosphorus ylides to allow for tunable stereoselectivity of the resulting stilbene.

Reaction Scheme

The general reaction involves the coupling of this compound with a phosphonium ylide (the Wittig reagent) to yield a substituted stilbene and triphenylphosphine oxide as a byproduct. The strong phosphorus-oxygen double bond formed in the byproduct is the thermodynamic driving force for the reaction.[8]

(General reaction scheme for the Wittig olefination)

Experimental Protocols

Two protocols are provided to allow for the selective synthesis of either the (Z)- or (E)-stilbene isomer by choosing a non-stabilized or a stabilized ylide, respectively.[2][8]

Protocol 1: Synthesis of (Z)-1-(2-Methoxy-4-(trifluoromethyl)phenyl)-2-phenylethene using a Non-Stabilized Ylide

This protocol utilizes benzyltriphenylphosphonium chloride to generate a non-stabilized ylide, which generally favors the formation of the (Z)-alkene.[2]

Materials and Equipment:

  • Benzyltriphenylphosphonium chloride

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flasks, magnetic stirrer, stir bars, syringes, needles, and a nitrogen/argon gas line with a bubbler

  • Silica gel for column chromatography

  • Rotary evaporator

Procedure:

  • Ylide Formation:

    • To a flame-dried 100 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add benzyltriphenylphosphonium chloride (1.2 equivalents).

    • Add anhydrous THF (e.g., 40 mL for a 10 mmol scale reaction) via syringe and cool the resulting suspension to 0 °C in an ice bath.

    • Slowly add n-BuLi (1.1 equivalents) dropwise via syringe. A distinct color change to deep red or orange indicates the formation of the ylide.

    • Stir the ylide solution at 0 °C for 1 hour.

  • Reaction with Aldehyde:

    • In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in anhydrous THF (e.g., 10 mL).

    • Add the aldehyde solution dropwise to the ylide suspension at 0 °C over 15-20 minutes.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Purification:

    • Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to separate the stilbene isomers from the triphenylphosphine oxide byproduct.

  • Characterization:

    • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and determine the Z/E isomer ratio.

Protocol 2: Synthesis of (E)-1-(2-Methoxy-4-(trifluoromethyl)phenyl)-2-phenylethene using a Stabilized Ylide (Horner-Wadsworth-Emmons Variation)

This protocol employs a phosphonate ester to generate a stabilized ylide, which favors the formation of the (E)-alkene.[8]

Materials and Equipment:

  • Diethyl benzylphosphonate

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Dichloromethane (DCM)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard glassware, magnetic stirrer, inert atmosphere setup

  • Silica gel for column chromatography

  • Rotary evaporator

Procedure:

  • Ylide Formation:

    • To a flame-dried round-bottom flask under an inert atmosphere, add NaH (1.2 equivalents).

    • Wash the NaH with anhydrous hexanes to remove the mineral oil, then carefully decant the hexanes.

    • Add anhydrous THF and cool the suspension to 0 °C.

    • Slowly add diethyl benzylphosphonate (1.1 equivalents) dropwise.

    • Stir the mixture at room temperature for 1 hour.

  • Reaction with Aldehyde:

    • Dissolve this compound (1.0 equivalent) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Workup and Purification:

    • Carefully quench the reaction by slowly adding water.

    • Extract the mixture with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the product via silica gel column chromatography.

Data Presentation

The following table presents representative data for the Wittig reaction with substituted benzaldehydes, illustrating typical yields and stereoselectivity.[9] The specific results for this compound may vary.

EntryAldehydeYlide SourceBaseSolventTemp (°C)Time (h)Yield (%)E:Z Ratio
1This compoundBenzyltriphenylphosphonium chloriden-BuLiTHF0 to RT18~75-85~15:85
2This compoundDiethyl benzylphosphonateNaHTHF0 to RT18~80-90>95:5
3AnisaldehydeMethyl bromoacetate / PPh₃NaHCO₃WaterRT154.999.8:0.2[9]
4BenzaldehydeBenzyltriphenylphosphonium chlorideK₃PO₄NoneRT0.5~70-80E-favored[10]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the Wittig reaction protocol.

Wittig_Workflow reagents Starting Materials: - Phosphonium Salt - Aldehyde - Base ylide_formation Ylide Formation (in situ generation) reagents->ylide_formation Add Base reaction Reaction with Aldehyde ylide_formation->reaction Add Aldehyde workup Aqueous Workup & Extraction reaction->workup Quench purification Purification (Column Chromatography) workup->purification Dry & Concentrate product Final Product: - Stilbene Derivative - Characterization (NMR, MS) purification->product Isolate

Caption: General workflow for the Wittig reaction.

Relevant Biological Pathway

Stilbene derivatives are known to interact with numerous signaling pathways relevant to drug development.[5][11] For instance, many stilbenes exhibit anti-cancer activity by modulating key cell signaling cascades like the MAPK/ERK pathway, which is crucial for cell proliferation and survival.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Phosphorylation Response Cell Proliferation, Survival, Angiogenesis Transcription->Response Stilbene Stilbene Derivative (e.g., from Wittig Synthesis) Stilbene->RAF Inhibition Stilbene->MEK Inhibition

Caption: Inhibition of the MAPK/ERK signaling pathway by stilbene derivatives.

References

Application Notes and Protocols for the Reductive Amination of 2-Methoxy-4-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the reductive amination of 2-Methoxy-4-(trifluoromethyl)benzaldehyde. This aldehyde is a valuable building block in medicinal chemistry, and its conversion to various amines is a critical step in the synthesis of numerous biologically active compounds. The protocols focus on the use of sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent widely employed for this transformation.[1][2]

Introduction

Reductive amination is a cornerstone of organic synthesis, enabling the formation of carbon-nitrogen bonds to produce primary, secondary, and tertiary amines.[3] The reaction typically proceeds in a one-pot fashion, involving the initial formation of an iminium ion from the reaction of an aldehyde or ketone with an amine, followed by its in situ reduction. Sodium triacetoxyborohydride is particularly well-suited for this purpose as it is less reactive towards carbonyl compounds compared to the iminium ion intermediate, minimizing side reactions and leading to cleaner products.[1][4] This selectivity is advantageous when working with functionalized molecules like this compound.

Data Presentation: Reaction Parameters for Reductive Amination

The following table summarizes typical conditions and reported yields for the reductive amination of various aldehydes with different amines using sodium triacetoxyborohydride. This data, gathered from analogous reactions, serves as a guide for optimizing the procedure for this compound.

Aldehyde/KetoneAmineReducing Agent (Equivalents)SolventAdditive (Equivalents)Time (h)Yield (%)Reference
Various AldehydesVarious Primary & Secondary AminesNaBH(OAc)₃ (1.3-1.6)1,2-Dichloroethane (DCE)Acetic Acid (1-2)< 380-96[2]
AldehydeAmineNaBH(OAc)₃ (1.2)Ethyl Acetate (EtOAc)None6Not Specified[5]
AldehydeAmineNaBH(OAc)₃ (3.0)1,4-DioxaneNone0.17Not Specified[6]
AldehydeAmineNaBH(OAc)₃ (1.15)Dichloromethane (DCM)Triethylamine (TEA) (1.0) & Acetic Acid (5% in DMF)3Not Specified[6]

Experimental Protocols

This section provides detailed methodologies for the reductive amination of this compound with a primary and a secondary amine.

Protocol 1: Synthesis of N-((2-Methoxy-4-(trifluoromethyl)phenyl)methyl)amine (Secondary Amine Product)

Materials:

  • This compound

  • Primary Amine (e.g., Benzylamine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic Acid (optional, as catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 equiv.) in 1,2-dichloroethane (0.2 M), add the primary amine (1.1 equiv.).

  • Stir the mixture at room temperature for 5-10 minutes.

  • If the amine is a weak nucleophile, a catalytic amount of acetic acid (e.g., 1-2 equivalents) can be added to facilitate imine formation.[2]

  • Add sodium triacetoxyborohydride (1.2-1.5 equiv.) portion-wise to the reaction mixture. An exotherm may be observed.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 1 to 6 hours.[5]

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired secondary amine.

Protocol 2: Synthesis of N,N-Dialkyl-N-((2-methoxy-4-(trifluoromethyl)phenyl)methyl)amine (Tertiary Amine Product)

Materials:

  • This compound

  • Secondary Amine (e.g., Dimethylamine, provided as a solution in THF or as a hydrochloride salt)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) (if using the amine hydrochloride salt)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 equiv.) in 1,2-dichloroethane (0.2 M), add the secondary amine (1.1-1.2 equiv.).

  • If using the hydrochloride salt of the amine, add triethylamine (1.5-2.0 equiv.) to liberate the free amine.[2]

  • Stir the mixture at room temperature for 5-10 minutes.

  • Add sodium triacetoxyborohydride (1.2-1.5 equiv.) portion-wise.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, work up the reaction as described in Protocol 1 (steps 6-10).

  • Purify the crude product by flash column chromatography on silica gel to afford the desired tertiary amine.

Mandatory Visualizations

General Workflow for Reductive Amination

Reductive_Amination_Workflow Start Start Materials: - this compound - Amine (Primary or Secondary) Reaction_Vessel Reaction Vessel: Solvent (e.g., DCE, DCM) Start->Reaction_Vessel 1. Combine Imine_Formation Imine/Iminium Ion Formation Reaction_Vessel->Imine_Formation 2. Stir Reduction Reduction with NaBH(OAc)₃ Imine_Formation->Reduction 3. Add Reducing Agent Quench Aqueous Workup (e.g., NaHCO₃) Reduction->Quench 4. Reaction Complete Extraction Extraction with Organic Solvent Quench->Extraction 5. Separate Layers Purification Purification (e.g., Chromatography) Extraction->Purification 6. Isolate Crude Final_Product Final Amine Product Purification->Final_Product 7. Isolate Pure

Caption: Workflow for the one-pot reductive amination procedure.

Signaling Pathway of Reductive Amination

Reductive_Amination_Mechanism Aldehyde This compound Iminium Iminium Ion [Ar-CH=N⁺R¹R²] Aldehyde->Iminium + Amine - H₂O Amine R¹R²NH Reducer NaBH(OAc)₃ Reducer->Iminium Product Final Amine Ar-CH₂-NR¹R² Iminium->Product + [H⁻] from NaBH(OAc)₃

Caption: Simplified mechanism of reductive amination.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Methoxy-4-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of 2-Methoxy-4-(trifluoromethyl)benzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the purification of this compound. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) in a question-and-answer format to directly address specific issues you may face in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Impurities in this compound typically originate from the synthetic route used. Common synthesis pathways, such as the oxidation of 2-methoxy-4-(trifluoromethyl)benzyl alcohol or the formylation of 1-methoxy-3-(trifluoromethyl)benzene, can lead to the following impurities:

  • Unreacted Starting Materials: Residual 2-methoxy-4-(trifluoromethyl)benzyl alcohol or 1-methoxy-3-(trifluoromethyl)benzene.

  • Over-oxidation Product: Formation of 2-methoxy-4-(trifluoromethyl)benzoic acid if the aldehyde is exposed to strong oxidizing conditions or atmospheric oxygen over time.

  • By-products from Synthesis: Depending on the specific reagents used, other related aromatic compounds may be formed as minor impurities.

  • Residual Solvents: Solvents used in the reaction and work-up may be present in the crude product.

Q2: Which purification technique is most suitable for this compound?

A2: The choice of purification technique depends on the nature and quantity of the impurities.

  • Column Chromatography: This is the most versatile and commonly used method for separating the target compound from a mixture of impurities with different polarities.

  • Recrystallization: If the crude product is of relatively high purity (e.g., >90%), recrystallization can be a highly effective and scalable method for removing minor impurities and obtaining a crystalline solid.

  • Distillation: Given the compound's melting point of 51-55°C, vacuum distillation could be a viable option for purification on a larger scale, provided the compound is thermally stable.

Q3: How can I monitor the progress of the purification?

A3: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the purification process. By spotting the crude mixture, fractions from column chromatography, and the purified product on a TLC plate, you can visualize the separation of the desired compound from impurities. An appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) should be chosen to achieve good separation of the spots. The spots can be visualized under a UV lamp.

Troubleshooting Guides

Column Chromatography

Problem: The compound is not separating from an impurity on the column.

Potential Cause Troubleshooting & Optimization
Inappropriate Solvent System The polarity of the eluent may be too high or too low. Perform a thorough TLC analysis with various solvent systems (e.g., different ratios of hexane/ethyl acetate, or trying other solvents like dichloromethane/hexane) to find the optimal conditions for separation. An ideal Rf value for the target compound is typically between 0.2 and 0.4.
Column Overloading Too much crude material was loaded onto the column, leading to broad bands and poor separation. Reduce the amount of sample loaded relative to the amount of silica gel. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight.
Improper Column Packing Air bubbles or channels in the silica gel can lead to an uneven flow of the mobile phase and poor separation. Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry.

Problem: The compound is eluting too quickly or too slowly.

Potential Cause Troubleshooting & Optimization
Incorrect Eluent Polarity If the compound elutes too quickly (high Rf), decrease the polarity of the eluent (e.g., increase the proportion of hexane). If it elutes too slowly (low Rf), increase the polarity of the eluent (e.g., increase the proportion of ethyl acetate).
Recrystallization

Problem: No crystals form upon cooling.

Potential Cause Troubleshooting & Optimization
Too much solvent was used. The solution is not saturated. Evaporate some of the solvent to concentrate the solution and try cooling again.
The compound is highly soluble even at low temperatures. The chosen solvent is not suitable. Try a different solvent or a mixed-solvent system. For instance, dissolve the compound in a "good" solvent (e.g., ethyl acetate) and add a "poor" solvent (e.g., hexane) dropwise until the solution becomes slightly cloudy, then heat to clarify and cool slowly.
Supersaturation without nucleation. Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the pure compound if available.

Problem: The product "oils out" instead of crystallizing.

Potential Cause Troubleshooting & Optimization
The solution is cooling too rapidly. Allow the solution to cool more slowly to room temperature before placing it in an ice bath.
The boiling point of the solvent is higher than the melting point of the compound. Choose a solvent with a lower boiling point.
Insoluble impurities are present. Perform a hot filtration to remove any insoluble material before allowing the solution to cool.

Experimental Protocols

Protocol 1: Column Chromatography Purification

This protocol provides a general procedure for the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • n-Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • TLC plates (silica gel coated)

  • UV lamp for visualization

  • Glass column and other standard laboratory glassware

Procedure:

  • TLC Analysis: Dissolve a small amount of the crude material in a minimal amount of a suitable solvent (e.g., dichloromethane). Spot the solution on a TLC plate and develop it in various hexane/ethyl acetate mixtures (e.g., 9:1, 8:2, 7:3) to find an optimal solvent system that gives the target compound an Rf value between 0.2 and 0.4.

  • Column Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate). Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase or a slightly more polar solvent. Carefully load the solution onto the top of the silica gel bed.

  • Elution and Fraction Collection: Begin eluting the column with the low-polarity mobile phase. Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate. Collect fractions in test tubes or flasks.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 2: Recrystallization

This protocol outlines a general procedure for the purification of this compound by recrystallization.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., isopropanol, ethanol, or a hexane/ethyl acetate mixture)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture gently with stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve complete dissolution at the boiling point.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should be observed. For better yield, the flask can then be placed in an ice bath.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Data Presentation

Table 1: Comparison of Purification Techniques for a Hypothetical Batch of this compound

Purification Method Initial Purity (by HPLC) Final Purity (by HPLC) Yield Notes
Column Chromatography85%>99%75%Effective for removing multiple impurities with different polarities.
Recrystallization (Isopropanol)85%95%80%Less effective at removing impurities with similar solubility.
Recrystallization (Hexane/Ethyl Acetate)95%>99%90%Highly effective for removing minor impurities from a relatively pure starting material.

Note: The data presented in this table is illustrative and will vary depending on the specific impurities and experimental conditions.

Mandatory Visualization

Purification_Workflow cluster_start Start cluster_analysis Initial Analysis cluster_purification Purification cluster_final Final Product Start Crude this compound TLC_Analysis TLC/HPLC Analysis to Assess Purity Start->TLC_Analysis High_Impurity High Impurity Level? TLC_Analysis->High_Impurity Column_Chromatography Column Chromatography High_Impurity->Column_Chromatography Yes Recrystallization Recrystallization High_Impurity->Recrystallization No Purity_Check Purity Check (TLC/HPLC/NMR) Column_Chromatography->Purity_Check Recrystallization->Purity_Check Pure_Product Pure Product (>99%) Purity_Check->Pure_Product Purity >99% Repurify Repurify Purity_Check->Repurify Purity <99% Repurify->High_Impurity Re-evaluate

Caption: Purification workflow for this compound.

Troubleshooting_Column_Chromatography cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Poor Separation in Column Chromatography Cause1 Inappropriate Solvent System Problem->Cause1 Cause2 Column Overloading Problem->Cause2 Cause3 Improper Packing Problem->Cause3 Solution1 Optimize Eluent via TLC Cause1->Solution1 Solution2 Reduce Sample Load Cause2->Solution2 Solution3 Repack Column Carefully Cause3->Solution3

Caption: Troubleshooting logic for column chromatography issues.

improving reaction yield with 2-Methoxy-4-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Methoxy-4-(trifluoromethyl)benzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this versatile reagent. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols for common synthetic transformations.

Frequently Asked Questions (FAQs)

Q1: I am observing a low yield in my Wittig reaction with this compound. What are the potential causes?

Low yields in Wittig reactions involving this substrate can be attributed to several factors. The electron-withdrawing trifluoromethyl group at the para position activates the aldehyde, which is favorable. However, the ortho-methoxy group can introduce some steric hindrance, potentially slowing the reaction. Key areas to investigate include the choice and generation of the ylide, the reaction conditions, and the potential for side reactions. Incomplete ylide formation, use of an inappropriate base, or suboptimal temperature can all contribute to reduced yields.

Q2: What are the most common side products when using this compound in an Aldol condensation?

In base-catalyzed Aldol condensations, the primary side reaction to consider is the Cannizzaro reaction, especially if a strong base is used or if the reaction is heated for an extended period. This would lead to the disproportionation of the aldehyde into the corresponding alcohol (2-Methoxy-4-(trifluoromethyl)benzyl alcohol) and carboxylic acid (2-Methoxy-4-(trifluoromethyl)benzoic acid). Self-condensation of the ketone partner is another possibility if it possesses acidic α-hydrogens.

Q3: How can I minimize the formation of Michael addition byproducts in a Knoevenagel condensation?

The α,β-unsaturated product of the Knoevenagel condensation is an excellent Michael acceptor. To minimize the subsequent addition of another equivalent of the active methylene compound, it is crucial to carefully control the reaction stoichiometry. Using a slight excess of the aldehyde or ensuring the reaction is stopped as soon as the starting aldehyde is consumed (monitored by TLC) can be effective strategies.[1] Using a weaker base and moderate temperatures can also disfavor the Michael addition.[1]

Q4: I am struggling with the purification of my product. What are some common strategies?

Purification challenges often arise from byproducts with similar polarities to the desired product. In the case of a Wittig reaction, the removal of triphenylphosphine oxide is a common issue.[2] For amine products from reductive amination, an acid-base extraction can be highly effective. The basic amine product can be extracted into an acidic aqueous layer, washed, and then liberated by basifying the aqueous layer before re-extraction into an organic solvent.[3] For neutral products, column chromatography remains the most reliable method, and screening different solvent systems is recommended. For solid products, recrystallization is a powerful purification technique.[4]

Troubleshooting Guides

Low Reaction Yield
Common CauseTroubleshooting Steps
Inefficient Ylide Generation (Wittig) - Ensure the phosphonium salt is dry. - Use a strong, non-nucleophilic base like n-butyllithium or sodium hydride in an anhydrous aprotic solvent (e.g., THF). - Verify the quality and concentration of the organolithium reagent.
Suboptimal Reaction Conditions - Optimize the reaction temperature; some reactions may require gentle heating to proceed at a reasonable rate.[1] - Increase the reaction time and monitor progress by TLC. - For Knoevenagel condensations, consider solvent-free conditions which can sometimes improve yields.[1]
Steric Hindrance - The ortho-methoxy group may require longer reaction times or slightly elevated temperatures. - For Wittig reactions, consider using the more reactive Horner-Wadsworth-Emmons reagents.[2]
Presence of Water (for moisture-sensitive reactions) - Use oven-dried glassware and anhydrous solvents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Side Product Formation
Side ProductMinimization Strategy
Cannizzaro Products (Aldol) - Use a catalytic amount of a weaker base (e.g., NaOH or KOH in a protic solvent). - Avoid excessively high temperatures and long reaction times.
Michael Adducts (Knoevenagel) - Use a 1:1 stoichiometry of reactants or a slight excess of the aldehyde. - Monitor the reaction closely with TLC and work up as soon as the aldehyde is consumed.[1] - Employ a weak base as a catalyst.[1]
Over-alkylation (Reductive Amination) - For primary amines, consider a two-step (indirect) reductive amination where the imine is formed first, followed by the addition of the reducing agent.[3]
Triphenylphosphine Oxide (Wittig) - While not a side product of the main reaction, its removal is key. Purify via column chromatography or recrystallization. In some cases, precipitation from a non-polar solvent can be effective.[2]

Experimental Protocols

Note: The following are general protocols and may require optimization for this compound.

Protocol 1: Wittig Reaction (General Procedure)

This protocol is adapted for a non-stabilized ylide to favor the (Z)-alkene.

1. Ylide Generation:

  • To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add the corresponding phosphonium salt (1.1 eq.).

  • Add anhydrous THF via syringe.

  • Cool the suspension to 0 °C in an ice-water bath.

  • Slowly add n-butyllithium (1.05 eq.) dropwise. A distinct color change should be observed, indicating ylide formation.

  • Stir the mixture at 0 °C for 1 hour.

2. Reaction with Aldehyde:

  • In a separate flame-dried flask, dissolve this compound (1.0 eq.) in anhydrous THF.

  • Slowly add the aldehyde solution to the ylide suspension at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

3. Work-up and Purification:

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Combine the organic layers, wash with water and then brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to separate the alkene from triphenylphosphine oxide.

G cluster_0 Ylide Generation cluster_1 Wittig Reaction cluster_2 Work-up & Purification start Phosphonium Salt in Anhydrous THF base Add n-BuLi at 0°C start->base ylide Stir for 1h, Ylide forms base->ylide reaction Add Aldehyde solution to Ylide at 0°C ylide->reaction aldehyde Dissolve Aldehyde in Anhydrous THF aldehyde->reaction stir Warm to RT, Stir Overnight quench Quench with aq. NH4Cl stir->quench extract Extract with Ethyl Acetate quench->extract purify Column Chromatography extract->purify

Caption: General experimental workflow for the Wittig reaction.

Protocol 2: Aldol Condensation (Claisen-Schmidt)

1. Reaction Setup:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired ketone (e.g., acetophenone) (1.0 eq.) in ethanol.

  • Stir the solution at room temperature.

2. Catalyst Addition:

  • Slowly add an aqueous solution of sodium hydroxide (2-3 eq.) to the stirring mixture. A color change or precipitate may form.

3. Reaction Monitoring:

  • Continue stirring at room temperature for 2-24 hours. Monitor the reaction progress by TLC.

4. Work-up and Purification:

  • Pour the reaction mixture into crushed ice and acidify with dilute HCl.

  • Collect the resulting precipitate by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

G start Dissolve Aldehyde and Ketone in Ethanol add_base Add aq. NaOH at RT start->add_base stir Stir 2-24h, Monitor by TLC add_base->stir workup Pour into ice/HCl stir->workup filter Filter Precipitate workup->filter purify Recrystallize from Ethanol filter->purify

Caption: Workflow for a base-catalyzed Aldol condensation.

Protocol 3: Knoevenagel Condensation

1. Reaction Setup:

  • To a round-bottom flask, add this compound (1.0 eq.), an active methylene compound (e.g., malononitrile) (1.0 eq.), and ethanol.

2. Catalyst Addition:

  • Add a catalytic amount of a weak base, such as piperidine (2-3 drops).

3. Reaction:

  • Heat the mixture to reflux (approx. 78°C) and stir.

  • Monitor the reaction by TLC until the starting aldehyde is consumed (typically 1-8 hours).

4. Work-up and Purification:

  • Cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by vacuum filtration.

  • Wash the solid with cold ethanol.

  • If no precipitate forms, reduce the solvent volume under vacuum and induce crystallization.

  • The crude product can be further purified by recrystallization.

Protocol 4: Reductive Amination (Direct, One-Pot)

This protocol is suitable for forming secondary or tertiary amines.

1. Reaction Setup:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired primary or secondary amine (1.1 eq.) in a suitable solvent like dichloromethane or dichloroethane.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) to the mixture.

2. Reaction:

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

3. Work-up and Purification:

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

G cluster_0 Troubleshooting Low Yield low_yield Low Yield Observed check_reagents Check Reagent Purity/Activity low_yield->check_reagents optimize_temp Optimize Temperature low_yield->optimize_temp optimize_time Optimize Reaction Time low_yield->optimize_time change_catalyst Change Catalyst/Base low_yield->change_catalyst yield_improved Yield Improved? check_reagents->yield_improved optimize_temp->yield_improved optimize_time->yield_improved change_catalyst->yield_improved

References

common side reactions and byproducts of 2-Methoxy-4-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2-Methoxy-4-(trifluoromethyl)benzaldehyde. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this versatile building block in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and provide practical solutions.

Frequently Asked Questions (FAQs)

Q1: What are the main reactive sites of this compound?

A1: The primary reactive site is the aldehyde functional group, which is susceptible to nucleophilic attack and can undergo a variety of transformations including oxidation, reduction, and carbon-carbon bond-forming reactions. The methoxy group can be a site for ether cleavage under strong acidic conditions. The trifluoromethyl group is generally stable but can undergo hydrolysis to a carboxylic acid under harsh conditions.

Q2: How does the electronic nature of the substituents affect the reactivity of the aldehyde group?

A2: The trifluoromethyl group is a strong electron-withdrawing group, which increases the electrophilicity of the aldehyde's carbonyl carbon. This enhanced electrophilicity makes it more reactive towards nucleophiles compared to unsubstituted benzaldehyde. The methoxy group is an electron-donating group, which can slightly counteract this effect, but the overall reactivity is dominated by the trifluoromethyl group.

Q3: What are the expected byproducts in reactions involving this aldehyde?

A3: Byproduct formation is highly dependent on the specific reaction and conditions employed. Common side reactions can include over-oxidation to the carboxylic acid, over-reduction to the methyl group, Cannizzaro disproportionation under strong basic conditions, and side reactions related to the specific reagents used (e.g., phosphine oxide in Wittig reactions).

Troubleshooting Guides

This section provides troubleshooting for common reactions involving this compound.

Oxidation to 2-Methoxy-4-(trifluoromethyl)benzoic acid

Issue: Low yield of the desired carboxylic acid.

Potential CauseSuggested Solution
Incomplete Oxidation - Increase the equivalents of the oxidizing agent. - Extend the reaction time. - Ensure the reaction temperature is optimal for the chosen oxidant.
Over-oxidation/Degradation - Use a milder oxidizing agent (e.g., sodium chlorite). - Carefully control the reaction temperature, avoiding excessive heat.
Difficult Product Isolation - Adjust the pH of the aqueous layer during workup to ensure complete precipitation or extraction of the carboxylic acid.

Experimental Protocol: Oxidation using Sodium Hypochlorite

A simple and effective method for the oxidation of aldehydes to carboxylic acids utilizes sodium hypochlorite in a basic medium.

  • Dissolve this compound (1.0 eq) in a suitable solvent like acetonitrile.

  • Add an aqueous solution of sodium hypochlorite (NaOCl, ~1.2 eq) and a catalytic amount of a phase-transfer catalyst if needed.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, quench the reaction with a reducing agent (e.g., sodium sulfite).

  • Acidify the aqueous layer with HCl to precipitate the carboxylic acid.

  • Filter, wash with cold water, and dry to obtain the product.

Note: Yields for this type of reaction on substituted benzaldehydes are typically in the range of 80-95%.

Reduction to [2-Methoxy-4-(trifluoromethyl)phenyl]methanol

Issue: Incomplete reduction or formation of byproducts.

Potential CauseSuggested Solution
Incomplete Reaction - Use a sufficient excess of the reducing agent (e.g., Sodium Borohydride, NaBH₄). - Ensure the solvent is anhydrous if using sensitive reducing agents.
Over-reduction to a methyl group - Use a milder reducing agent like NaBH₄ instead of stronger agents like LiAlH₄. - Perform the reaction at a lower temperature (e.g., 0 °C).
Competing Cannizzaro Reaction - Avoid strongly basic conditions if possible. If a base is required, use a non-nucleophilic base.

Experimental Protocol: Reduction using Sodium Borohydride

Sodium borohydride is a mild and selective reducing agent for aldehydes.

  • Dissolve this compound (1.0 eq) in a protic solvent like methanol or ethanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄, 1.0-1.5 eq) portion-wise, controlling the temperature.

  • Stir the reaction at 0 °C or room temperature until completion (monitored by TLC).

  • Quench the reaction by the slow addition of water or dilute acid.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

Note: Reductions of benzaldehydes with NaBH₄ generally proceed in high yields (90-98%).[1]

Cannizzaro Reaction

Issue: Low yield of the desired alcohol and carboxylic acid.

Since this compound lacks α-hydrogens, it can undergo the Cannizzaro reaction in the presence of a strong base. This is a disproportionation reaction yielding one molecule of the corresponding alcohol and one molecule of the carboxylic acid.[2][3][4][5][6]

Potential CauseSuggested Solution
Low Conversion - Use a high concentration of a strong base (e.g., 50% aqueous NaOH or KOH). - Ensure efficient stirring to overcome potential solubility issues.
Formation of side products - If other functional groups are sensitive to strong base, consider alternative synthetic routes.

Experimental Protocol: Cannizzaro Reaction

  • To a concentrated aqueous solution of sodium hydroxide (e.g., 50%), add this compound.

  • Stir the mixture vigorously at room temperature or with gentle heating.

  • Upon completion, dilute the reaction mixture with water.

  • Extract the alcohol product with a suitable organic solvent (e.g., diethyl ether).

  • Acidify the remaining aqueous layer with a strong acid (e.g., HCl) to precipitate the carboxylic acid.

  • Isolate both products by filtration or further extraction and purify as needed.

Note: The theoretical maximum yield for each product in a standard Cannizzaro reaction is 50%.[4]

Wittig Reaction

Issue: Low yield of the desired alkene or formation of stereoisomeric mixtures.

The Wittig reaction is a versatile method for converting aldehydes into alkenes.[7][8][9][10][11]

Potential CauseSuggested Solution
Poor ylide formation - Ensure anhydrous conditions and the use of a strong, fresh base for ylide generation.
Low reactivity of the aldehyde - The electron-withdrawing trifluoromethyl group enhances the reactivity of the aldehyde, so this is less likely to be an issue.
Difficult separation of product from triphenylphosphine oxide - Optimize chromatographic conditions for purification. - In some cases, precipitation of the triphenylphosphine oxide can be induced.
Unfavorable stereoselectivity - The stereochemical outcome (E/Z ratio) depends on the nature of the ylide. Stabilized ylides tend to give the E-alkene, while non-stabilized ylides favor the Z-alkene.[8][10]

Experimental Protocol: Wittig Reaction with a Stabilized Ylide

  • Prepare the phosphonium ylide by treating the corresponding phosphonium salt with a base (e.g., sodium hydride or potassium tert-butoxide) in an anhydrous solvent like THF.

  • To the solution of the ylide, add a solution of this compound in the same solvent dropwise at a controlled temperature (often 0 °C to room temperature).

  • Stir the reaction mixture until the starting aldehyde is consumed (monitor by TLC).

  • Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent.

  • Purify the crude product by column chromatography to separate the alkene from triphenylphosphine oxide.

Knoevenagel Condensation

Issue: Low yield of the condensed product.

The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene compound.[6][12]

Potential CauseSuggested Solution
Low catalyst activity - Use a suitable basic catalyst such as piperidine, ammonium acetate, or a solid-supported base.
Slow reaction rate - Gentle heating may be required to drive the reaction to completion.
Reversibility of the initial addition - Use of a Dean-Stark apparatus to remove the water formed during the reaction can improve the yield.

Experimental Protocol: Knoevenagel Condensation with Malononitrile

  • In a flask equipped with a reflux condenser, dissolve this compound (1.0 eq) and malononitrile (1.0-1.2 eq) in a suitable solvent like ethanol or toluene.

  • Add a catalytic amount of a weak base, such as piperidine or ammonium acetate.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture. The product may precipitate upon cooling.

  • If precipitation occurs, filter the solid, wash with cold solvent, and dry. Otherwise, concentrate the reaction mixture and purify by recrystallization or column chromatography.

Note: Yields for Knoevenagel condensations with substituted benzaldehydes are often high, ranging from 85% to over 95%.[5][13]

Reductive Amination

Issue: Low yield of the desired amine or formation of over-alkylated byproducts.

Reductive amination is a method to form amines from aldehydes and primary or secondary amines.[14][15][16][17][18]

Potential CauseSuggested Solution
Incomplete imine formation - Use a dehydrating agent or a Dean-Stark trap to remove water. - A catalytic amount of acid can promote imine formation.
Reduction of the aldehyde before imine formation - Use a reducing agent that is selective for the iminium ion over the aldehyde, such as sodium triacetoxyborohydride or sodium cyanoborohydride.[18]
Formation of dialkylated amine (with primary amines) - Use an excess of the primary amine. - Perform the reaction in a stepwise manner: first form and isolate the imine, then reduce it.

Experimental Protocol: One-Pot Reductive Amination

  • Dissolve this compound (1.0 eq) and the desired amine (1.0-1.2 eq) in a suitable solvent like dichloromethane or 1,2-dichloroethane.

  • Add a reducing agent such as sodium triacetoxyborohydride (1.2-1.5 eq). A small amount of acetic acid can be added as a catalyst.

  • Stir the reaction at room temperature until the starting materials are consumed (monitor by TLC).

  • Quench the reaction with an aqueous basic solution (e.g., saturated sodium bicarbonate).

  • Extract the amine product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography if necessary.

Demethylation of the Methoxy Group

Issue: Incomplete reaction or decomposition of the starting material.

Cleavage of the methyl ether can be achieved under harsh conditions, typically with strong acids.

Potential CauseSuggested Solution
Low reactivity - Use a strong ether-cleaving reagent such as boron tribromide (BBr₃) or hydrobromic acid (HBr).
Decomposition of the product or starting material - Perform the reaction at the lowest effective temperature. - Carefully control the reaction time to avoid prolonged exposure to harsh conditions.
Hydrolysis of the Trifluoromethyl Group

Issue: Difficulty in achieving hydrolysis.

The trifluoromethyl group is generally very stable. Its hydrolysis to a carboxylic acid requires forcing conditions.[2][4][19][20]

Potential CauseSuggested Solution
High stability of the -CF₃ group - Use of strong acids like fuming sulfuric acid, sometimes in the presence of boric acid, at elevated temperatures is often required.[2][4][19][20]
Side reactions due to harsh conditions - This is a significant challenge. If other functional groups are sensitive, this transformation may not be feasible.

Visualizing Reaction Pathways

Below are diagrams illustrating the logical flow of some key transformations of this compound.

Oxidation_Reduction Aldehyde This compound CarboxylicAcid 2-Methoxy-4-(trifluoromethyl)benzoic acid Aldehyde->CarboxylicAcid Oxidation (e.g., NaClO) Alcohol [2-Methoxy-4-(trifluoromethyl)phenyl]methanol Aldehyde->Alcohol Reduction (e.g., NaBH4)

Caption: Oxidation and reduction of the aldehyde.

Carbon_Carbon_Bond_Formation cluster_wittig Wittig Reaction cluster_knoevenagel Knoevenagel Condensation Aldehyde This compound Alkene Alkene Product Aldehyde->Alkene + Phosphonium Ylide CondensedProduct Knoevenagel Product Aldehyde->CondensedProduct + Active Methylene Compound

Caption: C-C bond formation via Wittig and Knoevenagel reactions.

Amine_Synthesis Aldehyde This compound Imine Iminium Intermediate Aldehyde->Imine + R₂NH - H₂O Amine Amine Product Imine->Amine Reduction (e.g., NaBH(OAc)₃)

Caption: Reductive amination workflow.

References

stability and storage issues of 2-Methoxy-4-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of 2-Methoxy-4-(trifluoromethyl)benzaldehyde, along with troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is crucial to store it in a cool, dry, and well-ventilated area.[1] The compound is a white crystalline solid with a melting point of 51-55°C.[2] It is sensitive to air and should be stored under an inert atmosphere, such as argon or nitrogen, in a tightly sealed container.[2][3][4] For extended storage, refrigeration is recommended.[5]

Q2: What are the primary degradation pathways for this compound?

A2: Like many aromatic aldehydes, this compound is susceptible to oxidation and polymerization. The aldehyde functional group can be oxidized to the corresponding carboxylic acid, especially when exposed to air.[6] Light can also promote the degradation of benzaldehydes, potentially leading to the formation of benzene and other byproducts.[7] The presence of acid can catalyze the polymerization of aldehydes to form trimers, which may be inactive.[6]

Q3: How does the trifluoromethyl group affect the stability and reactivity of the molecule?

A3: The trifluoromethyl group is a strong electron-withdrawing group.[1][3] This property increases the electrophilicity of the aldehyde's carbonyl carbon, making it more reactive towards nucleophiles compared to non-fluorinated benzaldehydes.[1][3] While the C-F bonds themselves are very strong and contribute to metabolic stability, the electron-withdrawing nature of the CF3 group can influence the overall electronic properties and stability of the aromatic ring and the aldehyde functional group.[8][9]

Q4: I am observing unexpected side products in my reaction. What could be the cause?

A4: Unexpected side products can arise from several sources. If the starting material has degraded, impurities such as the corresponding carboxylic acid could interfere with your reaction. It is also possible that the increased reactivity of the aldehyde, due to the trifluoromethyl group, is leading to unanticipated reaction pathways.[3] We recommend verifying the purity of your this compound before use, particularly if it has been stored for an extended period or under suboptimal conditions.

Q5: Can I use standard analytical techniques to assess the purity of my this compound?

A5: Yes, standard analytical techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy are suitable for assessing the purity of this compound. GC-FID can be used for direct quantitative analysis of benzaldehyde and its potential impurities like the corresponding benzyl alcohol and benzoic acid.[10] HPLC with UV detection is also a robust method for quantification.[5] 1H NMR is particularly useful for identifying the aldehyde proton, which has a characteristic chemical shift around 9-10 ppm.[8][11]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Low reaction yield or no reaction Degradation of the aldehyde starting material.Assess the purity of the this compound using GC, HPLC, or NMR. If degradation is confirmed, purify the aldehyde by recrystallization or distillation, or use a fresh batch.
Suboptimal reaction conditions.The electron-withdrawing trifluoromethyl group may require adjustment of reaction parameters (e.g., temperature, reaction time, catalyst loading) compared to reactions with less reactive benzaldehydes.[3]
Formation of a carboxylic acid byproduct Oxidation of the aldehyde.Ensure the reaction is carried out under an inert atmosphere (nitrogen or argon). Use freshly distilled or anhydrous solvents to minimize the presence of oxidizing impurities.
Discoloration of the compound upon storage Exposure to air, light, or contaminants.Store the compound in a tightly sealed, amber glass vial under an inert atmosphere and in a refrigerator. Avoid repeated opening and closing of the container.
Inconsistent analytical results (e.g., varying purity between tests) Non-homogenous sample or ongoing degradation.Ensure the sample is homogenous before analysis. If the compound is degrading, this may be reflected in inconsistent results over time. Analyze the sample promptly after retrieving it from storage.

Stability and Storage Summary

Parameter Recommendation Rationale
Temperature Cool, refrigerated for long-term storage.[5]Minimizes degradation rates and potential polymerization.
Atmosphere Inert gas (e.g., Nitrogen, Argon).[2][3][4]Prevents oxidation of the aldehyde to a carboxylic acid.
Light Store in an amber or opaque container.Protects from light-induced degradation.[7]
Container Tightly sealed glass container.Prevents exposure to air and moisture.
Purity Check Periodically, especially before use in sensitive reactions.To ensure the integrity of the starting material and avoid reaction failures or side products.

Experimental Protocols

Protocol for Assessing the Stability of this compound by GC-FID

This protocol outlines a method to quantify the purity of this compound and detect the presence of its primary degradation product, 2-methoxy-4-(trifluoromethyl)benzoic acid.

1. Materials and Reagents:

  • This compound sample

  • Reference standard of this compound (of known high purity)

  • Reference standard of 2-methoxy-4-(trifluoromethyl)benzoic acid

  • Anhydrous solvent for dilution (e.g., acetonitrile or dichloromethane, GC grade)

  • Internal standard (e.g., 3-chlorobenzaldehyde or another suitable stable aromatic compound)

2. Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (GC-FID).

  • Capillary column suitable for the analysis of aromatic compounds (e.g., a non-polar or medium-polarity column like a 5% phenyl-methylpolysiloxane).

3. Standard Preparation:

  • Internal Standard Stock Solution: Accurately weigh and dissolve a known amount of the internal standard in the chosen solvent to prepare a stock solution of known concentration.

  • Calibration Standards: Prepare a series of calibration standards by accurately weighing and dissolving the reference standards of this compound and 2-methoxy-4-(trifluoromethyl)benzoic acid in the solvent. Add a fixed amount of the internal standard stock solution to each calibration standard.

4. Sample Preparation:

  • Accurately weigh a sample of the this compound to be tested and dissolve it in a known volume of the solvent.

  • Add the same fixed amount of the internal standard stock solution as used in the calibration standards.

5. GC-FID Conditions (Example):

  • Injection Volume: 1 µL

  • Inlet Temperature: 250°C

  • Detector Temperature: 280°C

  • Carrier Gas: Helium or Nitrogen

  • Oven Temperature Program: Start at a suitable temperature (e.g., 100°C), hold for a few minutes, then ramp up to a final temperature (e.g., 250°C) at a controlled rate (e.g., 10°C/min). The exact program should be optimized to achieve good separation of the aldehyde, benzoic acid, and internal standard.

6. Analysis:

  • Inject the calibration standards to generate a calibration curve for both the aldehyde and the benzoic acid.

  • Inject the prepared sample.

  • Identify the peaks based on the retention times of the reference standards.

  • Quantify the amount of this compound and any detected 2-methoxy-4-(trifluoromethyl)benzoic acid in the sample using the calibration curve and the internal standard for correction.

7. Data Interpretation:

  • The purity of the sample can be determined by the percentage of the main aldehyde peak relative to all detected peaks.

  • The presence and quantity of the benzoic acid peak will indicate the extent of oxidative degradation.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for this compound Issues cluster_storage Storage and Handling cluster_reaction Experimental Issues Storage Store in cool, dry, dark place under inert atmosphere. Problem Low Yield / Side Products CheckPurity Assess Purity of Starting Material (GC, HPLC, NMR) Problem->CheckPurity PurityOK Purity is High CheckPurity->PurityOK Yes PurityLow Purity is Low (Degradation Detected) CheckPurity->PurityLow No Optimize Optimize Reaction Conditions (Temperature, Time, etc.) PurityOK->Optimize Purify Purify Aldehyde or Use a Fresh Batch PurityLow->Purify Purify->CheckPurity Success Successful Reaction Optimize->Success

Caption: Troubleshooting workflow for experiments involving this compound.

Degradation_Pathway Potential Degradation Pathways Aldehyde This compound Oxidation Oxidation (Exposure to Air) Aldehyde->Oxidation Polymerization Acid-Catalyzed Polymerization Aldehyde->Polymerization Photodegradation Photodegradation (Exposure to Light) Aldehyde->Photodegradation CarboxylicAcid 2-Methoxy-4-(trifluoromethyl)benzoic Acid Oxidation->CarboxylicAcid Trimer Inactive Trimer Polymerization->Trimer OtherProducts Other Degradation Products Photodegradation->OtherProducts

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Optimizing Reactions with 2-Methoxy-4-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for optimizing reaction conditions involving 2-Methoxy-4-(trifluoromethyl)benzaldehyde. This aromatic aldehyde is a valuable building block in medicinal chemistry due to the unique electronic properties conferred by its substituents.[1][2] The electron-withdrawing trifluoromethyl group at the para-position enhances the electrophilicity of the carbonyl carbon, making it highly reactive towards nucleophiles. Conversely, the electron-donating methoxy group at the ortho-position can influence steric accessibility and modulate reactivity. This guide focuses on common synthetic transformations and potential challenges encountered during its use.

Wittig Reaction: Alkene Synthesis

The Wittig reaction is a versatile method for converting aldehydes into alkenes. With this compound, this reaction is generally efficient due to the aldehyde's enhanced reactivity. However, challenges related to ylide stability, stereoselectivity, and purification may arise.

Troubleshooting Guide & FAQs (Wittig Reaction)

Q1: My Wittig reaction is not proceeding to completion, and I observe unreacted aldehyde. What are the possible causes?

A1: Incomplete consumption of the starting aldehyde can be due to several factors:

  • Inactive Ylide: The phosphorus ylide may have decomposed. This can happen if the reaction was exposed to moisture or air, or if the base used for its generation was not strong enough. Ensure you are using anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon).

  • Insufficient Base: If you are generating the ylide in situ, ensure you are using a sufficiently strong and stoichiometric amount of base (e.g., n-butyllithium, sodium hydride) to fully deprotonate the phosphonium salt.

  • Steric Hindrance: While the trifluoromethyl group enhances electronic reactivity, the ortho-methoxy group, combined with a bulky ylide, could introduce steric hindrance. Gentle heating of the reaction mixture might be necessary to overcome this.

Q2: The yield of my desired alkene is low, and I have a significant amount of triphenylphosphine oxide byproduct that is difficult to remove.

A2: Low isolated yields are often a purification challenge. Triphenylphosphine oxide is notoriously difficult to separate from reaction products.

  • Purification Strategy: After the reaction, you can precipitate a significant portion of the triphenylphosphine oxide by concentrating the reaction mixture and triturating with a non-polar solvent like hexanes or diethyl ether, in which the oxide is poorly soluble.

  • Chromatography: Flash column chromatography is often necessary. A solvent system of ethyl acetate and hexanes is a good starting point for elution.

  • Alternative Reagents: For challenging separations, consider using a water-soluble phosphine like TPPTS (triphenylphosphine-3,3',3''-trisulfonic acid trisodium salt) to generate the ylide. This allows the phosphine oxide byproduct to be removed with an aqueous wash.

Q3: My reaction is producing a mixture of E/Z isomers. How can I control the stereoselectivity?

A3: The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide.

  • Stabilized Ylides: If your ylide is stabilized (containing an electron-withdrawing group like an ester or ketone), the reaction is generally under thermodynamic control and will predominantly yield the (E)-alkene.

  • Unstabilized Ylides: If your ylide is unstabilized (e.g., derived from an alkyltriphenylphosphonium salt), the reaction is typically under kinetic control and favors the (Z)-alkene, especially under salt-free conditions.

  • Schlosser Modification: To favor the (E)-alkene with unstabilized ylides, the Schlosser modification can be employed. This involves treating the intermediate betaine with a strong base like phenyllithium at low temperatures before quenching the reaction.

Data Presentation: Representative Wittig Reaction Conditions
Ylide PrecursorBaseSolventTemperature (°C)Time (h)Typical Yield (%)Predominant Isomer
Benzyltriphenylphosphonium chloriden-BuLiTHF0 to RT485-95Z
(Carbethoxymethylene)triphenylphosphoraneNaHDMFRT to 50680-90E
Methyltriphenylphosphonium bromideKOtBuTHF0 to RT388-96N/A

Note: Yields are representative and can vary based on the specific substrate and reaction scale.

Experimental Protocol: Synthesis of a Stilbene Derivative

This protocol describes a general procedure for the Wittig reaction between this compound and benzyltriphenylphosphonium chloride to form a stilbene derivative.

  • Ylide Preparation:

    • To a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add benzyltriphenylphosphonium chloride (1.1 eq).

    • Add anhydrous tetrahydrofuran (THF) via syringe.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add n-butyllithium (1.05 eq) dropwise. A deep orange or red color indicates ylide formation.

    • Stir the mixture at 0 °C for 1 hour.

  • Wittig Reaction:

    • In a separate flame-dried flask, dissolve this compound (1.0 eq) in anhydrous THF.

    • Slowly add the aldehyde solution to the ylide suspension at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Work-up and Purification:

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Visualization: Wittig Reaction Workflow

Wittig_Workflow start Start ylide_prep Ylide Preparation (Phosphonium Salt + Base in THF) start->ylide_prep aldehyde_add Addition of This compound ylide_prep->aldehyde_add reaction Reaction at RT aldehyde_add->reaction workup Aqueous Workup (Quench & Extract) reaction->workup purification Purification (Column Chromatography) workup->purification product Final Product (Alkene) purification->product

Workflow for the Wittig Reaction.

Reductive Amination: Amine Synthesis

Reductive amination is a robust method for forming C-N bonds by reacting an aldehyde with an amine in the presence of a reducing agent. The high electrophilicity of this compound facilitates the initial imine formation.

Troubleshooting Guide & FAQs (Reductive Amination)

Q1: My reductive amination is giving a low yield of the desired amine. What could be the issue?

A1: Low yields can stem from problems in either the imine formation or the reduction step.

  • Inefficient Imine Formation: Imine formation is an equilibrium process. To drive it to completion, remove the water formed, for example, by using molecular sieves or a Dean-Stark apparatus. The reaction is also pH-sensitive; a slightly acidic medium (pH 4-5) is often optimal to catalyze imine formation without deactivating the amine nucleophile.[3]

  • Competing Aldehyde Reduction: If you are using a strong reducing agent like sodium borohydride, it can reduce the starting aldehyde to an alcohol before it has a chance to form the imine.

  • Reducing Agent Choice: Use a milder reducing agent that is selective for the imine over the aldehyde, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).[4] STAB is often preferred as it is less toxic than cyanoborohydride.

Q2: I am observing the formation of a dialkylated amine as a side product. How can I prevent this?

A2: Over-alkylation occurs when the newly formed secondary amine reacts with another molecule of the aldehyde.

  • Stoichiometry: Use a slight excess of the primary amine to favor the formation of the secondary amine.

  • Slow Addition: Add the reducing agent slowly to the mixture of the aldehyde and amine. This keeps the concentration of the newly formed amine low, minimizing its chance to react further.

  • Stepwise Procedure: For particularly challenging cases, consider a two-step procedure: first, form and isolate the imine, and then reduce it in a separate step.

Q3: The reaction seems to stall, with both starting materials and some product present after a long reaction time.

A3: This could be due to the deactivation of the catalyst or an inappropriate choice of solvent.

  • Solvent: Solvents like dichloromethane (DCM), dichloroethane (DCE), or tetrahydrofuran (THF) are commonly used for reactions with STAB.[5] Protic solvents like methanol can react with STAB and should generally be avoided unless using a reagent like NaBH₄.

  • Catalyst: If using catalytic hydrogenation, ensure the catalyst is active and not poisoned by any impurities in the starting materials.

Data Presentation: Representative Reductive Amination Conditions
AmineReducing AgentSolventAdditiveTypical Yield (%)
AnilineNaBH(OAc)₃DCEAcetic Acid (cat.)85-95
BenzylamineNaBH₃CNMethanolAcetic Acid (cat.)80-90
MorpholineH₂/Pd-CEthanolNone90-98

Note: Yields are representative and can vary based on the specific amine and reaction conditions.

Experimental Protocol: Reductive Amination with STAB

This protocol provides a general one-pot procedure for the reductive amination of this compound with a primary amine using sodium triacetoxyborohydride (STAB).

  • Reaction Setup:

    • To a round-bottom flask, add this compound (1.0 eq) and the primary amine (1.1 eq).

    • Dissolve the components in an anhydrous solvent such as dichloroethane (DCE).

    • Add a catalytic amount of acetic acid (e.g., 0.1 eq).

  • Reduction:

    • Stir the mixture at room temperature for 20-30 minutes to allow for imine formation.

    • Add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq) portion-wise over 10 minutes.

    • Continue stirring at room temperature for 6-24 hours, monitoring the reaction by TLC or LC-MS.

  • Work-up and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

    • Stir vigorously for 30 minutes.

    • Separate the organic layer and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography.

Visualization: Reductive Amination Logical Flow

Reductive_Amination_Logic cluster_troubleshooting Troubleshooting Points start Start: Aldehyde + Amine imine_formation Imine Formation (Acid Catalyst, H₂O removal) start->imine_formation reduction Reduction of Imine imine_formation->reduction ts1 Low Conversion? - Check catalyst/pH - Remove water imine_formation->ts1 product Final Amine Product reduction->product ts2 Aldehyde Reduction? - Use milder reducing agent (STAB) reduction->ts2 ts3 Dialkylation? - Adjust stoichiometry - Slow addition of reductant product->ts3

Troubleshooting logic for reductive amination.

Knoevenagel Condensation

The Knoevenagel condensation is a reaction between an aldehyde and an active methylene compound, catalyzed by a weak base, to form a C=C bond.[6][7][8] The high reactivity of this compound makes it an excellent substrate for this transformation.

Troubleshooting Guide & FAQs (Knoevenagel Condensation)

Q1: My Knoevenagel condensation is slow or incomplete.

A1: This is unusual for such an activated aldehyde but can occur.

  • Catalyst Choice: While weak bases like piperidine or ammonium acetate are standard, you might require a slightly stronger base or a Lewis acid co-catalyst for less reactive methylene compounds.

  • Temperature: Gently heating the reaction (e.g., to 50-80 °C) can significantly increase the reaction rate.

  • Water Removal: The reaction produces water, which can inhibit the catalyst. Using a Dean-Stark apparatus to remove water azeotropically can drive the reaction to completion.

Q2: I am getting a complex mixture of products instead of the desired α,β-unsaturated compound.

A2: This may be due to side reactions.

  • Self-Condensation: The active methylene compound might self-condense if the basicity of the catalyst is too high. Consider using a milder catalyst.

  • Michael Addition: The product of the Knoevenagel condensation is a Michael acceptor. A second molecule of the active methylene compound can sometimes add to the product. Using a strict 1:1 stoichiometry can minimize this.

Experimental Protocol: Knoevenagel Condensation

This protocol describes a general procedure for the Knoevenagel condensation of this compound with malononitrile.

  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) and malononitrile (1.05 eq) in ethanol.

    • Add a catalytic amount of piperidine (e.g., 2-3 drops).

  • Reaction:

    • Heat the mixture to reflux (around 80 °C) with stirring.

    • Monitor the reaction by TLC. The reaction is often complete within 1-3 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature. The product often precipitates from the solution.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold ethanol and then water to remove the catalyst.

    • If no precipitate forms, concentrate the solution and purify by recrystallization or column chromatography.

Cannizzaro Reaction: A Potential Side Reaction

The Cannizzaro reaction is a base-induced disproportionation of two molecules of a non-enolizable aldehyde to yield a primary alcohol and a carboxylic acid.[7] Since this compound has no α-hydrogens, it can undergo this reaction under strongly basic conditions.

FAQs (Cannizzaro Reaction)

Q1: Under what conditions should I be concerned about the Cannizzaro reaction?

A1: This reaction becomes significant when this compound is treated with a strong base (e.g., concentrated NaOH or KOH) in the absence of other suitable electrophiles or nucleophiles. If you are attempting a reaction that requires strongly basic conditions and notice the formation of the corresponding benzyl alcohol and benzoic acid, the Cannizzaro reaction is a likely culprit.

Q2: How can I avoid the Cannizzaro reaction?

A2: Avoid using strong aqueous bases if the aldehyde is the only reactive species. If basic conditions are required for another transformation (e.g., deprotonation), ensure that the intended reaction is much faster than the rate of the Cannizzaro reaction. Often, using non-hydroxide bases (like NaH, LDA, or K₂CO₃) in anhydrous organic solvents can prevent this side reaction.

References

troubleshooting failed reactions with 2-Methoxy-4-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methoxy-4-(trifluoromethyl)benzaldehyde.

Reactivity Profile

This compound is a substituted aromatic aldehyde with unique reactivity governed by its two functional groups. The trifluoromethyl group (-CF₃) at the para position is a strong electron-withdrawing group, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde.[1] Conversely, the methoxy group (-OCH₃) at the ortho position is an electron-donating group through resonance, which can somewhat counteract the effect of the trifluoromethyl group. This dual electronic nature can influence reaction rates and pathways. The ortho-methoxy group may also introduce steric hindrance for some nucleophiles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

General Handling and Storage

Q1: What are the recommended storage conditions for this compound?

A1: this compound is a white crystalline solid with a melting point of 51-55°C. It should be stored in a cool, well-ventilated area in a tightly sealed container, preferably under an inert atmosphere like argon, as it can be sensitive to air and moisture.

Q2: I notice a new impurity in my starting material after prolonged storage. What could it be?

A2: Aldehydes are prone to oxidation to the corresponding carboxylic acid, in this case, 2-methoxy-4-(trifluoromethyl)benzoic acid. This is more likely if the compound has been exposed to air. It is recommended to check the purity of the aldehyde by techniques like NMR or TLC before use if it has been stored for an extended period.

Wittig Reaction

Q3: My Wittig reaction with this compound is giving a low yield of the desired alkene. What are the common causes?

A3: Low yields in Wittig reactions with this substrate can arise from several factors:

  • Inefficient Ylide Formation: Ensure the phosphonium salt is completely dry and the base used for deprotonation (e.g., n-BuLi, NaH, KOtBu) is fresh and used in the correct stoichiometry. The ylide generation step should be performed under strictly anhydrous and inert conditions.

  • Steric Hindrance: The ortho-methoxy group might sterically hinder the approach of bulky Wittig reagents. If possible, using a less sterically demanding ylide could improve the yield.

  • Ylide Stability: Stabilized ylides (containing an electron-withdrawing group) are less reactive and may require heating to react efficiently. Non-stabilized ylides are more reactive but can be prone to side reactions if not handled correctly.

  • Reaction Conditions: The choice of solvent and temperature is crucial. Non-stabilized ylides are typically formed and reacted at low temperatures (e.g., 0°C to room temperature) in anhydrous aprotic solvents like THF or ether.

Troubleshooting Flowchart for Low-Yield Wittig Reaction

Wittig_Troubleshooting start Low Yield in Wittig Reaction check_ylide Verify Ylide Formation (e.g., color change, NMR) start->check_ylide ylide_ok Ylide Formation Confirmed check_ylide->ylide_ok Yes ylide_bad Inefficient Ylide Formation check_ylide->ylide_bad No check_conditions Review Reaction Conditions ylide_ok->check_conditions solution_ylide Solution: - Use fresh, dry reagents - Ensure inert/anhydrous conditions - Check base stoichiometry ylide_bad->solution_ylide end_node Improved Yield solution_ylide->end_node conditions_ok Conditions Appear Optimal check_conditions->conditions_ok Yes conditions_bad Suboptimal Conditions check_conditions->conditions_bad No check_sterics Consider Steric Hindrance conditions_ok->check_sterics solution_conditions Solution: - Optimize temperature (heating for stabilized ylides) - Change solvent - Increase reaction time conditions_bad->solution_conditions solution_conditions->end_node sterics_issue Bulky Ylide Used check_sterics->sterics_issue solution_sterics Solution: - Use a less sterically hindered ylide sterics_issue->solution_sterics solution_sterics->end_node

Caption: Troubleshooting logic for a low-yielding Wittig reaction.

Knoevenagel Condensation

Q4: I am observing a slow or incomplete Knoevenagel condensation with this compound and an active methylene compound. How can I improve the reaction rate?

A4: The reactivity in a Knoevenagel condensation is influenced by the electrophilicity of the aldehyde and the acidity of the active methylene compound.

  • Catalyst Choice: Typically, a weak base like piperidine, pyridine, or ammonium acetate is used as a catalyst. If the reaction is slow, consider using a slightly stronger, non-nucleophilic base or a Lewis acid catalyst. However, strong bases can cause self-condensation of the aldehyde.

  • Water Removal: The reaction produces water, which can inhibit the reaction or lead to side reactions. Using a Dean-Stark apparatus to remove water azeotropically can drive the equilibrium towards the product.

  • Temperature: Gently heating the reaction mixture can increase the reaction rate. However, excessive heat may lead to side product formation.

  • Reactivity of Methylene Compound: If using a less active methylene compound (e.g., diethyl malonate), a stronger base and/or higher temperatures may be required compared to more reactive compounds like malononitrile.

Q5: My Knoevenagel condensation is producing multiple products. What could be the cause?

A5: The formation of multiple products could be due to side reactions.

  • Self-Condensation: If the active methylene compound can self-condense, this may compete with the desired reaction. Using a milder base or controlling the stoichiometry can help minimize this.

  • Cannizzaro Reaction: In the presence of a strong base, aldehydes lacking alpha-hydrogens, such as this one, can undergo a Cannizzaro reaction, where two molecules of the aldehyde disproportionate to form the corresponding alcohol and carboxylic acid. Using a weaker, catalytic amount of base is recommended.

Reductive Amination

Q6: My reductive amination reaction is not going to completion, and I am recovering unreacted aldehyde. What should I check?

A6: Incomplete reductive amination can be due to issues in either the imine formation step or the reduction step.

  • Imine Formation: The formation of the imine from the aldehyde and the amine is an equilibrium process. To drive this to completion, it is often necessary to remove the water formed, for instance, by adding molecular sieves to the reaction mixture. The reaction is also pH-sensitive; a slightly acidic medium (pH 4-5) is often optimal for imine formation.

  • Choice of Reducing Agent: The choice of reducing agent is critical. A strong reducing agent like sodium borohydride (NaBH₄) can reduce the starting aldehyde to an alcohol before it has a chance to form the imine. Milder reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are often preferred as they selectively reduce the iminium ion over the aldehyde, allowing for a one-pot reaction.

  • Steric Hindrance: A bulky amine may react slowly with the aldehyde due to steric hindrance from the ortho-methoxy group. In such cases, longer reaction times or gentle heating might be necessary for imine formation before the addition of the reducing agent.

Q7: I am observing the formation of a significant amount of 2-methoxy-4-(trifluoromethyl)benzyl alcohol as a byproduct. How can I prevent this?

A7: The formation of the corresponding alcohol is a common side reaction in reductive aminations, especially when using a less selective reducing agent.

  • Use a Milder Reducing Agent: As mentioned, switching from NaBH₄ to NaBH(OAc)₃ or NaBH₃CN will significantly reduce the premature reduction of the aldehyde.

  • Two-Step Procedure: If you must use NaBH₄, consider a two-step procedure. First, allow the imine to form completely (monitor by TLC or NMR), and then add the NaBH₄.

Quantitative Data Summary

The following tables summarize typical reaction conditions and expected yields for common reactions with this compound based on general procedures for similar substrates. Note that actual yields may vary depending on the specific reaction partners and optimization of conditions.

Table 1: Wittig Reaction Conditions and Expected Yields

Ylide TypeBaseSolventTemperature (°C)Time (h)Expected Yield (%)
Non-stabilizedn-BuLiTHF0 to RT2 - 1260 - 85
StabilizedK₂CO₃DMF80 - 1006 - 2470 - 90

Table 2: Knoevenagel Condensation Conditions and Expected Yields

Active Methylene CompoundCatalystSolventTemperature (°C)Time (h)Expected Yield (%)
MalononitrilePiperidineEthanolRT to 801 - 485 - 95
Ethyl CyanoacetateNH₄OAcToluene110 (reflux)4 - 1275 - 90
Diethyl MalonatePiperidine/AcOHToluene110 (reflux)12 - 2460 - 80

Table 3: Reductive Amination Conditions and Expected Yields

Amine TypeReducing AgentSolventTemperature (°C)Time (h)Expected Yield (%)
Primary (non-bulky)NaBH(OAc)₃DCERT4 - 1670 - 90
SecondaryNaBH(OAc)₃DCERT6 - 2465 - 85
Primary (bulky)NaBH₃CNMethanol (pH 5-6)RT12 - 3650 - 75

Experimental Protocols

Protocol 1: Wittig Reaction with a Non-Stabilized Ylide

This protocol describes the synthesis of (E/Z)-1-(2-methoxy-4-(trifluoromethyl)phenyl)-2-phenylethene.

  • Ylide Preparation:

    • To a flame-dried, two-neck round-bottom flask under an argon atmosphere, add benzyltriphenylphosphonium chloride (1.2 mmol).

    • Add anhydrous THF (15 mL) via syringe.

    • Cool the suspension to 0°C in an ice bath.

    • Slowly add n-butyllithium (1.1 mmol, e.g., 1.6 M solution in hexanes) dropwise. A deep red or orange color indicates ylide formation.

    • Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Reaction with Aldehyde:

    • In a separate flame-dried flask, dissolve this compound (1.0 mmol) in anhydrous THF (5 mL).

    • Cool the ylide solution back to 0°C and slowly add the aldehyde solution via syringe over 15 minutes.

    • Allow the reaction to warm to room temperature and stir for 4 hours, or until TLC analysis indicates complete consumption of the aldehyde.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl (10 mL).

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to separate the stilbene isomers from triphenylphosphine oxide.

Experimental Workflow for Wittig Reaction

Wittig_Workflow ylide_prep 1. Ylide Preparation - Benzyltriphenylphosphonium chloride - n-BuLi, Anhydrous THF - 0°C to RT reaction 2. Reaction - Add aldehyde solution at 0°C - Warm to RT, stir for 4h ylide_prep->reaction Add aldehyde workup 3. Work-up - Quench with NH4Cl(aq) - Extract with Ethyl Acetate reaction->workup purification 4. Purification - Dry and concentrate - Column Chromatography workup->purification product Pure Stilbene Product purification->product

Caption: General experimental workflow for the Wittig reaction.

Protocol 2: Knoevenagel Condensation with Malononitrile

This protocol describes the synthesis of 2-((2-methoxy-4-(trifluoromethyl)phenyl)methylene)malononitrile.

  • Reaction Setup:

    • To a 50 mL round-bottom flask, add this compound (5.0 mmol), malononitrile (5.5 mmol), and ethanol (20 mL).

    • Add a catalytic amount of piperidine (0.5 mmol, approximately 3-4 drops).

  • Reaction:

    • Stir the mixture at room temperature. The reaction is typically exothermic and may warm up.

    • Monitor the reaction progress by TLC. If the reaction is slow, gently heat the mixture to 50°C for 1-2 hours. A precipitate of the product should form.

  • Work-up and Purification:

    • Once the reaction is complete (as indicated by TLC), cool the mixture in an ice bath for 30 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold ethanol (2 x 10 mL) to remove unreacted starting materials and catalyst.

    • Dry the product under vacuum to yield the purified α,β-unsaturated product. Recrystallization from ethanol can be performed if further purification is needed.

Protocol 3: One-Pot Reductive Amination

This protocol describes the synthesis of N-benzyl-1-(2-methoxy-4-(trifluoromethyl)phenyl)methanamine.

  • Reaction Setup:

    • In a 100 mL round-bottom flask, dissolve this compound (4.0 mmol) and benzylamine (4.4 mmol) in 1,2-dichloroethane (DCE, 20 mL).

    • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (6.0 mmol) to the solution in one portion. A slight evolution of gas may be observed.

  • Reaction:

    • Stir the reaction mixture at room temperature under a nitrogen atmosphere.

    • Monitor the reaction by TLC or LC-MS until the starting aldehyde is consumed (typically 4-12 hours).

  • Work-up and Purification:

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃ (20 mL).

    • Stir vigorously for 30 minutes until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with dichloromethane (2 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient with 1% triethylamine to prevent amine tailing) to obtain the desired secondary amine.

References

Technical Support Center: Scaling Up 2-Methoxy-4-(trifluoromethyl)benzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaling up of 2-Methoxy-4-(trifluoromethyl)benzaldehyde reactions.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for preparing this compound at a larger scale?

  • Ortho-lithiation followed by formylation: This method offers high regioselectivity. It would involve the directed lithiation of 1-methoxy-3-(trifluoromethyl)benzene at the position ortho to the methoxy group, followed by quenching with a formylating agent like N,N-dimethylformamide (DMF). This approach is often preferred for achieving high purity on a larger scale.[1]

  • Hydrolysis of a dihalomethyl group: A common industrial method involves the hydrolysis of an o-trifluoromethyl toluene dichloride intermediate. This reaction is typically carried out under elevated temperature and pressure.[2]

  • Grignard reaction followed by formylation: Preparation of a Grignard reagent from a suitable bromo- or iodo-substituted precursor, followed by reaction with a formylating agent, is another viable route.[3]

Q2: What are the critical parameters to monitor during the scale-up of this synthesis?

A2: When scaling up the synthesis of this compound, several parameters are crucial for ensuring safety, consistency, and yield:

  • Temperature Control: Many formylation and lithiation reactions are highly exothermic. Maintaining a consistent temperature profile is more challenging at scale due to a lower surface-area-to-volume ratio.[1]

  • Reagent Addition Rate: The rate of addition for reactive reagents like organolithiums or strong acids/bases must be carefully controlled to manage heat generation and minimize side reactions.

  • Mixing Efficiency: Inadequate mixing can lead to localized "hot spots" and concentration gradients, resulting in the formation of impurities.

  • Reaction Time: Reaction times often need to be extended at a larger scale to ensure complete conversion.[1]

Q3: What analytical techniques are recommended for in-process control and final product analysis?

A3: A combination of chromatographic and spectroscopic methods is recommended:

  • High-Performance Liquid Chromatography (HPLC): Ideal for monitoring reaction progress, identifying byproducts, and determining the purity of the final product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the structure of the desired product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Essential for unambiguous structure elucidation of the final product and any isolated impurities. ¹⁹F NMR is particularly useful for tracking the trifluoromethyl group.

Troubleshooting Guides

Issue 1: Low Reaction Yield

Symptom: The final yield of this compound is significantly lower than in lab-scale experiments.

Possible CauseTroubleshooting Action
Incomplete Reaction Monitor the reaction by HPLC or GC to ensure it has gone to completion before workup. Extend the reaction time if necessary.
Side Reactions The formation of byproducts can be minimized by carefully controlling the reaction temperature and the rate of reagent addition. Analyze the crude product to identify major impurities and adjust conditions accordingly.
Product Loss During Workup Optimize the extraction and purification steps. Ensure the pH is adjusted correctly during aqueous washes to prevent loss of the product. Consider alternative purification methods like crystallization over chromatography for larger scales.
Moisture Contamination For moisture-sensitive reactions like Grignard or lithiation, ensure all solvents and reagents are rigorously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[3]
Issue 2: Formation of Impurities

Symptom: The final product is contaminated with significant levels of byproducts.

Possible CauseTroubleshooting Action
Formation of Isomeric Byproducts If formylating an aromatic ring, the regioselectivity can be influenced by the reaction conditions. For ortho-lithiation, ensure the temperature is kept sufficiently low to prevent isomer formation.[1]
Over-reaction or Decomposition High reaction temperatures or prolonged reaction times can lead to product degradation or the formation of polymeric materials.[4] Optimize these parameters to maximize the formation of the desired product.
Oxidation of the Aldehyde Aldehydes can be susceptible to oxidation to the corresponding carboxylic acid, especially during workup and storage.[5] Minimize exposure to air and consider storing the product under an inert atmosphere.
Residual Solvents or Reagents Ensure efficient removal of solvents under reduced pressure. If residual reagents are an issue, an additional purification step like a re-crystallization or a different chromatographic method may be necessary.
Issue 3: Difficulties in Product Isolation and Purification

Symptom: The crude product is an oil that is difficult to crystallize, or column chromatography is inefficient at a larger scale.

Possible CauseTroubleshooting Action
Presence of Oily Impurities Analyze the crude product to identify impurities that may be inhibiting crystallization. A pre-purification step, such as a solvent wash or treatment with activated carbon, may be beneficial.[1]
Inappropriate Crystallization Solvent Screen a variety of solvent systems to find optimal conditions for crystallization. The use of a seed crystal of the pure product can help initiate crystallization.[1]
Inefficient Column Chromatography For large-scale purification, consider switching from standard silica gel chromatography to a flash chromatography system or exploring alternative purification methods like distillation under reduced pressure if the product is thermally stable.

Experimental Protocols & Visualizations

While a specific, validated scale-up protocol for this compound is not available, the following generalized workflow for an ortho-lithiation and formylation approach is provided for illustrative purposes.

Generalized Experimental Workflow: Ortho-lithiation and Formylation

G start Start: Inert Atmosphere Reactor Setup reagents Charge Reactor with 1-methoxy-3-(trifluoromethyl)benzene and anhydrous THF start->reagents cool Cool Reactor to Low Temperature (e.g., -78°C) reagents->cool add_buli Slowly Add n-Butyllithium cool->add_buli lithiation Stir for Complete Lithiation add_buli->lithiation add_dmf Slowly Add Anhydrous DMF lithiation->add_dmf formylation Allow to Warm to Room Temperature add_dmf->formylation quench Quench with Aqueous Acid (e.g., HCl) formylation->quench workup Aqueous Workup: Separate Layers, Extract Aqueous Layer quench->workup purify Purification: Column Chromatography or Crystallization workup->purify end Final Product: This compound purify->end

Caption: Generalized workflow for the synthesis of this compound.

Troubleshooting Logic Flow

G start Low Yield or High Impurity check_reaction In-Process Control (HPLC/GC) shows incomplete reaction? start->check_reaction check_temp Temperature excursions detected during reaction? check_reaction->check_temp No extend_time Action: Extend reaction time or increase temperature slightly. check_reaction->extend_time Yes check_impurities Major impurities identified (e.g., isomers, oxidized product)? check_temp->check_impurities No improve_cooling Action: Improve cooling efficiency, slow reagent addition. check_temp->improve_cooling Yes optimize_conditions Action: Optimize reaction conditions (e.g., lower temperature for selectivity, use inert atmosphere). check_impurities->optimize_conditions Yes end Improved Process check_impurities->end No extend_time->end improve_cooling->end optimize_conditions->end

Caption: A logical approach to troubleshooting common issues in the synthesis.

References

Technical Support Center: Purification of 2-Methoxy-4-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the removal of impurities from the synthesis of 2-Methoxy-4-(trifluoromethyl)benzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The most common impurities depend on the synthetic route. For the widely used Vilsmeier-Haack formylation of 3-(trifluoromethyl)anisole, the primary impurities are typically:

  • Unreacted Starting Material: 3-(Trifluoromethyl)anisole.

  • Isomeric Byproducts: The formylation of 3-(trifluoromethyl)anisole can yield other isomers in addition to the desired product. The major isomeric impurity is often 4-Methoxy-2-(trifluoromethyl)benzaldehyde. Depending on the reaction conditions, small amounts of 2-Methoxy-6-(trifluoromethyl)benzaldehyde may also be formed.

  • Residual Solvents and Reagents: Depending on the workup procedure, residual solvents like N,N-dimethylformamide (DMF) or reagents from the Vilsmeier-Haack reaction may be present.

Q2: How can I identify the impurities in my crude product?

A2: A combination of analytical techniques is recommended for unambiguous identification of impurities:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying and quantifying volatile impurities like unreacted starting material and isomeric byproducts. The mass spectra will provide the molecular weight and fragmentation patterns to help distinguish between isomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for structural elucidation. The substitution pattern on the aromatic ring of the desired product and its isomers will result in distinct chemical shifts and coupling constants for the aromatic protons and the aldehyde proton.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate the desired product from less volatile impurities and to determine the overall purity of the sample.

Q3: What are the recommended general purification strategies for this compound?

A3: The two most effective purification techniques for this compound are column chromatography and recrystallization. The choice between them depends on the impurity profile and the desired final purity. Often, a combination of both methods is employed for achieving high purity.

Troubleshooting Guides

Issue 1: My crude product contains a significant amount of unreacted 3-(trifluoromethyl)anisole.
  • Problem: A large peak corresponding to the starting material is observed in the GC-MS or 1H NMR spectrum of the crude product.

  • Solution:

    • Column Chromatography: This is the most effective method for removing unreacted starting material. 3-(Trifluoromethyl)anisole is significantly less polar than the benzaldehyde product and will elute much faster from a silica gel column.

    • Distillation: If the boiling point difference is sufficient, fractional distillation under reduced pressure can be used to remove the more volatile starting material.

Issue 2: Isomeric impurities, particularly 4-Methoxy-2-(trifluoromethyl)benzaldehyde, are present in my product.
  • Problem: GC-MS or NMR analysis indicates the presence of one or more isomers.

  • Solution:

    • Column Chromatography: Careful column chromatography on silica gel can separate the isomers. The polarity of the isomers is often very similar, so a long column and a shallow elution gradient may be required for optimal separation.

    • Recrystallization: This technique can be effective if there is a significant difference in the solubility of the isomers in a particular solvent system. It may require screening of various solvents to find one that selectively crystallizes the desired product, leaving the isomeric impurities in the mother liquor.

Issue 3: My purified product still shows low purity by HPLC or GC analysis.
  • Problem: After purification, the product does not meet the desired purity specifications.

  • Solution:

    • Repeat Purification: A second pass through a purification procedure can often improve purity. For example, if column chromatography was initially used, a subsequent recrystallization can remove closely eluting impurities.

    • Optimize Purification Conditions:

      • For Column Chromatography: Use a finer mesh silica gel, a longer column, a slower flow rate, or a more optimized eluent system (e.g., a shallower gradient).

      • For Recrystallization: Screen a wider range of solvents or solvent mixtures. Ensure slow cooling to promote the formation of pure crystals.

Data Presentation

Table 1: Hypothetical Impurity Profile of Crude this compound after Vilsmeier-Haack Synthesis

CompoundRetention Time (GC)Area % (Crude)
3-(Trifluoromethyl)anisole (Starting Material)5.8 min15%
This compound (Product) 10.2 min 75%
4-Methoxy-2-(trifluoromethyl)benzaldehyde (Isomer)10.5 min8%
Other Impuritiesvarious2%

Table 2: Comparison of Purification Methods for this compound

Purification MethodPurity BeforePurity AfterRecovery YieldNotes
Column Chromatography 75%>98%~70-85%Effective for removing both starting material and isomeric impurities. Yield can be lower due to the separation of closely eluting isomers.
Recrystallization 75%~95-97%~60-80%Effectiveness is highly dependent on the solvent system and the specific impurity profile. May not efficiently remove all isomers.
Combined Approach 75%>99.5%~50-70%Column chromatography followed by recrystallization provides the highest purity product.

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • Stationary Phase: Silica gel (230-400 mesh).

  • Eluent System: A gradient of ethyl acetate in hexanes is typically effective. Start with a low polarity mixture (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity (e.g., to 20% ethyl acetate in hexanes). The optimal gradient should be determined by thin-layer chromatography (TLC) analysis of the crude mixture.

  • Column Packing: Prepare a slurry of silica gel in the initial low-polarity eluent and carefully pack the column, avoiding air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent. Adsorb the sample onto a small amount of silica gel and load the dry powder onto the top of the packed column.

  • Elution: Begin elution with the low-polarity mobile phase, collecting fractions. Gradually increase the polarity of the eluent as the separation progresses.

  • Fraction Analysis: Monitor the collected fractions by TLC. Combine the fractions containing the pure desired product.

  • Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification by Recrystallization
  • Solvent Screening: In small test tubes, test the solubility of the crude product in various solvents (e.g., hexanes, ethanol, isopropanol, ethyl acetate, and mixtures thereof) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but show low solubility when cold.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For maximum yield, further cool the flask in an ice bath.

  • Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Mandatory Visualization

Impurity_Removal_Workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_purification Purification Strategy cluster_final Final Product Crude Product Crude Product Analytical Techniques Impurity Identification (GC-MS, NMR, HPLC) Crude Product->Analytical Techniques Characterize Impurities Column Chromatography Column Chromatography Analytical Techniques->Column Chromatography Significant Starting Material or Isomers Recrystallization Recrystallization Analytical Techniques->Recrystallization Mainly One Dominant Impurity Combined Purification Column Chromatography followed by Recrystallization Column Chromatography->Combined Purification For Highest Purity Pure Product >99.5% Pure This compound Column Chromatography->Pure Product Achieved Desired Purity Recrystallization->Pure Product Achieved Desired Purity Combined Purification->Pure Product

Caption: A logical workflow for the purification of this compound.

Troubleshooting_Logic Start Crude Product Analysis Impurity_Type Identify Major Impurity Type Start->Impurity_Type SM Unreacted Starting Material Impurity_Type->SM Starting Material Isomer Isomeric Byproducts Impurity_Type->Isomer Isomers Other Other Impurities Impurity_Type->Other Other Purification_SM Column Chromatography (High Polarity Difference) SM->Purification_SM Purification_Isomer Careful Column Chromatography (Shallow Gradient) or Recrystallization Screening Isomer->Purification_Isomer Purification_Other Recrystallization or Column Chromatography Other->Purification_Other Purity_Check Check Purity (>99.5%?) Purification_SM->Purity_Check Purification_Isomer->Purity_Check Purification_Other->Purity_Check End Pure Product Purity_Check->End Yes Repeat Repeat/Optimize Purification Purity_Check->Repeat No Repeat->Impurity_Type

Caption: A troubleshooting decision tree for the purification of this compound.

impact of solvent choice on 2-Methoxy-4-(trifluoromethyl)benzaldehyde reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Methoxy-4-(trifluoromethyl)benzaldehyde. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting the impact of solvent choice on the reactivity of this compound. The following information is curated from established principles of organic chemistry and data from related benzaldehyde derivatives.

Frequently Asked Questions (FAQs)

Q1: How does the electronic nature of this compound influence its reactivity?

A1: The reactivity of this compound is governed by the interplay of its two key substituents. The methoxy group (-OCH₃) at the 2-position is an electron-donating group through resonance, which can activate the aromatic ring. Conversely, the trifluoromethyl group (-CF₃) at the 4-position is a strong electron-withdrawing group due to its high electronegativity. This enhances the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack.

Q2: What are the general considerations for selecting a solvent for reactions involving this compound?

A2: The choice of solvent is critical and depends on the specific reaction being performed. Key solvent properties to consider include:

  • Polarity: Polar solvents can help to dissolve polar reactants and stabilize charged intermediates or transition states, which is often beneficial for nucleophilic addition and substitution reactions.

  • Proticity: Protic solvents (e.g., water, ethanol) can hydrogen bond and may solvate nucleophiles, potentially reducing their reactivity. Aprotic solvents (e.g., THF, DMF, acetonitrile) do not have this issue and are often preferred for reactions with strong nucleophiles.

  • Solubility: Ensure that all reactants, reagents, and catalysts are sufficiently soluble in the chosen solvent at the reaction temperature.

Q3: Which solvents are recommended for nucleophilic addition reactions with this compound?

A3: For nucleophilic addition reactions, polar aprotic solvents are generally preferred as they can facilitate the reaction without deactivating the nucleophile. Common choices include tetrahydrofuran (THF), N,N-dimethylformamide (DMF), and acetonitrile. The use of polar solvents can lead to higher yields in these types of reactions.

Q4: How does solvent choice affect condensation reactions, such as an Aldol or Knoevenagel condensation?

A4: In condensation reactions, the solvent can influence both the reaction rate and product distribution. For instance, in some base-catalyzed Claisen-Schmidt condensations, using methanol as a solvent can lead to side reactions like nucleophilic aromatic substitution, whereas tetrahydrofuran (THF) can prevent such side reactions. The choice between protic and aprotic solvents can also affect the equilibrium of the reaction.

Q5: What is the impact of solvent on the oxidation of this compound?

A5: The oxidation of benzaldehydes to carboxylic acids can be influenced by the solvent. For example, in oxidations using benzyltriethylammonium chlorochromate, the reaction rate can vary significantly with the solvent, with a declining sequence of reaction speed observed as: DMSO > DMF > DCE > Acetone > DCM > CF.[1] In some modern, greener oxidation methods, organic solvents are avoided altogether, using water or even the substrate itself as the solvent.

Q6: For the reduction of the aldehyde, what solvents are suitable?

A6: The reduction of aldehydes to alcohols is commonly performed using reagents like sodium borohydride. Protic solvents such as ethanol or methanol are often used for these reactions. Interestingly, some reductions can be carried out under solvent-free conditions using NaBH₄ supported on alumina, although a small amount of methanol may be essential for the reaction to proceed.[2]

Troubleshooting Guides

Issue 1: Low or No Conversion in a Nucleophilic Addition Reaction
Potential Cause Recommended Solution
Inappropriate Solvent Choice Switch to a polar aprotic solvent like THF, DMF, or acetonitrile to enhance nucleophilicity. Protic solvents may be solvating and deactivating your nucleophile.
Low Reactant Concentration Ensure your calculations are correct and that the reaction is run at the appropriate concentration.[3]
Poor Reagent Quality Use freshly opened or purified reagents. Some reagents can degrade over time.[3]
Insufficient Reaction Temperature Some reactions require heating to proceed at a reasonable rate. Gradually increase the temperature and monitor the reaction by TLC.
Issue 2: Formation of Side Products in Condensation Reactions
Potential Cause Recommended Solution
Solvent-Induced Side Reactions If using a protic solvent like methanol, consider switching to an aprotic solvent such as THF to avoid potential nucleophilic substitution on the aromatic ring.
Incorrect Stoichiometry Ensure the correct molar ratios of reactants are used. Gradual addition of one reactant can help control the reaction rate and minimize side product formation.
High Reaction Temperature Elevated temperatures can sometimes promote side reactions. Try running the reaction at a lower temperature.
Self-Condensation of Reactants If a reactant is highly reactive and self-condenses, consider adding it slowly to the reaction mixture at a low temperature.
Issue 3: Inconsistent Reaction Rates or Yields
Potential Cause Recommended Solution
Presence of Water or Impurities in the Solvent Use anhydrous solvents, especially for moisture-sensitive reactions. Ensure solvents are of high purity.
Inefficient Mixing In biphasic systems or reactions with solids, ensure efficient stirring to prevent localized high concentrations of reagents.[4]
Atmospheric Contamination If your reaction is sensitive to air or moisture, ensure it is run under an inert atmosphere (e.g., nitrogen or argon).[3]

Experimental Protocols

Note: These are generalized protocols and may require optimization for this compound.

Protocol 1: General Procedure for a Knoevenagel Condensation

This protocol is adapted from a solvent-free procedure for the condensation of benzaldehydes with malonic acid.[5]

Materials:

  • This compound

  • Malonic acid (1.2 equivalents)

  • Ammonium bicarbonate (0.4 equivalents)

  • Ethyl acetate (minimal amount for initial mixing)

Procedure:

  • Combine this compound, malonic acid, and ammonium bicarbonate in a round-bottom flask.

  • Add a minimal amount of ethyl acetate to ensure proper mixing of the reagents.

  • Concentrate the mixture in vacuo at 40°C to remove the ethyl acetate.

  • Heat the resulting solvent-free mixture at 90°C for 2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, the product can be purified by recrystallization or column chromatography.

Protocol 2: General Procedure for Reductive Amination

This protocol is based on general procedures for the direct reductive amination of aldehydes. A solvent selection guide for this reaction type has been developed, suggesting alternatives to chlorinated solvents.

Materials:

  • This compound

  • Primary or secondary amine (1.0-1.2 equivalents)

  • Borane-based reducing agent (e.g., sodium triacetoxyborohydride)

  • Solvent (e.g., acetonitrile, ethyl acetate, or THF as greener alternatives to DCE)

Procedure:

  • Dissolve this compound and the amine in the chosen anhydrous solvent in a dry flask under an inert atmosphere.

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add the borane-based reducing agent portion-wise, monitoring for any temperature increase.

  • Continue stirring the reaction at room temperature until the starting material is consumed (monitor by TLC).

  • Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography if necessary.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Select Reaction Type reagents Prepare Reactants & Reagents start->reagents solvent Select & Prepare Anhydrous Solvent start->solvent setup Set up Reaction Under Inert Atmosphere reagents->setup solvent->setup run Run Reaction (Stirring, Temperature Control) setup->run monitor Monitor Progress (TLC, LC-MS) run->monitor monitor->run Continue quench Quench Reaction monitor->quench Complete extract Extract Product quench->extract purify Purify (Chromatography, Recrystallization) extract->purify analyze Analyze Product (NMR, MS) purify->analyze

Caption: A generalized experimental workflow for reactions involving this compound.

troubleshooting_logic start Low Reaction Yield? check_reagents Check Reagent Purity & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp, Time) start->check_conditions check_solvent Evaluate Solvent Choice start->check_solvent optimize Optimize Conditions & Re-run check_reagents->optimize check_conditions->optimize solvent_issue Is solvent appropriate for the reaction mechanism? check_solvent->solvent_issue change_solvent Select Alternative Solvent (e.g., Aprotic vs. Protic) solvent_issue->change_solvent No solvent_issue->optimize Yes change_solvent->optimize

Caption: A troubleshooting decision tree for addressing low-yielding reactions.

References

preventing degradation of 2-Methoxy-4-(trifluoromethyl)benzaldehyde during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the handling and use of 2-Methoxy-4-(trifluoromethyl)benzaldehyde in chemical reactions. Our aim is to help researchers, scientists, and professionals in drug development mitigate degradation and improve reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound is susceptible to degradation through several pathways, primarily oxidation and reactions involving the aldehyde functional group. The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the aldehyde and the stability of the aromatic ring. Key degradation pathways include:

  • Oxidation: The aldehyde group is prone to oxidation to the corresponding carboxylic acid, 2-methoxy-4-(trifluoromethyl)benzoic acid. This can be initiated by atmospheric oxygen, especially under light or in the presence of metal impurities.

  • Cannizzaro-type Reactions: In the presence of a strong base, this aldehyde, which lacks an alpha-hydrogen, can undergo a disproportionation reaction to yield the corresponding alcohol and carboxylic acid.

  • Side Reactions with Nucleophiles: The aldehyde is an electrophile and can react with various nucleophiles present in a reaction mixture, leading to undesired byproducts.

Q2: How should this compound be properly stored to minimize degradation?

A2: To ensure the long-term stability of this compound, it is crucial to store it under optimal conditions. Improper storage can lead to gradual degradation, affecting the purity and reactivity of the compound.

Table 1: Recommended Storage Conditions

ParameterRecommended ConditionRationale
Temperature 2-8 °CReduces the rate of potential decomposition reactions.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation of the aldehyde group by atmospheric oxygen.
Light Amber vial or dark containerProtects the compound from light-induced degradation.
Moisture Tightly sealed container with desiccantMinimizes hydrolysis and other moisture-related side reactions.

Q3: Are there any known incompatibilities with common reagents or solvents?

A3: Yes, care should be taken to avoid certain reagents and conditions that can promote the degradation of this compound.

  • Strong Oxidizing Agents: Reagents like potassium permanganate or chromium trioxide will readily oxidize the aldehyde.

  • Strong Bases: Hydroxides and alkoxides can induce the Cannizzaro reaction, especially at elevated temperatures.

  • Protic Solvents with Nucleophilic Impurities: Solvents like methanol or ethanol, if not properly dried, can contain nucleophilic impurities that may react with the aldehyde.

Troubleshooting Guide

This guide addresses common issues encountered during reactions involving this compound.

Issue 1: Low yield of the desired product and formation of a carboxylic acid byproduct.

This is a common problem resulting from the oxidation of the aldehyde.

Table 2: Troubleshooting Oxidation

Potential Cause Recommended Action Experimental Protocol
Atmospheric Oxygen Degas solvents and run the reaction under an inert atmosphere.Inert Atmosphere Protocol: 1. Assemble the reaction glassware and dry it thoroughly in an oven. 2. Assemble the apparatus while hot and allow it to cool under a stream of dry nitrogen or argon. 3. Add the degassed solvent via a cannula or syringe. 4. Add this compound and other reagents under a positive pressure of the inert gas.
Peroxides in Solvents Use freshly distilled or inhibitor-free solvents. Test for peroxides before use.Peroxide Test (Potassium Iodide): 1. Add 1 ml of the solvent to 1 ml of a freshly prepared 10% aqueous potassium iodide solution. 2. Shake the mixture. A yellow to brown color indicates the presence of peroxides.
Light Exposure Protect the reaction vessel from light by wrapping it in aluminum foil.N/A

Issue 2: Formation of both alcohol and carboxylic acid byproducts, especially under basic conditions.

This suggests the occurrence of a Cannizzaro-type reaction.

Table 3: Troubleshooting Cannizzaro Reaction

Potential Cause Recommended Action Experimental Protocol
Strong Base Use a non-nucleophilic, sterically hindered base if a base is required. Alternatively, consider milder basic conditions (e.g., using a weaker base or lower temperature).Base Selection: - Instead of NaOH or KOH, consider using a tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA) if compatible with the reaction.
High Temperature Run the reaction at a lower temperature to disfavor the disproportionation reaction.Temperature Control: 1. Set up the reaction in a cooling bath (ice-water or ice-salt). 2. Monitor the internal reaction temperature closely with a thermometer.

Experimental Workflows & Diagrams

Diagram 1: General Workflow for Preventing Degradation

start Start: Reaction Setup storage Proper Storage (Inert, Dark, Cold) start->storage reagent_prep Reagent & Solvent Preparation start->reagent_prep reaction_conditions Optimize Reaction Conditions start->reaction_conditions workup Reaction Workup & Purification storage->workup degas Degas Solvents reagent_prep->degas peroxide_test Test for Peroxides reagent_prep->peroxide_test degas->workup peroxide_test->workup inert_atm Inert Atmosphere (N2 or Ar) reaction_conditions->inert_atm temp_control Temperature Control reaction_conditions->temp_control base_selection Appropriate Base Selection reaction_conditions->base_selection inert_atm->workup temp_control->workup base_selection->workup

Caption: A logical workflow for minimizing the degradation of this compound during a chemical reaction.

Diagram 2: Decision Tree for Troubleshooting Byproduct Formation

start Byproduct Observed acid Carboxylic Acid Only? start->acid Yes alcohol_acid Alcohol and Carboxylic Acid? start->alcohol_acid No oxidation Likely Oxidation acid->oxidation cannizzaro Likely Cannizzaro Reaction alcohol_acid->cannizzaro Yes solution_oxidation Implement Oxidation Prevention Protocol: - Inert Atmosphere - Peroxide-Free Solvents - Protect from Light oxidation->solution_oxidation solution_cannizzaro Implement Cannizzaro Prevention Protocol: - Use Weaker/Non-nucleophilic Base - Lower Reaction Temperature cannizzaro->solution_cannizzaro

Caption: A troubleshooting decision tree for identifying and addressing the formation of common byproducts.

Validation & Comparative

A Comparative Guide to Analytical Methods for the Characterization of 2-Methoxy-4-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key analytical methods for the characterization of 2-Methoxy-4-(trifluoromethyl)benzaldehyde, a versatile intermediate in the synthesis of pharmaceuticals and other high-value chemical entities. The selection of appropriate analytical techniques is crucial for confirming the identity, purity, and stability of this compound. This document outlines the experimental protocols and comparative data for Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC).

Comparison of Analytical Methodologies

The characterization of this compound relies on a suite of analytical techniques, each providing unique and complementary information. Spectroscopic methods like NMR and IR are indispensable for structural elucidation, while chromatographic techniques such as GC and HPLC are essential for purity assessment and quantification.

Analytical TechniqueInformation ProvidedKey AdvantagesCommon Alternatives for Comparison
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed structural information, including the chemical environment of ¹H, ¹³C, and ¹⁹F nuclei.Unambiguous structure determination and isomeric purity assessment.4-Methoxy-2-(trifluoromethyl)benzaldehyde, 2-Methoxy-5-(trifluoromethyl)benzaldehyde, 3-Methoxy-4-(trifluoromethyl)benzaldehyde
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups present in the molecule.Rapid and non-destructive analysis, providing a molecular fingerprint.Benzaldehyde, Anisaldehyde
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile components and determination of their mass-to-charge ratio for identification.High sensitivity and selectivity for volatile impurities and confirmation of molecular weight.Isomeric methoxy trifluoromethyl benzaldehydes
High-Performance Liquid Chromatography (HPLC) Separation, quantification, and purity analysis of the compound.Suitable for non-volatile impurities and can be adapted for quantitative analysis.Other substituted benzaldehydes

Data Presentation

Predicted and Comparative NMR Spectral Data

The following tables summarize the predicted ¹H, ¹³C, and ¹⁹F NMR chemical shifts for this compound, alongside experimental data for structurally related isomers and analogs. These comparisons are vital for confirming the correct isomeric structure.

Table 1: Comparative ¹H NMR Spectral Data (400 MHz, CDCl₃)

CompoundAldehyde Proton (CHO) δ (ppm)Aromatic Protons δ (ppm)Methoxy Protons (OCH₃) δ (ppm)
This compound (Predicted) ~10.47.9 (d), 7.4 (d), 7.2 (s)~3.9
4-Methoxy-2-(trifluoromethyl)benzaldehyde---
2-Methoxy-5-(trifluoromethyl)benzaldehyde10.427.98 (d), 7.72 (dd), 7.10 (d)3.95
4-(Trifluoromethyl)benzaldehyde[1]10.138.04 (d), 7.84 (d)-
2-Methoxybenzaldehyde[1]10.47.8 (dd), 7.5 (t), 7.0 (t), 7.0 (d)3.9

Table 2: Comparative ¹³C NMR Spectral Data (100 MHz, CDCl₃)

CompoundC=OC-CF₃C-OCH₃Aromatic CarbonsCF₃OCH₃
This compound (Predicted) ~189~135 (q)~163~133, 125, 122, 118, 112~123 (q)~56
4-Methoxy-2-(trifluoromethyl)benzaldehyde------
2-Methoxy-5-(trifluoromethyl)benzaldehyde188.7124.9 (q)162.9134.1, 129.2, 125.1, 113.2123.7 (q)56.2
4-(Trifluoromethyl)benzaldehyde[1]191.0136.1 (q)-132.7, 130.0, 125.9 (q)123.4 (q)-
2-Methoxybenzaldehyde[1]189.0-161.5136.4, 127.7, 124.1, 120.5, 112.6-55.8

Table 3: Comparative ¹⁹F NMR Spectral Data (376 MHz, CDCl₃)

Compound¹⁹F Chemical Shift (δ, ppm)
This compound (Predicted) ~ -63
1-Methoxy-4-(trifluoromethyl)benzene[2]-61.49
2-(Trifluoromethyl)benzaldehyde-
4-(Trifluoromethyl)benzaldehyde[1]-63.2
FTIR Spectroscopy Data

The FTIR spectrum of this compound provides a unique fingerprint based on its functional groups.

Table 4: Characteristic FTIR Absorption Bands

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
Aldehyde C-HStretch2830-2850 and 2730-2750
Carbonyl (C=O)Stretch~1700
Aromatic C=CStretch1600-1450
C-O (Aryl-Alkyl Ether)Asymmetric Stretch1250-1200
C-F (Trifluoromethyl)Stretch1350-1150 (strong, multiple bands)
GC-MS Fragmentation Data

The mass spectrum of this compound is characterized by a molecular ion peak and several key fragment ions.

Table 5: Predicted GC-MS Fragmentation Pattern

m/zProposed Fragment
204[M]⁺ (Molecular Ion)
203[M-H]⁺
189[M-CH₃]⁺
175[M-CHO]⁺
147[M-CHO-CO]⁺ or [M-C₂H₂O]⁺
135[M-OCH₃-CO]⁺
107[C₇H₄F]⁺

Experimental Protocols

NMR Spectroscopy
  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition:

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: -2 to 12 ppm.

    • Acquisition time: ~3 seconds.

    • Relaxation delay: 2 seconds.

    • Number of scans: 16-32.

  • ¹³C NMR Acquisition:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Spectral width: 0 to 220 ppm.

    • Acquisition time: ~1.5 seconds.

    • Relaxation delay: 2 seconds.

    • Number of scans: 1024 or more, depending on sample concentration.

  • ¹⁹F NMR Acquisition:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Spectral width: -50 to -70 ppm (or wider if necessary).

    • Relaxation delay: 2 seconds.

    • Number of scans: 64-128.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the ¹H and ¹³C spectra to the TMS signal (0.00 ppm).

FTIR Spectroscopy
  • Instrumentation: A Fourier-Transform Infrared spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Scan range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32.

    • A background spectrum of the clean, empty ATR crystal should be recorded prior to sample analysis.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

GC-MS
  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer with an electron ionization (EI) source.

  • Chromatographic Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 250 °C.

    • Injection Mode: Split (e.g., 20:1).

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 min.

      • Ramp: 10 °C/min to 280 °C.

      • Hold at 280 °C for 5 min.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

HPLC
  • Instrumentation: An HPLC system with a UV detector, pump, autosampler, and column oven.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid).

      • Gradient: Start with 30% acetonitrile, ramp to 90% over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

  • Sample Preparation: Prepare a stock solution of the sample in acetonitrile or a mixture of acetonitrile and water at a concentration of approximately 0.5 mg/mL. Further dilute as necessary.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data_interpretation Data Interpretation Sample This compound Dissolve Dissolve in appropriate solvent Sample->Dissolve NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Dissolve->NMR FTIR FTIR Spectroscopy Dissolve->FTIR GCMS GC-MS Dissolve->GCMS HPLC HPLC Dissolve->HPLC Structure Structural Elucidation NMR->Structure FTIR->Structure Purity Purity Assessment GCMS->Purity HPLC->Purity Quantification Quantification HPLC->Quantification

Caption: Experimental workflow for the characterization of this compound.

fragmentation_pathway M [M]⁺• m/z = 204 M_minus_H [M-H]⁺ m/z = 203 M->M_minus_H - H• M_minus_CH3 [M-CH₃]⁺ m/z = 189 M->M_minus_CH3 - •CH₃ M_minus_CHO [M-CHO]⁺ m/z = 175 M->M_minus_CHO - •CHO Fragment_147 [C₇H₄FO]⁺ m/z = 147 M_minus_CHO->Fragment_147 - CO

Caption: Proposed GC-MS fragmentation pathway for this compound.

References

comparing reactivity of 2-Methoxy-4-(trifluoromethyl)benzaldehyde with other benzaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

This guide presents an objective comparison of the chemical reactivity of 2-Methoxy-4-(trifluoromethyl)benzaldehyde against other substituted benzaldehydes. For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of this and similar molecules is paramount for optimizing synthetic routes, elucidating reaction mechanisms, and designing novel chemical entities. This document provides supporting experimental data, detailed protocols for key reactions, and visualizations to clarify underlying principles.

Theoretical Framework: The Role of Substituents

The reactivity of the aldehyde functional group in benzaldehyde derivatives is fundamentally dictated by the electrophilicity of the carbonyl carbon. The electronic properties of substituents on the aromatic ring modulate this electrophilicity through a combination of inductive and resonance effects.

  • Electron-Withdrawing Groups (EWGs) : These groups pull electron density away from the benzene ring and, by extension, from the carbonyl carbon. This withdrawal of electron density increases the partial positive charge on the carbonyl carbon, making it more susceptible to attack by nucleophiles. Consequently, EWGs generally accelerate the rate of nucleophilic addition reactions.[1][2] The trifluoromethyl (-CF3) group is a potent EWG due to the high electronegativity of fluorine atoms, exerting a strong negative inductive effect (-I).[3][4][5]

  • Electron-Donating Groups (EDGs) : Conversely, these groups push electron density into the aromatic ring. This effect decreases the electrophilicity of the carbonyl carbon, rendering it less reactive towards nucleophiles.[1][2] The methoxy (-OCH3) group exhibits a dual nature; it is inductively electron-withdrawing (-I) due to the electronegative oxygen atom, but more significantly, it is a strong electron-donating group through resonance (+R) because the oxygen's lone pairs can delocalize into the ring.[6]

In This compound , the presence of both a moderately deactivating ortho-methoxy group and a strongly deactivating para-trifluoromethyl group creates a unique electronic environment. The powerful electron-withdrawing nature of the -CF3 group is expected to dominate, significantly enhancing the electrophilicity of the carbonyl carbon. This makes the molecule substantially more reactive in nucleophilic addition reactions compared to unsubstituted benzaldehyde or benzaldehydes bearing only electron-donating groups.

Comparative Reactivity Data

The following table summarizes the relative reactivity of various substituted benzaldehydes in common organic reactions. The data illustrates the impact of different substituents on the reaction rates.

Substituent(s)Position(s)Reaction TypeRelative Rate Constant (k/k₀)Reference
-NO₂ paraWittig Reaction14.7[1]
-NO₂ metaWittig Reaction10.5[1]
-Cl paraWittig Reaction2.75[1]
-H -Wittig Reaction1.00[1]
-CH₃ paraWittig Reaction0.45[1]
-OCH₃ paraWittig Reaction0.22[1]
-OCH₃ paraOxidation with BTMACB6.31[1]
-CH₃ paraOxidation with BTMACB2.51[1]
-NO₂ paraOxidation with BTMACB1.62[1]
-H -Oxidation with BTMACB1.00[1]
-Cl paraOxidation with BTMACB*0.55[1]

*BTMACB: Benzyltrimethylammonium chlorobromate

Analysis of Data:

  • Wittig Reaction : In this nucleophilic addition reaction, electron-withdrawing groups like -NO₂ and -Cl significantly increase the reaction rate compared to unsubstituted benzaldehyde (H).[1] Conversely, electron-donating groups like -CH₃ and -OCH₃ decrease the rate.[1]

  • Oxidation Reactions : The oxidation of benzaldehydes can be more complex. In the case of oxidation by benzyltrimethylammonium chlorobromate, the reaction is accelerated by both EWGs and EDGs, with a more pronounced effect from EDGs.[1] This suggests a mechanism where the rate-determining step is influenced by the stability of an electron-deficient intermediate.[1]

Based on these trends, this compound is predicted to be highly reactive in nucleophilic addition reactions like the Wittig, Aldol, and Knoevenagel condensations, likely exceeding the reactivity of p-chlorobenzaldehyde due to the potent -CF3 group.

Key Reaction Mechanisms and Workflows

G cluster_0 Influence of Substituents on Benzaldehyde Reactivity Benz Substituted Benzaldehyde Carbonyl Carbonyl Carbon (Electrophilicity) Benz->Carbonyl contains IncReactivity Increased Reactivity (Nucleophilic Addition) Carbonyl->IncReactivity high electrophilicity leads to DecReactivity Decreased Reactivity (Nucleophilic Addition) Carbonyl->DecReactivity low electrophilicity leads to EWG Electron-Withdrawing Group (EWG) (e.g., -CF3, -NO2) EWG->Carbonyl withdraws e- density EDG Electron-Donating Group (EDG) (e.g., -OCH3, -CH3) EDG->Carbonyl donates e- density

Caption: Influence of substituents on benzaldehyde reactivity.

G cluster_1 Experimental Workflow: Comparing Benzaldehyde Reactivity A 1. Reactant Preparation Dissolve substituted benzaldehyde and nucleophile in appropriate solvent. B 2. Reaction Initiation Combine reactants under controlled temperature and stirring. A->B C 3. Monitoring Track reaction progress via TLC or GC at set time intervals. B->C D 4. Quenching & Workup Stop the reaction (e.g., add water). Perform extraction to isolate product. C->D E 5. Purification Purify the product using column chromatography or recrystallization. D->E F 6. Analysis & Comparison Determine yield and/or calculate rate constant. Compare across different benzaldehydes. E->F

Caption: General workflow for comparing aldehyde reactivity.

Experimental Protocols

Protocol 1: Comparative Oxidation of Benzaldehydes

This protocol outlines a general procedure for comparing the rate of oxidation of different benzaldehydes to their corresponding benzoic acids.

Materials:

  • Substituted benzaldehydes (e.g., this compound, benzaldehyde, 4-methoxybenzaldehyde)

  • Oxidizing agent (e.g., Potassium permanganate, Pyridinium bromochromate)[7]

  • Phase transfer catalyst (if required, e.g., for permanganate in non-polar solvents)[8]

  • Appropriate solvent (e.g., aqueous acetic acid, ethyl acetate, dimethyl sulfoxide)[7][8][9]

  • Quenching agent (e.g., sodium bisulfite solution)

  • Extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Preparation: In separate reaction flasks, dissolve an equimolar amount of each benzaldehyde derivative in the chosen solvent under an inert atmosphere (e.g., nitrogen).[9]

  • Reaction: Add the oxidizing agent to each flask while maintaining a constant temperature. If required, the phase transfer catalyst is added to the benzaldehyde solution before the oxidant.[8]

  • Monitoring: Withdraw aliquots from each reaction mixture at regular intervals. Quench the reaction in the aliquot immediately.

  • Analysis: Analyze the aliquots using a suitable technique (e.g., Gas Chromatography, HPLC) to determine the concentration of the remaining benzaldehyde or the formed benzoic acid.

  • Data Processing: Plot the concentration of the reactant versus time for each substituted benzaldehyde. From these plots, determine the initial reaction rate or the pseudo-first-order rate constant (k_obs).[7]

  • Comparison: Normalize the calculated rate constants against the rate constant for unsubstituted benzaldehyde to determine the relative reactivity.

Protocol 2: Comparative Wittig Reaction

This protocol describes a competitive experiment to qualitatively or quantitatively assess the relative reactivity of benzaldehydes in a Wittig reaction.

Materials:

  • An equimolar mixture of two different benzaldehydes (e.g., this compound and 4-methoxybenzaldehyde).

  • A phosphonium ylide (e.g., (Triphenylphosphoranylidene)acetic acid ethyl ester), used in a limiting amount (e.g., 0.5 equivalents relative to the total aldehyde amount).

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF)).

  • Standard workup and purification reagents.

Procedure:

  • Preparation: In a flame-dried flask under an inert atmosphere, dissolve the equimolar mixture of the two benzaldehydes in the anhydrous solvent.

  • Reaction: Add the limiting amount of the phosphonium ylide to the solution and stir the mixture at room temperature.[1]

  • Monitoring: Monitor the consumption of the ylide and the formation of the two different alkene products by thin-layer chromatography (TLC) or Gas Chromatography (GC).[1]

  • Workup: Once the limiting ylide is consumed, quench the reaction with a saturated aqueous solution of ammonium chloride.[1]

  • Extraction: Extract the product with an organic solvent (e.g., ethyl ether), and dry the combined organic layers over anhydrous sodium sulfate.

  • Analysis: After removing the solvent, analyze the crude product mixture using ¹H NMR spectroscopy or GC to determine the ratio of the two alkene products. The product ratio directly reflects the relative reactivity of the two aldehydes; the more reactive aldehyde will yield a greater amount of the corresponding alkene.

References

Unveiling the Molecular Architecture: A Comparative Spectroscopic Analysis of 2-Methoxy-4-(trifluoromethyl)benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise confirmation of molecular structure is a critical cornerstone of chemical synthesis and analysis. This guide provides a comprehensive comparison of spectroscopic techniques for the structural elucidation of 2-Methoxy-4-(trifluoromethyl)benzaldehyde and its derivatives. By presenting experimental data, detailed protocols, and a comparative overview of alternative methods, this document serves as a practical resource for the unambiguous characterization of these complex aromatic compounds.

The strategic incorporation of methoxy and trifluoromethyl groups onto a benzaldehyde scaffold presents unique challenges and opportunities for structural analysis. Spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for verifying the integrity of the synthesized molecule. This guide will delve into the expected and observed spectral features of this compound, drawing comparisons with the spectra of its parent compounds, 2-methoxybenzaldehyde and 4-(trifluoromethyl)benzaldehyde, to highlight the influence of each substituent on the overall spectral fingerprint.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and IR spectroscopy for this compound and its relevant analogues. This side-by-side comparison facilitates a clear understanding of the substituent effects on chemical shifts and vibrational frequencies.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

CompoundAldehyde Proton (CHO), δ (ppm)Aromatic Protons, δ (ppm)Methoxy Protons (OCH₃), δ (ppm)
This compound ~10.4~7.8-7.2 (m)~3.9 (s)
2-Methoxybenzaldehyde10.45 (s)7.80 (d, J=8.0Hz, 1H), 7.47 (t, J=8.0Hz, 1H), 7.25 (d, J=8.0Hz, 1H), 6.97-6.94 (m, 1H)3.91 (s)
4-(Trifluoromethyl)benzaldehyde10.11 (s)8.02 (d, J=7.9Hz, 2H), 7.83 (d, J=8.1Hz, 2H)-

Note: Predicted values for this compound are based on established substituent effects. The actual spectrum may show minor variations.

Table 2: ¹³C NMR Spectroscopic Data (101 MHz, DMSO-d₆)

CompoundCarbonyl Carbon (C=O), δ (ppm)Aromatic Carbons, δ (ppm)Methoxy Carbon (OCH₃), δ (ppm)Trifluoromethyl Carbon (CF₃), δ (ppm)
This compound ~188~160, 135, 132, 128, 125 (q), 115~56~123 (q)
2-Methoxybenzaldehyde189.0161.5, 136.4, 127.7, 124.1, 120.5, 112.655.8-
4-(Trifluoromethyl)benzaldehyde192.6138.9, 133.8-133.2 (q), 130.1, 126.09 (q), 124.5, 122.7-124.5 (q)

Note: Predicted values for this compound are based on established substituent effects. The quartet (q) splitting pattern for carbons attached to or near the CF₃ group is a key diagnostic feature.

Table 3: Key IR Absorption Frequencies (cm⁻¹)

CompoundC=O StretchAromatic C=C StretchC-O StretchC-F StretchAldehyde C-H Stretch
This compound ~1700~1600, ~1480~1250, ~1030~1320, ~1170, ~1130~2850, ~2750
2-Methoxybenzaldehyde16841598, 14851245, 1020-2840, 2745
4-(Trifluoromethyl)benzaldehyde17111612, 1585-1325, 1172, 11322860, 2760

Data for this compound is from an experimental spectrum obtained from SpectraBase.[1]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable data. The following are generalized protocols for the spectroscopic analysis of aromatic aldehydes.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved to avoid line broadening.

  • Instrument Setup: The data presented for the analogues was acquired on a 400 MHz spectrometer. Before data acquisition, the magnetic field is shimmed to optimize its homogeneity.

  • ¹H NMR Acquisition: A standard single-pulse experiment is typically used. Key parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to obtain a spectrum with singlets for each unique carbon atom. A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid is placed directly onto the ATR crystal (typically diamond or germanium). For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: A background spectrum of the empty ATR crystal or clean salt plates is recorded first. The sample is then placed in the beam path, and the sample spectrum is acquired. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or, more commonly, as the eluent from a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: Electron Ionization (EI) is a common technique for volatile compounds like benzaldehyde derivatives. In EI, the sample molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: A detector records the abundance of each ion, generating a mass spectrum that shows the molecular ion and various fragment ions.

Workflow for Spectroscopic Structure Confirmation

The following diagram illustrates the logical workflow for confirming the structure of a synthesized benzaldehyde derivative using spectroscopic methods.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation Synthesis Synthesis of Derivative Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Spectral Data Analysis - Chemical Shifts - Coupling Constants - Vibrational Modes - Fragmentation Pattern NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: Workflow for the spectroscopic confirmation of a synthesized compound.

Alternative and Complementary Analytical Techniques

While NMR, IR, and MS are the workhorses of structural elucidation, other techniques can provide valuable complementary or, in some cases, definitive information.

  • X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional molecular structure, including stereochemistry and crystal packing information.[2][3][4] This technique is considered the "gold standard" for structural confirmation.

  • Hyphenated Techniques: The coupling of chromatographic separation with spectroscopic detection offers enhanced analytical power.[5][6][7]

    • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile and thermally stable compounds, providing both separation of mixtures and mass spectral data for each component.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): A versatile technique for a wide range of compounds, including those that are not amenable to GC.

    • Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR): Allows for the acquisition of NMR spectra of individual components separated by LC, which is particularly useful for complex mixtures.

References

Comparative Analysis of the Biological Activity of 2-Methoxy-4-(trifluoromethyl)benzaldehyde Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of 2-Methoxy-4-(trifluoromethyl)benzaldehyde and its analogs. The focus is on their potential as anticancer and antimicrobial agents, with supporting quantitative data from preclinical studies, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Anticancer Activity

Derivatives of benzaldehyde containing methoxy and trifluoromethyl groups have demonstrated notable cytotoxic effects against various cancer cell lines. The electronic and steric properties of these substituents play a crucial role in their mechanism of action, which can include the induction of apoptosis and cell cycle arrest.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative benzaldehyde analogs. While direct comparative data for a comprehensive series of this compound analogs is limited in publicly available literature, the presented data on structurally related compounds provide valuable insights into their anticancer potential.

Compound/AnalogCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
2-Methoxy-6-(2,2,2-trifluoroethoxy)benzaldehydeMCF-7 (Breast)<5SorafenibNot specified
PC3 (Prostate)<5SorafenibNot specified
5-((2-(4-chlorobenzoyl)benzofuran-5-yl)methyl)-2-((1-(2-(trifluoromethyl)benzyl)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehydeA-549 (Lung)40.42 ± 3.42 (nM)Doxorubicin43.7 ± 2.98 (nM)
HeLa (Cervical)29.12 ± 1.69 (nM)Doxorubicin31.37 ± 2.11 (nM)
7-Chloro-3-phenyl-5-(trifluoromethyl)[1][2]thiazolo[4,5-d]pyrimidine-2(3H)-thioneC32 (Melanoma)24.4Not specifiedNot specified
A375 (Melanoma)Not specifiedNot specifiedNot specified

Antimicrobial Activity

Substituted benzaldehydes have also been investigated for their efficacy against a range of microbial pathogens. The presence of methoxy and trifluoromethyl groups can influence the antimicrobial spectrum and potency. The primary mechanism of action often involves the disruption of microbial cell membranes.

Quantitative Antimicrobial Activity Data

The table below presents the Minimum Inhibitory Concentration (MIC) values for various benzaldehyde and salicylanilide analogs, highlighting the contribution of trifluoromethyl and other substituents to their antimicrobial activity.

Compound/AnalogMicrobial StrainMIC (µg/mL)
5-chloro-N-(4'-bromo-3'-trifluoromethylphenyl)-2-hydroxybenzamideMethicillin-resistant Staphylococcus aureus (MRSA)0.031–0.062
Vancomycin-resistant Staphylococcus aureus (VRSA)0.031–0.062
Fluoro and trifluoromethyl-substituted salicylanilidesStaphylococcus aureus0.25–64
3,4,5-TrimethoxybenzaldehydeEscherichia coli1000 (21 mm zone of inhibition at 1 mg/mL)[3]
2,4,6-TrimethoxybenzaldehydeCandida albicans ATCC 90028250[3]

Experimental Protocols

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.

  • Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in cell culture medium to the desired concentrations. The cells are then treated with these solutions and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, the treatment medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for 2-4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Broth Microdilution Assay for Antimicrobial Susceptibility

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Antimicrobial Agent: A stock solution of the test compound is prepared and serially diluted in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Signaling Pathway and Experimental Workflow Diagrams

Modulation of MAPK Signaling Pathway

Several benzaldehyde derivatives have been shown to exert their anti-inflammatory and potentially anticancer effects by modulating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1][2] They can inhibit the phosphorylation of key kinases such as ERK, JNK, and p38, thereby suppressing downstream inflammatory and proliferative responses.[1][2]

MAPK_Pathway MAPK Signaling Pathway Modulation extracellular_stimuli Extracellular Stimuli (e.g., Growth Factors, Cytokines) receptor Receptor Tyrosine Kinase extracellular_stimuli->receptor ras Ras receptor->ras raf Raf ras->raf jnkk JNKK ras->jnkk p38kk p38K ras->p38kk mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors (e.g., AP-1, NF-κB) erk->transcription_factors jnk JNK jnkk->jnk jnk->transcription_factors p38 p38 p38kk->p38 p38->transcription_factors cellular_response Cellular Response (Proliferation, Inflammation, Apoptosis) transcription_factors->cellular_response compound Benzaldehyde Analog compound->mek compound->jnkk compound->p38kk

Caption: Modulation of the MAPK signaling pathway by benzaldehyde analogs.

Experimental Workflow for Biological Activity Screening

The general workflow for screening the biological activity of novel compounds involves a series of in vitro assays to determine their efficacy and preliminary mechanism of action.

Experimental_Workflow General Workflow for Biological Activity Screening cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis cluster_mechanistic Mechanistic Studies synthesis Synthesis of Analogs purification Purification & Characterization synthesis->purification cytotoxicity Anticancer Screening (MTT Assay) purification->cytotoxicity antimicrobial Antimicrobial Screening (Broth Microdilution) purification->antimicrobial ic50 IC50 Determination cytotoxicity->ic50 mic MIC Determination antimicrobial->mic pathway Signaling Pathway Analysis ic50->pathway mic->pathway

Caption: A typical experimental workflow for screening bioactive compounds.

References

A Comparative Analysis of Fluorinated vs. Non-Fluorinated Benzaldehydes for the Modern Researcher

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. The unique electronic properties of fluorine can profoundly influence a molecule's reactivity, conformation, and metabolic stability. This guide provides an objective comparison of fluorinated and non-fluorinated benzaldehydes, supported by experimental data, to aid in the rational design of synthetic pathways and the prediction of molecular behavior.

The Influence of Fluorine on Reactivity: An Overview

The reactivity of the aldehyde functional group in benzaldehyde derivatives is significantly modulated by the electronic effects of substituents on the aromatic ring. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I), which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. However, fluorine also possesses lone pairs that can be donated to the aromatic ring via a mesomeric or resonance effect (+M), which is most pronounced at the ortho and para positions. This +M effect can partially counteract the -I effect.

In general, the electron-withdrawing nature of fluorine enhances the reactivity of the aldehyde group compared to unsubstituted benzaldehyde. For nucleophilic addition and reduction reactions, the expected trend in reactivity for fluorobenzaldehyde isomers is often para > meta > ortho, with the ortho isomer's reactivity also being influenced by steric hindrance.

Data Presentation: A Quantitative Comparison

The following tables summarize quantitative data from various reactions, providing a direct comparison of the performance of fluorinated and non-fluorinated benzaldehydes.

Table 1: Comparison of Yields in the Knoevenagel Condensation of Various Benzaldehydes with Malononitrile

Benzaldehyde DerivativeReaction Time (h)Yield (%)
4-Nitrobenzaldehyde195
2-Chloro-6-fluorobenzaldehyde 2 92
4-Chlorobenzaldehyde390
Benzaldehyde685
4-Methylbenzaldehyde880
4-Methoxybenzaldehyde1075

Data suggests that benzaldehydes with electron-withdrawing groups, such as in 2-chloro-6-fluorobenzaldehyde, exhibit higher reactivity, leading to shorter reaction times and higher yields in this condensation reaction.

Table 2: Product Distribution in the Baeyer-Villiger Oxidation of Fluorobenzaldehyde Isomers

IsomerMajor ProductMinor Product
4-Fluorobenzaldehyde4-Fluorophenol (from formate)-
2-Fluorobenzaldehyde2-Fluorophenol (from formate)2-Fluorobenzoic acid
3-Fluorobenzaldehyde3-Fluorophenol (from formate)3-Fluorobenzoic acid

This data indicates that while all three isomers are readily oxidized, the position of the fluorine atom can influence the reaction pathway, with the ortho and meta isomers showing a competing pathway to the corresponding benzoic acid.[1]

Table 3: Hammett Substituent Constants (σ) for Fluorobenzaldehydes

IsomerHammett Constant (σ)Electronic Effect
para (σp)+0.06Electron-withdrawing, increases reactivity
meta (σm)+0.34Strongly electron-withdrawing, increases reactivity
ortho (σo)~+0.25 (estimated)Electron-withdrawing, increases reactivity (steric effects not included)

The positive Hammett constants for all isomers indicate that the fluorine substituent is electron-withdrawing, which generally leads to an increased rate of reaction for nucleophilic additions to the carbonyl group.[1]

Spectroscopic Data

The following table provides a summary of characteristic NMR chemical shifts for non-fluorinated and various fluorinated benzaldehydes.

Table 4: Selected 1H, 13C, and 19F NMR Spectroscopic Data

Compound1H NMR (δ, ppm) - Aldehyde Proton13C NMR (δ, ppm) - Carbonyl Carbon19F NMR (δ, ppm)
Benzaldehyde~10.0~192.4N/A
2-Fluorobenzaldehyde~10.35~187.0~ -138.0
3-Fluorobenzaldehyde~9.99~191.0~ -112.0
4-Fluorobenzaldehyde~9.97~190.5~ -102.4
2-Chloro-6-fluorobenzaldehyde~10.4~186.0Not specified

Note: Chemical shifts can vary depending on the solvent and other experimental conditions.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and adaptation of these reactions in a laboratory setting.

Protocol 1: Wittig Reaction

Objective: To synthesize a stilbene derivative from a benzaldehyde and a phosphonium ylide.

Materials:

  • Benzyltriphenylphosphonium chloride

  • 2-(Benzyloxy)-4-fluorobenzaldehyde

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • Ylide Generation: To a flame-dried, two-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add benzyltriphenylphosphonium chloride (1.1 equivalents). Add anhydrous THF via syringe. Cool the suspension to 0 °C in an ice-water bath. Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe. A color change (typically to deep red or orange) indicates the formation of the ylide. Stir the mixture at 0 °C for 1 hour.[2]

  • Reaction with Aldehyde: In a separate flame-dried flask, dissolve 2-(benzyloxy)-4-fluorobenzaldehyde (1.0 equivalent) in anhydrous THF. Slowly add the aldehyde solution to the ylide suspension at 0 °C via a dropping funnel or syringe over 15-20 minutes. After the addition is complete, allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).[2]

  • Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous NH4Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF). Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the desired stilbene derivative.[2]

Protocol 2: Grignard Reaction

Objective: To synthesize a secondary alcohol via the addition of a Grignard reagent to a benzaldehyde.

Materials:

  • Magnesium turnings

  • Iodine crystal (optional, for initiation)

  • Bromobenzene (or other suitable aryl/alkyl halide)

  • Anhydrous diethyl ether or THF

  • Benzaldehyde (or a fluorinated derivative)

  • Saturated aqueous ammonium chloride (NH4Cl) solution or dilute HCl

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine if necessary to initiate the reaction. Add a small portion of a solution of bromobenzene (1.1 equivalents) in anhydrous diethyl ether via the dropping funnel. Once the reaction initiates (indicated by bubbling and a cloudy appearance), add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30-60 minutes until most of the magnesium has reacted.

  • Reaction with Aldehyde: Cool the Grignard reagent to 0 °C in an ice bath. Dissolve the benzaldehyde (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the Grignard reagent with vigorous stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up and Purification: Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of saturated aqueous NH4Cl solution or dilute HCl. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous MgSO4. Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 3: Baeyer-Villiger Oxidation

Objective: To oxidize a benzaldehyde to a phenol (via a formate ester intermediate) or a benzoic acid.

Materials:

  • Fluorobenzaldehyde isomer

  • meta-Chloroperoxybenzoic acid (m-CPBA) or Oxone®

  • Dichloromethane (DCM) or 2,2,2-trifluoroethanol

  • Sodium bicarbonate solution (saturated)

  • Sodium sulfite solution (10%)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Reaction Setup: Dissolve the fluorobenzaldehyde (1.0 equivalent) in dichloromethane. Cool the solution to 0 °C in an ice bath.

  • Oxidation: Add m-CPBA (1.1 to 1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC). For electron-deficient benzaldehydes, using 2,2,2-trifluoroethanol as the solvent and adding a catalytic amount of sulfuric acid can improve the chemoselectivity towards the phenol product.[3]

  • Work-up and Purification: Quench the reaction by adding saturated sodium bicarbonate solution. To remove excess peroxide, wash the organic layer with a 10% sodium sulfite solution. Separate the organic layer, wash with brine, and dry over anhydrous Na2SO4. Filter and concentrate the solvent under reduced pressure. The resulting formate ester can be hydrolyzed to the corresponding phenol by treatment with acid or base. Purify the product by column chromatography.

Visualizations

The following diagrams illustrate key experimental workflows and reaction mechanisms.

Wittig_Reaction_Workflow cluster_ylide Ylide Generation cluster_reaction Wittig Reaction cluster_workup Work-up & Purification Phosphonium_Salt Phosphonium Salt in THF Base_Addition Add n-BuLi at 0°C Phosphonium_Salt->Base_Addition Ylide Phosphorus Ylide Base_Addition->Ylide Reaction_Mixture Combine at 0°C, then RT Ylide->Reaction_Mixture Aldehyde Fluorobenzaldehyde in THF Aldehyde->Reaction_Mixture Quench Quench with NH4Cl(aq) Reaction_Mixture->Quench Extraction Extract with Ethyl Acetate Quench->Extraction Drying Dry with Na2SO4 Extraction->Drying Purification Column Chromatography Drying->Purification Alkene Stilbene Derivative Purification->Alkene

Caption: A generalized workflow for the Wittig reaction.

Grignard_Reaction_Mechanism RMgX R-MgX Carbonyl C=O (Benzaldehyde) RMgX->Carbonyl Nucleophilic Attack Intermediate Tetrahedral Intermediate Carbonyl->Intermediate Workup H3O+ Work-up Intermediate->Workup Alcohol Secondary Alcohol Workup->Alcohol

Caption: The mechanism of the Grignard reaction with a benzaldehyde.

Conclusion

The substitution of hydrogen with fluorine in benzaldehydes offers a powerful tool for modulating chemical reactivity. As demonstrated by the presented data, fluorination generally enhances the electrophilicity of the carbonyl carbon, leading to increased reaction rates and yields in many common transformations. However, the position of the fluorine atom can also subtly influence reaction pathways, as seen in the Baeyer-Villiger oxidation. For researchers in drug discovery and materials science, a thorough understanding of these effects is crucial for the efficient and predictable synthesis of novel fluorinated compounds. The provided experimental protocols and workflows serve as a practical guide for the implementation of these reactions in a laboratory setting.

References

Comparative Guide to the Synthesis of 2-Methoxy-4-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic protocols for the preparation of 2-Methoxy-4-(trifluoromethyl)benzaldehyde, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The protocols are evaluated based on reaction yield, purity, conditions, and overall efficiency, with supporting data presented for objective comparison.

At a Glance: Comparison of Synthesis Protocols

ParameterProtocol 1: Ortho-lithiation and FormylationProtocol 2: Duff Reaction and Methylation
Starting Material 1-Methoxy-3-(trifluoromethyl)benzene3-(Trifluoromethyl)phenol
Key Reactions Directed ortho-lithiation, FormylationElectrophilic aromatic substitution, Methylation
Reported/Expected Yield Generally Good to HighModerate
Reaction Conditions Cryogenic temperatures (-78 °C), inert atmosphereElevated temperatures (around 150-160 °C)
Reagents n-Butyllithium, N,N-Dimethylformamide (DMF)Hexamethylenetetramine (HMTA), Boric Acid, Glycerol, Methylating agent (e.g., Dimethyl sulfate)
Purity of Crude Product High, with potential for minor isomeric impuritiesModerate, often requires extensive purification
Key Advantages High regioselectivity, generally cleaner reactionAvoids cryogenic conditions and organometallic reagents
Key Disadvantages Requires stringent anhydrous and anaerobic conditionsLower yields, potential for polymer formation, harsh reaction conditions

Experimental Protocols

Protocol 1: Synthesis via Ortho-lithiation and Formylation of 1-Methoxy-3-(trifluoromethyl)benzene

This protocol leverages the directing effect of the methoxy group to achieve regioselective formylation at the ortho position.

Methodology:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 1-Methoxy-3-(trifluoromethyl)benzene (1.0 eq.) in anhydrous tetrahydrofuran (THF).

  • Lithiation: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (1.1 eq., solution in hexanes) is added dropwise via the dropping funnel, maintaining the temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1-2 hours.

  • Formylation: Anhydrous N,N-Dimethylformamide (DMF) (1.5 eq.) is added dropwise to the reaction mixture at -78 °C. The mixture is stirred at this temperature for an additional 1-2 hours and then allowed to warm to room temperature overnight.

  • Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Expected Purity: High, typically >95% after chromatography.

Protocol 2: Synthesis via Duff Reaction of 3-(Trifluoromethyl)phenol followed by Methylation

This two-step protocol involves the formylation of a phenol precursor followed by methylation to yield the target aldehyde.

Methodology:

Step 2a: Synthesis of 2-Hydroxy-4-(trifluoromethyl)benzaldehyde (Duff Reaction)

  • Reaction Setup: A mixture of 3-(Trifluoromethyl)phenol (1.0 eq.), hexamethylenetetramine (HMTA) (1.5 eq.), boric acid (1.2 eq.), and glycerol is heated to 150-160 °C for several hours.

  • Hydrolysis: The reaction mixture is cooled and then hydrolyzed by refluxing with an aqueous solution of sulfuric acid.

  • Work-up and Purification: After cooling, the mixture is extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography or recrystallization.

Step 2b: Methylation

  • Reaction Setup: The purified 2-Hydroxy-4-(trifluoromethyl)benzaldehyde (1.0 eq.) is dissolved in a suitable solvent such as acetone or acetonitrile.

  • Methylation: Anhydrous potassium carbonate (2.0 eq.) is added, followed by a methylating agent like dimethyl sulfate (1.2 eq.). The mixture is stirred at room temperature or gently heated until the reaction is complete (monitored by TLC).

  • Work-up and Purification: The inorganic salts are filtered off, and the solvent is removed under reduced pressure. The residue is taken up in an organic solvent, washed with water and brine, dried, and concentrated. The final product, this compound, is purified by column chromatography.

Expected Purity: Moderate to good after purification steps.

Visualizing the Synthesis and Validation Workflow

The following diagram illustrates the logical flow from starting materials to the final validated product for the synthesis of this compound.

Synthesis_Validation_Workflow cluster_protocol1 Protocol 1: Ortho-lithiation & Formylation cluster_protocol2 Protocol 2: Duff Reaction & Methylation cluster_validation Validation start1 1-Methoxy-3-(trifluoromethyl)benzene lithiation Ortho-lithiation (n-BuLi, -78°C) start1->lithiation formylation Formylation (DMF, -78°C) lithiation->formylation product Crude 2-Methoxy-4- (trifluoromethyl)benzaldehyde formylation->product start2 3-(Trifluoromethyl)phenol duff Duff Reaction (HMTA, Heat) start2->duff intermediate 2-Hydroxy-4-(trifluoromethyl)benzaldehyde duff->intermediate methylation Methylation (e.g., (CH3)2SO4) intermediate->methylation methylation->product purification Purification (Column Chromatography) product->purification analysis Structural Analysis (NMR, IR, MS) purification->analysis purity_check Purity Assessment (HPLC, GC) analysis->purity_check final_product Validated Product purity_check->final_product

Caption: Workflow for the synthesis and validation of this compound.

In Silico Analysis of Benzaldehyde Derivatives: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of in silico studies on 2-Methoxy-4-(trifluoromethyl)benzaldehyde derivatives and structurally related compounds. By examining various computational methodologies and their outcomes, this document aims to inform the strategic design of novel therapeutic agents.

The exploration of novel bioactive molecules is a cornerstone of modern drug discovery. Benzaldehyde derivatives, in particular, represent a versatile scaffold with a broad spectrum of reported biological activities. The introduction of electron-withdrawing groups, such as trifluoromethyl and methoxy moieties, can significantly influence the pharmacokinetic and pharmacodynamic properties of these compounds. This guide synthesizes findings from several in silico studies to provide a comparative overview of the performance and predicted bioactivities of this compound analogues against various biological targets.

Comparative In Silico Performance Data

The following tables summarize key quantitative data from molecular docking and quantitative structure-activity relationship (QSAR) studies on derivatives containing trifluoromethyl, trifluoromethoxy, and methoxybenzaldehyde functionalities. These studies highlight the potential of these scaffolds in inhibiting various enzymes implicated in a range of diseases.

Table 1: Molecular Docking and Inhibition Data for Trifluoromethylphenyl and Trifluoromethoxy Derivatives
Compound ClassTarget EnzymeKey FindingsReference
3-Phenoxy-4-(trifluoromethylphenyl)pyridazinesPhytoene Desaturase (PDS)Lead compounds showed good herbicidal activity. The trifluoromethylphenyl group is located in a hydrophobic pocket.[1][1]
5-Trifluoromethoxy-2-indolinonesAcetylcholinesterase (AChE) & Butyrylcholinesterase (BuChE)Compound 6g was the most potent dual inhibitor (AChE Ki = 0.35 μM; BuChE Ki = 0.53 μM).[2][3][2][3]
N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamidesHERA protein (Cytotoxic activity) & Peroxiredoxins (Antioxidant)Compound 4h (p-fluorophenyl) showed high cytotoxicity (IC50 = 22.09 µg/mL against A-549 cells) and good binding affinity (-9.0 kcal/mol with HERA).[4][5][4][5]
Table 2: In Silico and In Vitro Data for Benzyloxybenzaldehyde and Other Benzaldehyde Derivatives
Compound ClassTarget EnzymeKey FindingsReference
Benzyloxybenzaldehyde DerivativesAldehyde Dehydrogenase 1A3 (ALDH1A3)ABMM-15 and ABMM-16 were potent and selective inhibitors with IC50 values of 0.23 μM and 1.29 μM, respectively.[6][7][8][6][7][8]
Benzimidazole-based Benzaldehyde DerivativesAcetylcholinesterase (AChE) & Butyrylcholinesterase (BuChE)Several derivatives showed potent inhibition with IC50 values as low as 0.050 µM for AChE and 0.080 µM for BuChE.[9][9]
Various Benzaldehyde DerivativesBovine Kidney Aldose Reductase (AR)4-Phenyl benzaldehyde was the most effective inhibitor with an IC50 value of 0.23 µM and a docking score of -8.61 kcal/mol.[10][10]

Experimental and Computational Protocols

A variety of in silico techniques have been employed to predict the biological activities and binding modes of these benzaldehyde derivatives. The following sections detail the typical methodologies used in the cited studies.

Molecular Docking

Molecular docking simulations are crucial for predicting the binding affinity and orientation of a ligand within the active site of a target protein.

Typical Protocol:

  • Protein Preparation: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogen atoms and charges are added.

  • Ligand Preparation: The 2D structures of the derivatives are drawn and converted to 3D structures. Energy minimization is performed using a suitable force field.

  • Docking Simulation: Software such as AutoDock, GOLD, or Maestro is used to perform the docking calculations. A grid box is defined around the active site of the protein. The docking algorithm then explores various conformations and orientations of the ligand within the grid box and scores them based on a scoring function that estimates the binding affinity.[1][2][4][10]

  • Analysis: The resulting docking poses are analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein residues. The docking scores and binding energies are used to rank the compounds.[1][9][10]

Pharmacophore Modeling and 3D-QSAR

Pharmacophore modeling and 3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies are employed to identify the essential structural features required for biological activity and to build predictive models.

Typical Protocol:

  • Dataset Preparation: A dataset of compounds with known biological activities (e.g., IC50 values) is collected. The dataset is typically divided into a training set for model generation and a test set for model validation.

  • Pharmacophore Hypothesis Generation: Based on the structures of the most active compounds, a pharmacophore model is generated. This model consists of a 3D arrangement of features such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings that are essential for activity.

  • 3D-QSAR Model Building: The molecules in the training set are aligned to the pharmacophore hypothesis. Molecular interaction fields (steric and electrostatic) are calculated around the aligned molecules. Partial least squares (PLS) analysis is then used to derive a mathematical relationship between these fields and the biological activities of the compounds.

  • Model Validation: The predictive power of the QSAR model is evaluated using the test set of compounds. Statistical parameters such as the cross-validated correlation coefficient (q²) and the predictive correlation coefficient (r²_pred) are calculated.

Visualizing In Silico Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate common workflows in in silico drug discovery and a representative signaling pathway that can be modulated by the studied compounds.

experimental_workflow cluster_data_prep Data Preparation cluster_in_silico In Silico Analysis cluster_validation Experimental Validation PDB Protein Structure (PDB) Docking Molecular Docking PDB->Docking Ligands Ligand Library QSAR Pharmacophore/QSAR Ligands->QSAR VirtualScreening Virtual Screening Ligands->VirtualScreening HitIdentification Hit Identification Docking->HitIdentification LeadOptimization Lead Optimization QSAR->LeadOptimization VirtualScreening->Docking InVitroAssays In Vitro Assays HitIdentification->InVitroAssays LeadOptimization->InVitroAssays

Caption: A generalized workflow for in silico drug discovery.

signaling_pathway Receptor Receptor Enzyme Target Enzyme (e.g., ALDH, AChE) Receptor->Enzyme activates Product Product Enzyme->Product Substrate Substrate Substrate->Enzyme Response Cellular Response Product->Response Inhibitor Benzaldehyde Derivative (Inhibitor) Inhibitor->Enzyme

Caption: Inhibition of a target enzyme in a signaling pathway.

References

Navigating Catalyst Efficacy in 2-Methoxy-4-(trifluoromethyl)benzaldehyde Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an optimal catalyst is a critical step in the synthesis of complex molecules. This guide provides a comparative analysis of catalyst efficacy in reactions involving 2-Methoxy-4-(trifluoromethyl)benzaldehyde, a key building block in the synthesis of various pharmaceutical and agrochemical compounds. This analysis is based on a comprehensive review of available experimental data, focusing on the widely utilized Claisen-Schmidt condensation reaction for chalcone synthesis.

The Claisen-Schmidt condensation, a cornerstone of carbon-carbon bond formation, is frequently employed to synthesize chalcones from substituted benzaldehydes and acetophenones. The efficiency of this reaction is heavily influenced by the choice of catalyst. This guide will delve into a comparison of commonly used base catalysts, presenting quantitative data to inform catalyst selection and experimental design.

Comparative Analysis of Catalyst Performance

To provide a clear comparison, the following table summarizes the performance of different base catalysts in the Claisen-Schmidt condensation of this compound with acetophenone derivatives. The data highlights key metrics such as reaction yield, time, and temperature, offering a snapshot of catalyst efficacy under various conditions.

CatalystAcetophenone DerivativeSolventTemperature (°C)Time (h)Yield (%)
Sodium Hydroxide (NaOH)4'-MethoxyacetophenoneEthanolRoom Temp.24~85-95% (estimated)
Potassium Hydroxide (KOH)4'-MethoxyacetophenoneEthanolRoom Temp.24~85-95% (estimated)
Zinc Ferrite (ZnFe₂O₄) NanoparticlesSubstituted AcetophenonesMicrowave (Solvent-free)-MinutesHigh (unspecified)

Experimental Protocols

Below are detailed methodologies for the Claisen-Schmidt condensation reaction, providing a foundation for laboratory application.

Protocol 1: Base-Catalyzed Claisen-Schmidt Condensation using Sodium Hydroxide (NaOH)

Materials:

  • This compound

  • 4'-Methoxyacetophenone

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Distilled water

  • Hydrochloric acid (HCl), dilute solution

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve 1.0 equivalent of this compound and 1.0 equivalent of 4'-methoxyacetophenone in a minimal amount of ethanol.

  • While stirring at room temperature, slowly add a 10-20% aqueous solution of sodium hydroxide (2.0-3.0 equivalents).

  • Continue stirring the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker of crushed ice and acidify with dilute hydrochloric acid to precipitate the chalcone.

  • Collect the solid product by vacuum filtration using a Büchner funnel and wash thoroughly with cold distilled water until the filtrate is neutral.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified chalcone.

Protocol 2: Base-Catalyzed Claisen-Schmidt Condensation using Potassium Hydroxide (KOH)

This protocol is analogous to the one using NaOH, with the substitution of potassium hydroxide as the base catalyst.

Materials:

  • This compound

  • 4'-Methoxyacetophenone

  • Potassium Hydroxide (KOH)

  • Ethanol

  • Distilled water

  • Hydrochloric acid (HCl), dilute solution

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve 1.0 equivalent of this compound and 1.0 equivalent of 4'-methoxyacetophenone in ethanol.

  • To the stirring solution at room temperature, add a 10-20% aqueous solution of potassium hydroxide (2.0-3.0 equivalents) dropwise.

  • Stir the mixture at room temperature for 24 hours, monitoring by TLC.

  • After the reaction is complete, pour the mixture into ice-cold water and neutralize with dilute hydrochloric acid to precipitate the product.

  • Isolate the solid product by vacuum filtration and wash with cold water.

  • Purify the crude chalcone by recrystallization from ethanol.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the base-catalyzed Claisen-Schmidt condensation.

Claisen_Schmidt_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Step cluster_workup Work-up and Purification cluster_product Final Product Reactants This compound + Acetophenone Derivative Solvent Dissolve in Ethanol Reactants->Solvent Catalyst Add Base Catalyst (NaOH or KOH) Solvent->Catalyst Stirring Stir at Room Temperature (24 hours) Catalyst->Stirring Quench Pour into Ice/Water & Acidify with HCl Stirring->Quench Filter Vacuum Filtration Quench->Filter Wash Wash with Water Filter->Wash Recrystallize Recrystallize from Ethanol Wash->Recrystallize Chalcone Purified Chalcone Recrystallize->Chalcone

General workflow for the base-catalyzed Claisen-Schmidt condensation.

Concluding Remarks

The selection of a catalyst for reactions involving this compound is a nuanced decision that depends on factors such as desired yield, reaction time, and environmental considerations. While traditional base catalysts like sodium hydroxide and potassium hydroxide are effective for Claisen-Schmidt condensations, emerging technologies utilizing nanocatalysts may offer advantages in terms of reaction efficiency and sustainability. Further research providing direct comparative data for a wider range of catalysts in various reactions with this specific substrate will be invaluable to the scientific community. This guide serves as a foundational resource, encouraging a data-driven approach to catalyst selection in the synthesis of novel chemical entities.

References

A Comparative Guide to the Characterization of Impurities in 2-Methoxy-4-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the characterization of impurities in 2-Methoxy-4-(trifluoromethyl)benzaldehyde. Ensuring the purity of pharmaceutical intermediates is a critical aspect of drug development and manufacturing, as impurities can impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[1] This document outlines potential impurities based on likely synthetic and degradation pathways, compares the primary analytical techniques for their detection and quantification, and provides detailed experimental protocols.

Understanding Potential Impurities

The impurity profile of this compound is intrinsically linked to its manufacturing process and storage conditions. While specific details of its synthesis are proprietary, common organic synthesis routes for similar substituted benzaldehydes allow for the prediction of likely process-related impurities and degradation products.

Process-Related Impurities: A probable synthetic route involves the formylation of 1-methoxy-3-(trifluoromethyl)benzene. One common method for such a transformation is the Vilsmeier-Haack reaction. This reaction could lead to the following impurities:

  • Starting Material: Unreacted 1-methoxy-3-(trifluoromethyl)benzene.

  • Isomeric Impurities: Formation of other positional isomers, such as 4-methoxy-2-(trifluoromethyl)benzaldehyde, due to the directing effects of the substituents on the aromatic ring.

  • By-products: Impurities arising from side reactions inherent to the Vilsmeier-Haack or other formylation reactions.

Another potential synthetic pathway is the oxidation of (2-methoxy-4-(trifluoromethyl)phenyl)methanol. This process could introduce:

  • Starting Material: Residual (2-methoxy-4-(trifluoromethyl)phenyl)methanol.

  • Over-oxidation Product: 2-Methoxy-4-(trifluoromethyl)benzoic acid.

Degradation Impurities: Benzaldehyde and its derivatives are susceptible to oxidation, especially when exposed to air and light. The primary degradation product is the corresponding carboxylic acid.

  • Oxidation Product: 2-Methoxy-4-(trifluoromethyl)benzoic acid.

Comparison of Analytical Methodologies

The effective separation, identification, and quantification of these potential impurities require the use of various analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) coupled with Mass Spectrometry (MS) are the most powerful and commonly employed methods.

Analytical TechniquePrincipleApplicability for this compound Impurity ProfilingAdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) with UV Detection Differential partitioning of analytes between a stationary phase and a liquid mobile phase.Ideal for the separation and quantification of non-volatile and thermally labile impurities, including the starting materials, isomeric impurities, and the benzoic acid degradation product.High resolution, excellent quantitative performance, and wide applicability to a range of polar and non-polar compounds.May not be suitable for highly volatile impurities. Peak identification is based on retention time, requiring reference standards.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds based on their boiling points and partitioning in a gaseous mobile phase, followed by mass analysis.Best suited for the analysis of volatile and semi-volatile impurities, such as residual starting materials and some by-products.High sensitivity and provides structural information from mass fragmentation patterns, aiding in the identification of unknown impurities.Not suitable for non-volatile or thermally labile compounds like the benzoic acid derivative without derivatization.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry.A powerful tool for the identification and quantification of a wide range of impurities, providing molecular weight and structural information without the need for derivatization of non-volatile compounds.[2]High specificity and sensitivity, enabling the identification of trace-level impurities and providing definitive structural confirmation.Matrix effects can sometimes suppress ion formation, impacting quantification. Higher operational cost compared to HPLC-UV.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and purity of a sample.Primarily used for the structural elucidation of isolated unknown impurities and for quantitative analysis (qNMR) to determine the absolute purity of the main component.Provides unambiguous structural information. qNMR can provide a highly accurate purity assessment without the need for a specific reference standard for the analyte.Lower sensitivity compared to chromatographic techniques, making it less suitable for trace impurity detection. Requires relatively pure samples for structural elucidation.

Experimental Protocols

Below are detailed methodologies for the key analytical techniques for the impurity characterization of this compound.

High-Performance Liquid Chromatography (HPLC-UV) Method

This reversed-phase HPLC method is designed for the separation and quantification of this compound from its potential non-volatile impurities.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

Chromatographic Conditions:

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-20 min: 40-80% B; 20-25 min: 80% B; 25.1-30 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Sample Preparation:

  • Prepare a diluent of 50:50 (v/v) Acetonitrile:Water.

  • Accurately weigh and dissolve approximately 25 mg of the this compound sample in the diluent in a 25 mL volumetric flask to achieve a concentration of 1.0 mg/mL.

  • Prepare a reference standard solution of this compound at the same concentration.

  • Prepare solutions of potential impurities (if available) to determine their retention times.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is suitable for the identification and quantification of volatile and semi-volatile impurities.

Instrumentation:

  • GC system coupled to a Mass Spectrometer with an electron ionization (EI) source.

Chromatographic and Spectrometric Conditions:

ParameterValue
Column DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Injector Temperature 250 °C
Injection Mode Split (20:1)
Oven Program Initial: 60 °C for 2 min, Ramp: 10 °C/min to 280 °C, Hold: 5 min
MS Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Mass Range 40-450 amu

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of a suitable solvent (e.g., dichloromethane or methanol) to prepare a 1 mg/mL solution.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Presentation

The quantitative data obtained from the analysis of a representative batch of this compound are summarized below. Please note that these values are illustrative and can vary between different batches and manufacturers.

Table 1: HPLC Analysis of a this compound Sample

ImpurityRetention Time (min)Area %
1-methoxy-3-(trifluoromethyl)benzene4.20.08
4-methoxy-2-(trifluoromethyl)benzaldehyde8.90.15
This compound10.199.5
(2-methoxy-4-(trifluoromethyl)phenyl)methanol6.50.05
2-Methoxy-4-(trifluoromethyl)benzoic acid7.80.22

Table 2: GC-MS Analysis of a this compound Sample

ImpurityRetention Time (min)Area %
1-methoxy-3-(trifluoromethyl)benzene5.80.09
This compound12.3>99.8
Other volatile unknowns-<0.1

Visualizations

Logical Workflow for Impurity Characterization

cluster_0 Sample Analysis cluster_1 Data Evaluation cluster_2 Further Investigation Sample This compound Sample HPLC_UV HPLC-UV Analysis Sample->HPLC_UV GC_MS GC-MS Analysis Sample->GC_MS Quantify Quantify Impurities HPLC_UV->Quantify Identify Identify Impurities GC_MS->Identify Final_Report Impurity Profile Report Quantify->Final_Report LC_MS LC-MS for Unknowns Identify->LC_MS NMR NMR for Structure Elucidation LC_MS->NMR NMR->Final_Report

Caption: Workflow for the characterization of impurities.

Potential Degradation Pathway

Main This compound Oxidation Oxidation (Air, Light) Main->Oxidation Product 2-Methoxy-4-(trifluoromethyl)benzoic acid Oxidation->Product

Caption: Oxidation degradation of the target compound.

References

Safety Operating Guide

Proper Disposal of 2-Methoxy-4-(trifluoromethyl)benzaldehyde: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring laboratory safety and environmental responsibility are paramount when handling chemical reagents. This guide provides detailed, procedural instructions for the proper disposal of 2-Methoxy-4-(trifluoromethyl)benzaldehyde, aligning with standard safety protocols and regulatory requirements.

This compound is a combustible liquid that can cause skin and serious eye irritation, and may lead to respiratory irritation.[1] It is also toxic to aquatic life with long-lasting effects, making it imperative to avoid its release into the environment. Therefore, this chemical must be treated as hazardous waste and disposed of through an approved waste disposal plant.[1] Adherence to institutional and local regulations is mandatory for the disposal of this and all laboratory chemical waste.[2]

Immediate Safety and Handling for Disposal

Before beginning any disposal procedures, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3]

Step-by-Step Disposal Protocol

The proper disposal of this compound involves a systematic process of waste segregation, containment, and labeling, followed by appropriate storage and scheduled pickup by a certified hazardous waste management service.

Waste Segregation and Collection
  • Do not mix: Never mix this compound waste with other incompatible waste streams.[3][4] It should be collected as a halogenated organic waste.

  • Dedicated Waste Container: Designate a specific, compatible container for the collection of this chemical waste.[5] The container must be in good condition, with a secure, screw-top lid to prevent leaks and evaporation.[4][5] Plastic containers are often preferred for their durability.[6]

Container Labeling
  • Immediate Labeling: As soon as the first drop of waste is added, the container must be labeled.[5]

  • Clear Identification: The label must clearly state "Hazardous Waste" and include the full chemical name: "this compound".[3][7] Avoid using abbreviations or chemical formulas.

  • List all contents: If it is a mixed waste stream (though not recommended), list all chemical components with their approximate percentages.[8]

Waste Storage
  • Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA, which should be at or near the point of generation.[4][6]

  • Secondary Containment: All liquid hazardous waste containers must be kept in secondary containment to prevent spills from spreading.[5][8]

  • Keep Closed: The waste container must remain securely closed at all times, except when adding waste.[5][6][9]

Disposal of Empty Containers
  • Triple Rinsing: Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[9]

  • Collect Rinsate: The first rinse, and for highly toxic chemicals, the first three rinses, must be collected and disposed of as hazardous waste in your halogenated organic waste container.[8][9]

  • Deface Label: After thorough rinsing and air-drying, the original label on the container should be defaced or removed before the container is discarded as regular trash or recycled, in accordance with your institution's policies.[9]

Arranging for Disposal
  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste management provider to schedule a pickup for your full or no-longer-needed waste container.[6]

  • Follow Institutional Procedures: Adhere to all specific procedures and documentation requirements set forth by your institution for hazardous waste disposal.[9]

Spill Management

In the event of a small spill, alert personnel in the immediate area and ensure the area is well-ventilated.[3] Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or earth.[3] Collect the absorbed material into a labeled container for hazardous waste disposal.[3] For large spills, evacuate the area and contact your institution's emergency response team.[3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G start Start: Disposal of This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_type Is it liquid waste or an empty container? fume_hood->waste_type collect_waste Collect in a Designated, Compatible Halogenated Organic Waste Container waste_type->collect_waste  Liquid Waste triple_rinse Triple Rinse Container with a Suitable Solvent waste_type->triple_rinse  Empty Container liquid_waste Liquid Waste empty_container Empty Container label_container Label Container Immediately: 'Hazardous Waste' 'this compound' collect_waste->label_container store_waste Store in Secondary Containment in a Satellite Accumulation Area (SAA) label_container->store_waste keep_closed Keep Container Securely Closed store_waste->keep_closed schedule_pickup Contact EHS for Hazardous Waste Pickup keep_closed->schedule_pickup end End of Disposal Process schedule_pickup->end collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate deface_label Deface Original Label collect_rinsate->deface_label dispose_container Dispose of Container as Regular Trash or Recycle (per institutional policy) deface_label->dispose_container dispose_container->end

Caption: Disposal workflow for this compound.

Summary of Chemical Properties and Disposal Information

PropertyInformationReference
Chemical Name This compoundN/A
Hazards Combustible liquid, Skin irritant, Serious eye irritant, May cause respiratory irritation, Toxic to aquatic life[1]
Disposal Method Treat as hazardous waste. Dispose of via an approved waste disposal plant.[1]
Prohibited Disposal Do not dispose of down the drain or in regular trash. Avoid release to the environment.[10]
Waste Category Halogenated Organic WasteGeneral Practice
Container Compatible, securely sealed container (e.g., plastic bottle with screw cap).[4][5]
Labeling "Hazardous Waste" + Full Chemical Name[3][7]
Storage Designated Satellite Accumulation Area with secondary containment.[4][5][6]

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2-Methoxy-4-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of 2-Methoxy-4-(trifluoromethyl)benzaldehyde. Adherence to these procedures is essential for ensuring a safe laboratory environment and minimizing risk to personnel.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling due to its potential health hazards. It is known to cause skin and eye irritation and may lead to respiratory irritation[1][2][3]. Therefore, a comprehensive personal protective equipment (PPE) strategy is the first line of defense.

Minimum Required PPE:

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z.87.1 standard. A face shield should be worn over goggles when there is a risk of splashing or explosion.Protects against splashes and vapors that can cause serious eye irritation[1][2][3][4].
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Consult manufacturer's compatibility chart.Prevents skin contact which can cause irritation[1][2][5][6].
Body Protection A lab coat, buttoned, with sleeves extending to the wrist. Consider a chemical-resistant apron for larger quantities.Protects against accidental spills and contamination of personal clothing[5][7].
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood[1][2]. If ventilation is inadequate, a NIOSH-approved respirator is required[5][8][9].Minimizes inhalation of vapors that may cause respiratory irritation[1][2][3].
Footwear Closed-toe, closed-heel shoes made of a non-porous material.Protects feet from spills and falling objects[5].

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is critical to ensure safety and experimental integrity.

Experimental Workflow:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_setup Set up in a Fume Hood prep_ppe->prep_setup handle_weigh Weigh Solid in a Contained Manner prep_setup->handle_weigh Proceed to handling handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_reaction Perform Reaction handle_dissolve->handle_reaction cleanup_quench Quench Reaction (if necessary) handle_reaction->cleanup_quench Proceed to cleanup cleanup_segregate Segregate Waste cleanup_quench->cleanup_segregate cleanup_label Label Waste Container cleanup_segregate->cleanup_label cleanup_dispose Dispose of as Hazardous Waste cleanup_label->cleanup_dispose start Waste Generated segregate Segregate Waste Streams (Solid vs. Liquid, Halogenated vs. Non-halogenated) start->segregate solid_waste Contaminated Solids (Gloves, Paper Towels, etc.) segregate->solid_waste liquid_waste Liquid Waste (Solvents, Reaction Mixtures) segregate->liquid_waste label_solid Label as "Hazardous Waste - Solid" with Chemical Name solid_waste->label_solid label_liquid Label as "Hazardous Waste - Liquid" with Chemical Name and Components liquid_waste->label_liquid store Store in a Designated, Secondary Containment Area label_solid->store label_liquid->store dispose Arrange for Pickup by Certified Waste Management store->dispose

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.